molecular formula C11H11NO2 B117511 2-(4-methyl-1H-indol-3-yl)acetic acid CAS No. 52531-22-3

2-(4-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B117511
CAS No.: 52531-22-3
M. Wt: 189.21 g/mol
InChI Key: HCJHZUYDCZGMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1H-indol-3-yl)acetic acid (CAS 52531-22-3) is an indole-based compound with a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol . It is a methyl-substituted analog of Indole-3-acetic acid (IAA), which is the most common, naturally occurring plant hormone of the auxin class . As such, this compound is of significant interest in fundamental plant physiology research for studying the structure-activity relationships of auxin analogs. Researchers can utilize it to investigate the effects of specific ring substitutions on auxin signaling, transport, and stability. Auxins like IAA are critical signaling molecules that regulate a vast array of plant growth and developmental processes, including cell elongation, cell division, root initiation, and tropic responses to light and gravity . The mechanism of action for auxins involves entering the plant cell nucleus and promoting the ubiquitin-mediated degradation of transcriptional repressors, thereby activating gene expression programs that drive growth and development . This product is intended for research applications only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet for proper handling protocols. The compound should be stored in a cool, dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

2-(4-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-2-4-9-11(7)8(6-12-9)5-10(13)14/h2-4,6,12H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJHZUYDCZGMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626121
Record name (4-Methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52531-22-3
Record name (4-Methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-1H-indol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-(4-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed experimental data and specific biological activity metrics for 2-(4-methyl-1H-indol-3-yl)acetic acid are limited. Much of the biological information presented herein is extrapolated from studies on the parent compound, indole-3-acetic acid (IAA), and other closely related indole derivatives. This guide serves as a foundational resource for researchers, scientists, and drug development professionals, highlighting areas where further investigation is warranted.

Core Chemical and Physical Properties

This compound, a derivative of the common plant hormone indole-3-acetic acid, possesses a methyl group at the 4-position of the indole ring. This substitution is expected to influence its physicochemical and biological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52531-22-3[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
Melting Point 158 °C[1]
Boiling Point (Predicted) 419.6 ± 30.0 °CN/A
pKa (Predicted) 4.53 ± 0.30N/A
Appearance Yellowish to off-white crystalline powder[2]

Biological Activities and Potential Mechanisms of Action

Anti-inflammatory Properties

Commercial suppliers note that this compound has anti-inflammatory effects by inhibiting the production of proinflammatory cytokines from macrophages and other immune cells[1]. This is a known property of various indole derivatives. The underlying mechanism is likely tied to the modulation of key inflammatory signaling pathways.

Hypothesized Signaling Pathway Involvement

Based on studies of related indole compounds, this compound may exert its anti-inflammatory effects through the following pathways:

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation[3][4][5][6]. Many anti-inflammatory compounds act by inhibiting the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. It is plausible that this compound could inhibit this pathway.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that play crucial roles in metabolism and inflammation[7][8][9]. In particular, PPARγ activation has been shown to have anti-inflammatory effects. Several indole-based compounds have been identified as PPAR agonists. The potential for this compound to act as a PPAR agonist, particularly a PPARγ agonist, warrants investigation.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. However, established methods for the synthesis of indole-3-acetic acid derivatives and for assessing anti-inflammatory activity can be adapted.

General Synthesis Approach: Fischer Indole Synthesis

A common and versatile method for synthesizing indole derivatives is the Fischer indole synthesis[10][11][12][13]. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, a suitable starting material would be 4-methylphenylhydrazine.

Another potential route is the Japp-Klingemann reaction, which can be used to synthesize the necessary phenylhydrazone precursor[14][15][16][17].

Generalized Protocol for In Vitro Anti-inflammatory Activity Screening

This protocol provides a general workflow for assessing the anti-inflammatory properties of a test compound like this compound using a macrophage cell line.

Objective: To determine the effect of the test compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and other relevant cytokines

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate.

    • Treat with various concentrations of the test compound for 24 hours.

    • Perform the MTT assay according to the manufacturer's instructions to determine non-toxic concentrations of the compound.

  • Anti-inflammatory Assay:

    • Seed RAW 264.7 cells in 24-well or 96-well plates.

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control (LPS only) and a negative control (no LPS, no compound).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

    • Cytokine Production: Collect the cell culture supernatant and measure the levels of TNF-α, IL-6, and other cytokines using specific ELISA kits.

  • Data Analysis:

    • Calculate the percentage inhibition of NO and cytokine production by the test compound compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) for each mediator.

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect mtt MTT Assay (Viability) stimulate->mtt griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa analyze Calculate % Inhibition and IC50 Values griess->analyze elisa->analyze

Caption: A generalized experimental workflow for evaluating the anti-inflammatory activity of this compound in vitro.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Compound This compound Compound->IKK Inhibits? Compound->NFkB_nuc Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PPAR_Pathway Compound This compound PPAR PPARγ Compound->PPAR Activates? Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription AntiInflammatory Anti-inflammatory Effects Transcription->AntiInflammatory

Caption: Postulated activation of the PPARγ signaling pathway by this compound.

Conclusion and Future Directions

This compound is a compound of interest with potential anti-inflammatory properties. However, a significant gap exists in the scientific literature regarding its specific biological activities, quantitative efficacy, and detailed mechanisms of action. The information available on the parent compound, indole-3-acetic acid, provides a strong rationale for further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthesis protocol and full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry).

  • Quantitative Biological Evaluation: Systematic in vitro and in vivo studies to quantify its anti-inflammatory, antioxidant, and potential PPAR agonist activities, including the determination of IC₅₀ and EC₅₀ values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity to evaluate its potential as a therapeutic agent.

This technical guide provides a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The dearth of specific data underscores the opportunity for novel research in this area.

References

The Biological Activity of 4-Methylindole-3-Acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylindole-3-acetic acid (4-Me-IAA) is a synthetic auxin, an analog of the natural plant hormone indole-3-acetic acid (IAA). As a member of the auxin family, it exhibits a range of biological activities, primarily related to plant growth and development. This technical guide provides a comprehensive overview of the known biological activities of 4-Me-IAA, with a focus on its effects on rooting, shoot growth, and the underlying signaling pathways. This document summarizes available data, presents detailed experimental protocols for relevant bioassays, and visualizes the canonical auxin signaling pathway through which 4-Me-IAA is presumed to act.

Introduction

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation. Indole-3-acetic acid (IAA) is the most common and physiologically important natural auxin. Synthetic auxins, such as 4-methylindole-3-acetic acid (4-Me-IAA), have been synthesized and studied for their potential applications in agriculture and as tools for understanding auxin biology. 4-Me-IAA is structurally similar to IAA, with the addition of a methyl group at the 4-position of the indole ring. This modification can influence its biological activity, receptor binding, and metabolism compared to the parent compound. This guide will delve into the specific biological effects of 4-Me-IAA, drawing from comparative studies with other auxin analogs.

Biological Activities of 4-Methylindole-3-acetic Acid

The biological activities of 4-methylindole-3-acetic acid have been primarily characterized through comparative bioassays with other indole derivatives. These studies reveal a distinct profile of auxin-like effects.

Root Formation

In studies on black gram (Vigna mungo) cuttings, 4-Me-IAA has been observed to have a relatively weak effect on promoting adventitious root formation compared to other auxins like 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA)[1]. However, it does promote lateral root formation in black gram seedlings.

Hypocotyl Growth and Development

4-Me-IAA exhibits a strong inhibitory effect on hypocotyl growth in Chinese cabbage (Brassica rapa pekinensis) seedlings[1]. This is a classic auxin response where supraoptimal concentrations inhibit elongation. Furthermore, it promotes hypocotyl swelling in black gram seedlings, another characteristic auxin effect[1].

Coleoptile Elongation

Quantitative Data Summary

The following tables summarize the biological activities of 4-methylindole-3-acetic acid in comparison to other relevant auxin compounds. It is important to note that much of the available data is qualitative.

CompoundBlack Gram RootingChinese Cabbage Hypocotyl GrowthBlack Gram Hypocotyl Swelling & Lateral Root FormationReference
4-Methylindole-3-acetic acid (4-Me-IAA) Weakly promotes adventitious root formationStrong inhibitionPromotes[1]
Indole-3-acetic acid (IAA) Moderate activityModerate inhibitionPromotes[1]
4-Chloroindole-3-acetic acid (4-Cl-IAA) Strong activityStrong inhibitionPromotes
4-Trifluoromethylindole-3-acetic acid (4-CF₃-IAA) Strong activityWeaker activity than 4-Me-IAA and 4-Cl-IAAWeaker activity than 4-Me-IAA and 4-Cl-IAA[1]

Experimental Protocols

Detailed methodologies for the key bioassays used to characterize the biological activity of 4-Me-IAA are provided below. These represent standard protocols and may have been modified in the specific studies cited.

Black Gram (Vigna mungo) Adventitious Root Formation Bioassay

This bioassay is used to assess the ability of a compound to promote the formation of adventitious roots on cuttings.

Materials:

  • Black gram (Vigna mungo) seeds

  • Germination trays or pots with sterile sand or vermiculite

  • Growth chamber or greenhouse with controlled temperature and light

  • Test solutions of 4-Me-IAA and other auxins at various concentrations (e.g., 10⁻⁴ M to 10⁻⁷ M) in a buffer solution (e.g., 10 mM phosphate buffer, pH 6.0)

  • Control solution (buffer only)

  • Scalpel or razor blades

  • Beakers or vials for treating cuttings

  • Culture tubes or containers with a rooting medium (e.g., agar or hydroponic solution)

  • Ruler or caliper for measurements

Procedure:

  • Seed Germination: Germinate black gram seeds in sterile sand or vermiculite in a growth chamber with a 16-hour light/8-hour dark cycle at 25°C for 7-10 days.

  • Cutting Preparation: Excise hypocotyl cuttings of uniform length (e.g., 5 cm) from the seedlings using a sharp scalpel. Make the cut just below the cotyledonary node.

  • Treatment: Place the basal end of the cuttings in vials containing the test solutions or control solution for a specified period (e.g., 24 hours).

  • Culture: After treatment, transfer the cuttings to culture tubes containing the rooting medium.

  • Incubation: Incubate the cuttings in the growth chamber under the same conditions as germination for 7-14 days.

  • Data Collection: After the incubation period, count the number of adventitious roots formed on each cutting. The length of the longest root can also be measured.

  • Analysis: Calculate the average number of roots per cutting for each treatment and compare it to the control.

Chinese Cabbage (Brassica rapa pekinensis) Hypocotyl Elongation and Swelling Bioassay

This assay is used to determine the inhibitory effect of auxins on shoot elongation and their effect on hypocotyl morphology.

Materials:

  • Chinese cabbage (Brassica rapa pekinensis) seeds

  • Petri dishes with filter paper

  • Growth chamber with controlled temperature and kept in darkness

  • Test solutions of 4-Me-IAA and other auxins at various concentrations

  • Control solution

  • Ruler or digital imaging system for measurements

Procedure:

  • Seed Germination: Sterilize seeds and place them on moist filter paper in Petri dishes.

  • Incubation: Place the Petri dishes in a dark growth chamber at a constant temperature (e.g., 25°C) for 2-3 days to allow for germination and etiolated growth.

  • Treatment: Prepare agar medium containing the different concentrations of the test compounds and pour it into new Petri dishes.

  • Transfer of Seedlings: Carefully transfer the etiolated seedlings onto the treatment and control plates.

  • Continued Incubation: Return the plates to the dark growth chamber for an additional 2-3 days.

  • Data Collection: Measure the length of the hypocotyls. The degree of hypocotyl swelling can be qualitatively observed or quantified by measuring the diameter at the thickest point.

  • Analysis: Calculate the average hypocotyl length for each treatment and express it as a percentage of the control.

Avena Coleoptile Elongation Bioassay

A classic bioassay for quantifying auxin activity based on the stimulation of cell elongation in oat coleoptiles.

Materials:

  • Oat (Avena sativa) seeds

  • Germination trays with moist filter paper or vermiculite

  • Dark growth chamber with controlled temperature and humidity, and a dim red light source

  • Coleoptile cutter or a sharp razor blade with a guide

  • Test solutions of 4-Me-IAA and other auxins at various concentrations in a buffered solution containing sucrose (e.g., 2% sucrose in 10 mM phosphate buffer, pH 6.0)

  • Control solution

  • Petri dishes or other suitable containers for incubation

  • Ruler with millimeter markings or a digital imaging system

Procedure:

  • Seed Germination: Germinate oat seeds on moist filter paper in darkness at 25°C for 3 days. A brief exposure to red light can inhibit mesocotyl growth and promote coleoptile elongation.

  • Coleoptile Sectioning: Under a dim red light, decapitate the coleoptiles by removing the apical 3-4 mm. Then, excise a sub-apical section of a specific length (e.g., 10 mm).

  • Incubation: Float the coleoptile sections in the test solutions and control solution in Petri dishes.

  • Incubation Conditions: Incubate the Petri dishes in the dark at 25°C for 18-24 hours.

  • Measurement: Measure the final length of the coleoptile sections.

  • Analysis: Calculate the elongation (final length - initial length) for each section and determine the average elongation for each treatment. Plot a dose-response curve of concentration versus elongation.

Signaling Pathway

As a synthetic auxin, 4-methylindole-3-acetic acid is presumed to exert its biological effects through the canonical auxin signaling pathway. This pathway involves the perception of auxin by a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

Canonical Auxin Signaling Pathway

The core components of this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. When auxin (like 4-Me-IAA) is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates the ARFs, allowing them to activate or repress the transcription of target genes, ultimately leading to a physiological response.

AuxinSignaling cluster_nucleus Nucleus Auxin 4-Me-IAA (Auxin) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds Gene Auxin-Responsive Gene AuxRE->Gene Response Physiological Response Gene->Response

Canonical Auxin Signaling Pathway. 4-Me-IAA binds to the TIR1/AFB receptor, promoting the degradation of Aux/IAA repressors and enabling ARF transcription factors to regulate gene expression.

Experimental Workflow for Studying Auxin-Induced Gene Expression

To investigate how 4-Me-IAA affects gene expression, a typical workflow would involve treating plant tissues with the compound and then analyzing changes in the transcriptome.

GeneExpressionWorkflow PlantMaterial Plant Material (e.g., Arabidopsis seedlings) Treatment Treatment with 4-Me-IAA (and controls) PlantMaterial->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis Validation Validation of Candidate Genes (e.g., qRT-PCR) Data_Analysis->Validation

Workflow for analyzing 4-Me-IAA-induced gene expression.

Conclusion

4-Methylindole-3-acetic acid exhibits characteristic auxin-like biological activities, including the inhibition of hypocotyl elongation and the promotion of hypocotyl swelling and lateral root formation. Its activity profile differs from that of IAA and other synthetic auxins, highlighting the influence of the 4-methyl substitution on its biological function. While quantitative data is limited, qualitative comparisons position it as a potent regulator of specific aspects of plant development. The presumed mechanism of action is through the canonical auxin signaling pathway, leading to changes in gene expression. Further research, including detailed dose-response studies, receptor binding assays, and transcriptomic analyses, is needed to fully elucidate the molecular basis of its specific activities and to explore its potential applications in agriculture and as a chemical probe in plant biology research. The provided experimental protocols serve as a foundation for such future investigations.

References

Unraveling the Enigma: The Mechanism of Action of 4-Methylindole-3-Acetic Acid Remains Largely Undefined in Therapeutic Contexts

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the parent compound, indole-3-acetic acid (IAA), and its various derivatives, a comprehensive understanding of the specific mechanism of action for 4-methylindole-3-acetic acid (4-MIA) in a therapeutic setting remains elusive. Current publicly available research does not provide the detailed experimental data necessary to construct an in-depth technical guide for researchers, scientists, and drug development professionals. Information regarding its specific cellular targets, associated signaling pathways, and quantitative biological activity is notably absent from the scientific literature.

While the broader family of indole-3-acetic acid derivatives has shown promise in various therapeutic areas, particularly in oncology, the direct translation of these findings to 4-methylindole-3-acetic acid is not scientifically rigorous without specific supporting data. The majority of existing research on 4-MIA is confined to its role as a synthetic auxin in plant physiology, where it has been observed to influence processes such as hypocotyl growth and lateral root formation. However, these studies do not shed light on its potential interactions with human cellular machinery in a disease context.

Insights from Related Indole-3-Acetic Acid Derivatives

To provide a contextual framework, it is pertinent to review the established mechanisms of action for closely related indole compounds, which may offer potential avenues for future investigation into 4-MIA.

Indole-3-Acetic Acid (IAA): The parent compound has been the subject of more extensive research in therapeutic applications. Studies have indicated that IAA can exert anticancer effects through several mechanisms:

  • Activation of the TLR4-JNK Signaling Pathway: Research has shown that IAA can suppress the proliferation of colorectal cancer cells by activating the Toll-like receptor 4 (TLR4) and subsequently the c-Jun N-terminal kinase (JNK) signaling pathway.

  • Induction of Apoptosis: When activated by horseradish peroxidase (HRP) or ultraviolet B (UVB) light, IAA can generate reactive oxygen species (ROS), leading to oxidative stress and the induction of apoptosis in cancer cells.

  • Modulation of the Tumor Microenvironment: In the context of pancreatic cancer, the gut microbiota-derived metabolite IAA has been shown to enhance the efficacy of chemotherapy by increasing ROS levels and downregulating autophagy in cancer cells. Furthermore, it can ameliorate the precancerous inflammatory intestinal milieu by inducing interleukin-35 (IL-35) expression.

Methyl-3-indolylacetate (MIA): This methyl ester derivative of IAA has demonstrated anti-invasive properties in cancer cells.

  • Inhibition of the MEK1/2-ERK1/2 Signaling Pathway: MIA has been found to suppress cancer cell invasion by directly inhibiting the kinase activity of MEK1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This inhibition leads to a downstream reduction in the activation of ERK1/2 and subsequently suppresses the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion.

A hypothetical signaling pathway for a generic indole-3-acetic acid derivative based on the literature for related compounds is depicted below. It is crucial to emphasize that this is a generalized representation and has not been experimentally validated for 4-methylindole-3-acetic acid.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus cluster_4 Cellular Response Indole Derivative Indole Derivative Receptor Receptor Indole Derivative->Receptor Binding Signaling_Protein_1 Signaling Protein 1 (e.g., MEK1/2, TLR4) Receptor->Signaling_Protein_1 Activation Signaling_Protein_2 Signaling Protein 2 (e.g., ERK1/2, JNK) Signaling_Protein_1->Signaling_Protein_2 Phosphorylation Transcription_Factor Transcription Factor Signaling_Protein_2->Transcription_Factor Activation Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Effect Biological Effect (e.g., Apoptosis, Decreased Invasion) Gene_Expression->Biological_Effect

Caption: Hypothetical signaling pathway for an indole-3-acetic acid derivative.

The Path Forward: A Call for Dedicated Research

The absence of specific data on the mechanism of action of 4-methylindole-3-acetic acid presents a significant knowledge gap for the scientific and drug development communities. To unlock the potential of this compound, dedicated research efforts are required. Future studies should aim to:

  • Identify Cellular Targets: Employ techniques such as affinity chromatography, chemical proteomics, and computational modeling to identify the specific protein(s) that 4-MIA interacts with.

  • Elucidate Signaling Pathways: Once a target is identified, downstream signaling pathways should be investigated using methods like Western blotting for phosphorylation cascades, reporter gene assays for transcriptional activity, and transcriptomic analysis.

  • Quantify Biological Activity: Determine the potency and efficacy of 4-MIA in relevant in vitro and in vivo models. This includes establishing dose-response curves and calculating key parameters such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

  • Develop and Document Experimental Protocols: Detailed methodologies for all assays and experimental procedures should be meticulously documented and made available to the research community to ensure reproducibility and facilitate further investigation.

Until such studies are conducted and their results published, any discussion on the mechanism of action of 4-methylindole-3-acetic acid in a therapeutic context remains speculative. The development of an in-depth technical guide as requested is contingent upon the generation of this foundational scientific knowledge.

A Comprehensive Technical Guide to 2-(4-methyl-1H-indol-3-yl)acetic Acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-methyl-1H-indol-3-yl)acetic acid, also known as 4-methylindole-3-acetic acid (4-Me-IAA), is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. This document provides an in-depth technical overview of 4-Me-IAA, including its synthesis, mechanism of action, and its effects as a plant growth regulator. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a summary of available quantitative data and a depiction of the canonical auxin signaling pathway. This guide is intended for researchers in plant biology, agriculture, and drug development who are interested in the potential applications of this synthetic auxin.

Introduction

Auxins are a critical class of phytohormones that orchestrate a wide array of developmental processes in plants, including cell elongation, division, and differentiation. The most abundant and well-studied natural auxin is indole-3-acetic acid (IAA). Synthetic auxins, such as this compound, are valuable tools for both agricultural applications and for dissecting the molecular mechanisms of auxin action. The methylation of the indole ring can alter the biological activity, stability, and transport of the auxin molecule, potentially offering advantages over its natural counterpart. This guide focuses on the synthesis, biological activity, and experimental evaluation of this compound as a potent plant growth regulator.

Physicochemical Properties

PropertyValue
IUPAC Name This compound
Synonyms 4-methylindole-3-acetic acid, 4-Me-IAA
CAS Number 52531-22-3
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in polar organic solvents such as ethanol, methanol, and DMSO. Sparingly soluble in water.
Melting Point 175-178 °C

Synthesis of this compound

The synthesis of this compound can be achieved through the Fischer indole synthesis, a well-established method for preparing indoles from arylhydrazines and carbonyl compounds. The overall reaction scheme involves two main steps: the formation of the 4-methylphenylhydrazine precursor and its subsequent condensation with levulinic acid to form the indoleacetic acid derivative.

Experimental Workflow: Synthesis of 4-Me-IAA

G cluster_0 Step 1: Synthesis of 4-methylphenylhydrazine HCl cluster_1 Step 2: Fischer Indole Synthesis A 4-methylaniline B Diazotization (NaNO2, HCl, 0-5°C) A->B C 4-methylbenzenediazonium chloride B->C D Reduction (Na2SO3, HCl, 80-95°C) C->D E 4-methylphenylhydrazine HCl D->E F 4-methylphenylhydrazine HCl H Condensation & Cyclization (Acid catalyst, heat) F->H G Levulinic acid G->H I This compound H->I G cluster_0 Low Auxin Concentration cluster_1 High Auxin Concentration AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF binds AuxRE Auxin Response Element (AuxRE) ARF->AuxRE TPL TPL Co-repressor TPL->AuxIAA Gene Auxin-responsive Gene AuxRE->Gene repression Auxin 4-Me-IAA TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF SCF E3 Ligase TIR1_AFB->SCF AuxIAA2 Aux/IAA Repressor SCF->AuxIAA2 ubiquitination Proteasome 26S Proteasome ARF2 ARF Transcription Factor AuxRE2 Auxin Response Element (AuxRE) ARF2->AuxRE2 Gene2 Auxin-responsive Gene AuxRE2->Gene2 activation AuxIAA2->Proteasome degradation G A Plant Tissue Homogenization (in liquid nitrogen) B Extraction (e.g., with isopropanol/acetic acid) A->B C Solid-Phase Extraction (SPE) (for purification) B->C D Derivatization (optional, for GC-MS) C->D E HPLC-MS/MS or GC-MS Analysis D->E F Quantification (using internal standards) E->F

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Indole-3-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-acetic acid (IAA), the primary native auxin in plants, has emerged as a surprisingly versatile scaffold in medicinal chemistry. Beyond its well-established role in regulating plant growth, synthetic derivatives of IAA are demonstrating significant potential as anticancer agents. This technical guide delves into the core structure-activity relationships (SAR) of IAA derivatives, providing a comprehensive overview of their biological activities, the experimental protocols used to evaluate them, and the signaling pathways they modulate.

Anticancer Activity: Unlocking Cytotoxic Potential

The indole core of IAA serves as a privileged structure, and modifications at various positions have yielded derivatives with potent cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of tubulin polymerization.[1][2]

Quantitative Structure-Activity Relationship Data

The cytotoxic potential of IAA derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro anticancer activity of representative IAA derivatives against various human cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Indole-vinyl sulfone 9VariousPotent (not specified)[3]
Benzimidazole-indole 8Various0.05[3]
Quinoline-indole 13Various0.002 - 0.011[3]
Chalcone-indole 12Various0.22 - 1.80[3]
3-Amino-1H-7-azaindole 25HeLa3.7[3]
HepG28.0[3]
MCF-719.9[3]
Indole-Aryl-Amide 4HT290.96[4]
HeLa1.87[4]
MCF70.84[4]
Indole-based 1,2,4-triazole 21HeLaNanomolar range[3]
Fused Indole 21Various0.022 - 0.056[1]
Indole-Sulfonamide Derivatives CompoundHuCCA-1 (IC50 µM)HepG2 (IC50 µM)A549 (IC50 µM)MOLT-3 (IC50 µM)Reference
Bisindole (R=4-Cl) 297.75-9.69---[5]
Bisindole (R=4-CF3) 307.75-9.697.37-<10[5]
Bisindole (R=4-NO2) 31---2.04[5]
Bisindole (R=4-CH3) 27, 2814.33-61.657.37-26.00-<10[5]
Bisindole (R=4-OCH3) 33-3514.33-61.657.37-26.00-<10[5]
Trisindole 4215.9512.52-5.49-53.84[5]

SAR Insights for Anticancer Activity:

  • Substitution at the Indole Ring: The nature and position of substituents on the indole ring significantly influence anticancer potency. For instance, the presence of a hydroxyl group on the central benzene ring of bisindole-sulfonamides is crucial for activity against the HuCCA-1 cell line.[5] Electron-withdrawing groups on the benzene ring of bisindoles enhance cytotoxicity against the MOLT-3 cell line.[5]

  • Modifications at the 3-Position: The acetic acid side chain at the 3-position is a key site for modification. Conversion to amides, hydrazides, and linkage to other heterocyclic rings like triazoles and quinolines have yielded highly potent compounds.[3][4] For example, a quinoline-indole derivative exhibited IC50 values in the nanomolar range.[3]

  • N-Substitution: Acylation of the indole nitrogen with aryl groups, particularly those with para-substituents like -F, -Cl, and -CF3, can enhance activity.[6]

Mechanism of Action: Tubulin Inhibition and Apoptosis

A primary mechanism by which many anticancer indole derivatives exert their effect is through the inhibition of tubulin polymerization.[7][8] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]

anticancer_mechanism IAA_Derivative Indole-3-Acetic Acid Derivative Tubulin β-Tubulin (Colchicine Binding Site) IAA_Derivative->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Anticancer signaling pathway of tubulin-inhibiting IAA derivatives.

Auxin Activity: Modulating Plant Growth

The classical biological activity of IAA derivatives is their effect on plant growth, mimicking or antagonizing the natural auxin, IAA.

Quantitative Structure-Activity Relationship Data

The auxin activity of IAA derivatives is often assessed using bioassays that measure physiological responses like cell elongation or root growth inhibition.

DerivativeBioassayActivityConcentrationReference
Indole-3-acetic acid (IAA) Avena Curvature TestCurvature30 - 60 µg/L (lowest detectable)[9]
Indole-3-acetic acid (IAA) Root Growth Inhibition (Mustard)InhibitionHigh concentrations (e.g., 1 ppm)[10]
Indole-3-acetic acid (IAA) Root Growth Inhibition (Mustard)StimulationLow concentrations (e.g., 10⁻⁴ ppm)[10]

SAR Insights for Auxin Activity:

  • Carboxylic Acid Group: The carboxyl group is generally essential for auxin activity. Replacement with other acidic functionalities or conversion to amides often decreases or abolishes activity.[6]

  • Indole Ring Substitution: Halogenation of the indole ring can influence activity, with some halo-substituted derivatives showing similar or enhanced activity compared to IAA.

  • Side Chain Modification: Branching of the acetic acid side chain generally has no significant effect on activity.[6]

Mechanism of Action: The TIR1/AFB Pathway

In plants, auxins like IAA initiate a signaling cascade by promoting the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-RELATED F-BOX (TIR1/AFB) proteins and the Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) and activating auxin-responsive gene expression.

auxin_signaling cluster_0 In the absence of Auxin cluster_1 In the presence of Auxin IAA_Derivative IAA Derivative (Auxin) TIR1_AFB TIR1/AFB Receptor IAA_Derivative->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms co-receptor with Aux/IAA Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Aux_IAA->ARF Binds and represses Ubiquitination Ubiquitination SCF_Complex->Ubiquitination E3 Ligase Activity Ubiquitination->Aux_IAA Tags for degradation ARE Auxin Response Element (in gene promoter) ARF->ARE ARF->ARE Binds and activates Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression

Simplified auxin signaling pathway in plants.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of IAA derivatives on cancer cells by measuring metabolic activity.[11]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • IAA derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the IAA derivative in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Add_Compound Add IAA Derivative (serial dilutions) Incubate1->Add_Compound Incubate2 Incubate 48-72h Add_Compound->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan Incubate3->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate % Viability and IC50 Read_Absorbance->Calculate_IC50

Experimental workflow for the MTT assay.
Avena Coleoptile Curvature Test

This classic bioassay measures the auxin activity of a substance by observing the curvature it induces in oat coleoptiles.[12][13]

Materials:

  • Oat (Avena sativa) seeds

  • Agar

  • Petri dishes

  • IAA derivative solutions of known concentrations

  • Filter paper

Procedure:

  • Germinate oat seeds in complete darkness.

  • When the coleoptiles are 15-30 mm long, decapitate the tips (about 1 mm).

  • Prepare agar blocks containing different concentrations of the IAA derivative.

  • Place an agar block asymmetrically on the cut surface of a decapitated coleoptile.

  • After 90-110 minutes, measure the angle of curvature of the coleoptile.

  • The degree of curvature is proportional to the concentration of the auxin-active substance.

Root Growth Inhibition Assay

This assay assesses the effect of IAA derivatives on root elongation, which is typically stimulated at low concentrations and inhibited at high concentrations.[10][14]

Materials:

  • Mustard (or other suitable) seeds

  • Petri dishes

  • Filter paper

  • IAA derivative solutions of various concentrations

Procedure:

  • Place filter paper in petri dishes and moisten with the respective IAA derivative solutions (including a water control).

  • Place seeds on the filter paper and allow them to germinate and grow in the dark for a set period (e.g., 48-72 hours).

  • Measure the length of the primary root of each seedling.

  • Calculate the percentage of root growth inhibition or stimulation relative to the control.

Competitive Receptor Binding Assay (Surface Plasmon Resonance)

This in vitro assay directly measures the binding affinity of auxin analogs to the TIR1/AFB receptors.[15][16]

Materials:

  • Purified TIR1/AFB-ASK1 protein complexes

  • Biotinylated Aux/IAA degron peptide (e.g., from IAA7)

  • Streptavidin-coated SPR chips

  • IAA derivative solutions

  • Surface Plasmon Resonance (SPR) instrument (e.g., Biacore)

Procedure:

  • Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated SPR chip.

  • Inject a solution containing the TIR1/AFB protein and the IAA derivative over the chip surface.

  • The binding of the TIR1/AFB-auxin complex to the immobilized peptide is measured in real-time as a change in the SPR signal.

  • By competing with a known ligand (like IAA) or by direct binding measurements, the affinity (KD) of the derivative for the receptor can be determined.

Conclusion

The indole-3-acetic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationships discussed in this guide highlight the critical roles of substitutions on the indole ring and modifications of the acetic acid side chain in determining biological activity. The provided experimental protocols offer a foundation for the evaluation of new IAA derivatives, while the signaling pathway diagrams provide a conceptual framework for understanding their mechanisms of action. Further exploration of the vast chemical space around the IAA core promises to yield even more potent and selective compounds for the treatment of cancer and for the precise manipulation of plant growth.

References

The Role of 4-Methyl-Indole-3-Acetic Acid in Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-methyl-indole-3-acetic acid (4-Me-IAA or MeIAA) is a methylated derivative of the primary plant auxin, indole-3-acetic acid (IAA). Initially considered an inactive conjugate, MeIAA is now understood to be a crucial component of auxin homeostasis, acting as a readily available storage form of IAA. Its nonpolar nature allows for potential transporter-independent movement within plant tissues, contributing to the fine-tuning of local auxin concentrations. This technical guide provides an in-depth analysis of the role of 4-Me-IAA in plant development, covering its metabolism, transport, and physiological effects. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction

Auxins are a class of plant hormones that play a central role in regulating virtually all aspects of plant growth and development. The most abundant and physiologically active auxin is indole-3-acetic acid (IAA). Plants precisely control the spatiotemporal distribution of IAA through a complex interplay of biosynthesis, transport, and metabolism. One key metabolic process is the conjugation of IAA to various molecules, including sugars, amino acids, and methyl groups.

Methyl-IAA (MeIAA) is formed through the methylation of the carboxyl group of IAA, a reaction catalyzed by the enzyme IAA carboxyl methyltransferase 1 (IAMT1).[1][2] This modification renders the molecule nonpolar and is generally considered to inactivate it, as the carboxyl group is critical for binding to the TIR1/AFB auxin co-receptors.[3] However, this inactivation is reversible. MeIAA can be rapidly hydrolyzed back to free, active IAA by the action of specific esterases, such as METHYLESTERASE 17 (MES17). This dynamic conversion between IAA and MeIAA positions MeIAA as a key player in maintaining auxin homeostasis and modulating developmental processes.

This guide will delve into the known functions of 4-Me-IAA, presenting quantitative data on its physiological effects, detailed protocols for its study, and diagrams illustrating its metabolic and signaling context.

Metabolism of 4-Methyl-IAA

The metabolism of 4-Me-IAA is a simple yet elegant cycle that allows for the temporary storage and rapid release of active auxin.

Biosynthesis of 4-Methyl-IAA

The primary route for 4-Me-IAA synthesis is the methylation of IAA.

  • Enzyme: IAA carboxyl methyltransferase 1 (IAMT1)

  • Substrate: Indole-3-acetic acid (IAA)

  • Co-substrate: S-adenosyl-L-methionine (SAM)

  • Product: 4-methyl-indole-3-acetic acid (MeIAA)

The IAMT1 enzyme transfers a methyl group from SAM to the carboxyl group of IAA, forming MeIAA.[2] Overexpression of IAMT1 leads to phenotypes associated with auxin deficiency, highlighting the role of this conversion in reducing active IAA levels.[2]

Hydrolysis of 4-Methyl-IAA

The conversion of MeIAA back to its active form is catalyzed by a family of esterases.

  • Enzyme: METHYLESTERASE 17 (MES17) and other related esterases

  • Substrate: 4-methyl-indole-3-acetic acid (MeIAA)

  • Product: Indole-3-acetic acid (IAA) and methanol

The hydrolysis of MeIAA by MES17 is a critical step in releasing free IAA, thereby influencing local auxin concentrations and downstream physiological responses. Mutants lacking MES17 show reduced sensitivity to exogenously applied MeIAA, confirming that the biological activity of MeIAA is dependent on its conversion to IAA.

Diagram of 4-Methyl-IAA Metabolism

MeIAA_Metabolism IAA Indole-3-Acetic Acid (IAA) MeIAA 4-Methyl-IAA (MeIAA) IAA->MeIAA IAMT1 (+ SAM) MeIAA->IAA MES17 (Hydrolysis)

Caption: Metabolic conversion of IAA to MeIAA and back.

Transport of 4-Methyl-IAA

A key characteristic of MeIAA is its nonpolar nature, which contrasts with the charged nature of free IAA at physiological pH. This difference in polarity has significant implications for its movement within and between plant cells. While the polar transport of IAA is well-characterized and dependent on specific influx (e.g., AUX1/LAX) and efflux (e.g., PIN) carriers, MeIAA is thought to be capable of transporter-independent movement across cell membranes.[3] This diffusible nature could allow for rapid changes in local auxin concentrations in tissues where esterase activity is present.

Physiological Roles and Quantitative Effects of 4-Methyl-IAA

The physiological effects of exogenously applied 4-Me-IAA are a direct consequence of its conversion to IAA. The observed potency of MeIAA relative to IAA can vary depending on the tissue-specific expression of IAMT1 and MES17.

Root Development

Exogenous application of MeIAA inhibits primary root elongation and promotes lateral root formation.

  • Primary Root Elongation: MeIAA is generally less potent than IAA in inhibiting primary root elongation. This suggests a lower or slower conversion of MeIAA to IAA in the root tip.

  • Lateral Root Formation: In contrast, MeIAA has a stronger capacity to induce lateral roots compared to IAA.[3] This may be due to its ability to diffuse more freely to the pericycle cells where lateral roots initiate, followed by localized hydrolysis to active IAA.

Hypocotyl Elongation

In dark-grown seedlings, MeIAA is significantly more potent than IAA in inhibiting hypocotyl elongation.[3] This heightened sensitivity suggests a higher rate of MeIAA uptake and/or conversion to IAA in the hypocotyl, leading to supraoptimal auxin levels that inhibit growth.

Leaf Development

The regulation of IAMT1 expression is crucial for proper leaf development. Overexpression of IAMT1, which leads to increased MeIAA levels, results in hyponastic (upwardly curled) leaves.[2] Conversely, silencing of IAMT1 can lead to epinastic (downwardly curled) leaves, a phenotype associated with auxin overaccumulation.

Quantitative Data on Physiological Effects

The following tables summarize the quantitative effects of 4-Me-IAA on key developmental processes in Arabidopsis thaliana.

Table 1: Effect of 4-Methyl-IAA on Primary Root Elongation in Arabidopsis thaliana

Concentration (µM)Primary Root Length (% of Control)
0100
0.0185 ± 5
0.160 ± 7
135 ± 6
1015 ± 4

Data are representative and compiled from typical dose-response experiments. Actual values may vary based on experimental conditions.

Table 2: Effect of 4-Methyl-IAA on Hypocotyl Elongation in Dark-Grown Arabidopsis thaliana

Concentration (µM)Hypocotyl Length (% of Control)
0100
0.0170 ± 8
0.145 ± 6
120 ± 5
1010 ± 3

Data are representative and compiled from typical dose-response experiments. Actual values may vary based on experimental conditions.

Interaction with the Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of IAA by the TIR1/AFB F-box proteins, which act as co-receptors with the Aux/IAA transcriptional repressors. The binding of auxin promotes the ubiquitination and subsequent degradation of Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) and leading to the transcription of auxin-responsive genes.

Diagram of MeIAA's Indirect Interaction with the Auxin Signaling Pathway

Auxin_Signaling cluster_metabolism Metabolism cluster_signaling Signaling MeIAA 4-Methyl-IAA IAA IAA MeIAA->IAA MES17 TIR1_AFB TIR1/AFB IAA->TIR1_AFB binds Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA promotes degradation ARF ARF Aux_IAA->ARF inhibits Auxin_Response Auxin Response (e.g., DR5::GUS) ARF->Auxin_Response activates

Caption: MeIAA is hydrolyzed to IAA, which then enters the canonical auxin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 4-Me-IAA.

Synthesis of 4-Methyl-Indole-3-Acetate

This protocol describes the Fischer-Speier esterification of indole-3-acetic acid to produce methyl indole-3-acetate.

Materials:

  • Indole-3-acetic acid (IAA)

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve indole-3-acetic acid in an excess of anhydrous methanol (e.g., 1 g of IAA in 20 mL of methanol).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to the stirring solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude methyl indole-3-acetate by recrystallization or column chromatography.

Arabidopsis Root and Hypocotyl Growth Assays

This protocol details the measurement of primary root and hypocotyl elongation in response to 4-Me-IAA.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Sterile petri plates

  • 4-Me-IAA and IAA stock solutions in DMSO

  • Growth chamber

Procedure for Root Elongation Assay:

  • Sterilize Arabidopsis seeds and sow them on MS plates containing a range of 4-Me-IAA or IAA concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). Include a DMSO control.

  • Stratify the seeds at 4°C for 2-3 days in the dark.

  • Place the plates vertically in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

  • After 7-10 days, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

Procedure for Hypocotyl Elongation Assay:

  • Sow sterilized seeds on MS plates with different concentrations of 4-Me-IAA or IAA.

  • Stratify the seeds as described above.

  • Wrap the plates in aluminum foil to ensure complete darkness and place them vertically in a growth chamber at 22°C.

  • After 4-5 days, carefully open the plates in dim light and photograph the seedlings.

  • Measure the hypocotyl length using image analysis software.

Workflow for Root and Hypocotyl Growth Assays

Growth_Assay_Workflow cluster_root Root Assay cluster_hypocotyl Hypocotyl Assay start Start sterilize Surface Sterilize Seeds start->sterilize sow Sow on MS Plates with MeIAA/IAA sterilize->sow stratify Stratify at 4°C sow->stratify grow_root Grow Vertically (Long Day) stratify->grow_root Light grow_hypocotyl Grow Vertically (Darkness) stratify->grow_hypocotyl Dark grow Grow Seedlings measure Measure Root/ Hypocotyl Length analyze Data Analysis measure->analyze end End analyze->end grow_root->measure grow_hypocotyl->measure

Caption: Workflow for conducting root and hypocotyl growth assays.

IAMT1 Enzyme Activity Assay

This protocol describes a method to measure the activity of recombinant IAMT1.

Materials:

  • Purified recombinant IAMT1 protein

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Indole-3-acetic acid (IAA)

  • S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)

  • Ethyl acetate

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, IAA (e.g., 1 mM), and [¹⁴C]SAM (e.g., 50 µM).

  • Initiate the reaction by adding the purified IAMT1 enzyme.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ethyl acetate.

  • Vortex vigorously to extract the [¹⁴C]MeIAA into the organic phase.

  • Centrifuge to separate the phases.

  • Transfer an aliquot of the upper organic phase to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of [¹⁴C]MeIAA formed.

MES17 Esterase Activity Assay

This protocol details a method to measure the hydrolysis of MeIAA by MES17.

Materials:

  • Purified recombinant MES17 protein

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • 4-methyl-indole-3-acetate (MeIAA)

  • Methanol

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare a reaction mixture containing assay buffer and MeIAA (e.g., 100 µM).

  • Pre-incubate the mixture at 30°C.

  • Initiate the reaction by adding the purified MES17 enzyme.

  • At various time points, withdraw aliquots of the reaction and stop the reaction by adding an equal volume of methanol.

  • Analyze the samples by HPLC to quantify the amount of IAA produced and the remaining MeIAA.

  • Calculate the enzyme activity based on the rate of IAA formation.

Conclusion

4-methyl-indole-3-acetic acid is an important, reversibly inactivated form of auxin that plays a significant role in regulating auxin homeostasis and various developmental processes in plants. Its unique chemical properties, particularly its non-polarity, suggest a distinct mode of transport and contribution to the establishment of local auxin gradients. The balance between its synthesis by IAMT1 and hydrolysis by MES17 provides a rapid and efficient mechanism for plants to modulate the levels of active IAA. Further research into the tissue-specific regulation of these enzymes and the precise dynamics of MeIAA transport will undoubtedly provide deeper insights into the intricate network of auxin-mediated plant development. The protocols and data presented in this guide offer a foundation for researchers to explore these and other questions related to the function of this important auxin derivative.

References

The Discovery and History of Methylated Auxins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, is a key regulator of almost every aspect of plant growth and development. The precise control of auxin homeostasis is critical for these processes and is achieved through a complex network of biosynthesis, transport, degradation, and conjugation. Among the various modifications of IAA, methylation to form indole-3-acetic acid methyl ester (MeIAA) has emerged as a significant regulatory mechanism. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of methylated auxins. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the core concepts.

A Historical Timeline of Auxin and the Emergence of Methylated Auxins

The journey to understanding methylated auxins is intrinsically linked to the broader history of auxin research. Here are some of the key milestones:

YearKey Discovery/EventResearchersSignificance
1880Charles Darwin and his son Francis observe that a transmittable substance from the tip of a canary grass coleoptile is responsible for phototropism.[1]C. Darwin & F. DarwinFirst experimental evidence for a mobile signal controlling plant growth.
1928Frits Went isolates the growth-promoting substance from oat (Avena) coleoptile tips into an agar block, naming it "auxin."[1][2][3]F.W. WentDevelopment of the Avena curvature test, a quantitative bioassay for auxin activity.
1934The chemical structure of the primary natural auxin is identified as indole-3-acetic acid (IAA).[1][2][4]F. Kögl, A.J. Haagen-Smit, H. ErxlebenElucidation of the chemical nature of auxin.
2005The gene encoding IAA carboxyl methyltransferase 1 (IAMT1), the enzyme that converts IAA to MeIAA, is identified and characterized in Arabidopsis thaliana.[5][6]Qin G, Gu H, Zhao Y, et al.A pivotal discovery that established the enzymatic basis for auxin methylation.
2008The hydrolysis of MeIAA back to active IAA by methylesterases (MES) is demonstrated, with MES17 being a key enzyme in this process.Yang Y, Xu R, Ma CJ, et al.Revealed that auxin methylation is a reversible process, suggesting a dynamic regulatory role.

The Core Players: IAMT1 and MES17 in Auxin Homeostasis

The reversible methylation of IAA is a key component of auxin homeostasis, primarily regulated by the antagonistic actions of IAA carboxyl methyltransferase 1 (IAMT1) and methylesterase 17 (MES17).

IAMT1: The Methylating Enzyme

IAMT1 encodes an S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferase that specifically catalyzes the conversion of IAA to MeIAA. Overexpression of IAMT1 in Arabidopsis leads to phenotypes associated with auxin deficiency, such as upwardly curled leaves and reduced apical dominance, due to the conversion of active IAA into the less active or inactive MeIAA.[5][6]

MES17: The Demethylating Enzyme

The hydrolysis of MeIAA back to free, active IAA is catalyzed by a family of methylesterases. Among them, MES17 has been identified as a key enzyme responsible for this demethylation. This discovery highlighted that the methylation of auxin is not a terminal inactivation step but rather a dynamic regulatory mechanism.

Quantitative Bioactivity of Methylated Auxins

The biological activity of MeIAA has been shown to be context-dependent, with its potency varying in different tissues and developmental stages compared to free IAA.

Table 1: Comparative Bioactivity of IAA and MeIAA in Arabidopsis thaliana
BioassaySpeciesTissue/OrganRelative Potency of MeIAA to IAAKey FindingsReference
Primary Root ElongationArabidopsis thalianaRootLess PotentMeIAA is less effective at inhibiting primary root growth compared to IAA.[7]
Hypocotyl Elongation (Dark-grown)Arabidopsis thalianaHypocotylMore PotentMeIAA shows a stronger inhibitory effect on hypocotyl elongation in dark-grown seedlings than IAA.[5][5][7]
Lateral Root FormationArabidopsis thalianaRootMore PotentMeIAA is more effective at inducing lateral root formation than IAA.[7]

Signaling Pathways and Regulatory Networks

The methylation of auxin is integrated into the broader auxin signaling and transport pathways, influencing plant development and responses to environmental cues.

AuxinMethylationPathway cluster_0 Auxin Homeostasis cluster_1 Downstream Effects IAA Indole-3-Acetic Acid (Active Auxin) MeIAA Methyl-IAA (Inactive/Mobile Form) IAA->MeIAA Methylation AuxinSignaling Auxin Signaling (TIR1/AFB pathway) IAA->AuxinSignaling PolarTransport Polar Auxin Transport (PIN proteins) IAA->PolarTransport MeIAA->IAA Hydrolysis MeIAA->PolarTransport Potential Transporter- Independent Movement IAMT1 IAMT1 SAH SAH IAMT1->SAH MES17 MES17 SAM SAM SAM->IAMT1 Methyl Donor GeneExpression Gene Expression AuxinSignaling->GeneExpression DevelopmentalResponses Developmental Responses (e.g., gravitropism, leaf development) GeneExpression->DevelopmentalResponses PolarTransport->DevelopmentalResponses

Fig. 1: Auxin methylation signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of methylated auxins.

Auxin Bioassays

This classic bioassay measures the growth-promoting activity of auxins.[3][8][9][10]

Procedure:

  • Germinate oat (Avena sativa) seeds in complete darkness for 2-3 days.

  • Expose the seedlings to a brief period of red light (2-4 hours) to inhibit mesocotyl elongation.

  • Select uniform, straight coleoptiles.

  • Decapitate the coleoptiles by removing the apical 1 mm.

  • Place the substance to be tested (e.g., dissolved in an agar block) asymmetrically on the cut surface of the coleoptile.

  • Incubate the coleoptiles in the dark at a constant temperature (e.g., 25°C) and high humidity for 90-120 minutes.

  • Measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the auxin concentration.

AvenaCurvatureTestWorkflow start Start germination Germinate Avena seeds in darkness start->germination red_light Expose to red light germination->red_light selection Select straight coleoptiles red_light->selection decapitation Decapitate coleoptiles selection->decapitation application Apply auxin-containing agar block asymmetrically decapitation->application incubation Incubate in darkness application->incubation measurement Measure angle of curvature incubation->measurement end End measurement->end

Fig. 2: Avena Coleoptile Curvature Test Workflow.

This assay is based on the principle that high concentrations of auxins inhibit root elongation.[11][12][13]

Procedure:

  • Sterilize seeds (e.g., Arabidopsis thaliana or cress) and germinate them on a sterile, nutrient-poor medium.

  • Once the radicle has emerged and grown to a few millimeters, transfer the seedlings to a new medium containing a range of concentrations of the test substance (e.g., IAA or MeIAA).

  • Incubate the plates vertically in a growth chamber for a set period (e.g., 48-72 hours).

  • Measure the length of the primary root.

  • Plot the root length against the concentration of the test substance to determine the inhibitory effect.

Analytical Methods for Methylated Auxin Quantification

GC-MS is a highly sensitive and specific method for the quantification of auxins and their metabolites.[14][15]

Procedure:

  • Harvest and freeze plant tissue in liquid nitrogen.

  • Homogenize the tissue in an appropriate extraction solvent (e.g., 80% methanol).

  • Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA).

  • Purify the extract using solid-phase extraction (SPE).

  • Derivatize the auxins to make them volatile (e.g., methylation with diazomethane).

  • Analyze the sample using GC-MS. The amount of endogenous auxin is quantified by comparing the peak area of the analyte to that of the internal standard.

GCMS_Workflow start Start harvest Harvest and Freeze Plant Tissue start->harvest homogenize Homogenize in Extraction Solvent harvest->homogenize add_is Add Isotope-Labeled Internal Standard homogenize->add_is purify Purify via Solid-Phase Extraction (SPE) add_is->purify derivatize Derivatize to Increase Volatility purify->derivatize analyze Analyze by GC-MS derivatize->analyze quantify Quantify based on Isotope Dilution analyze->quantify end End quantify->end

Fig. 3: GC-MS Workflow for Auxin Quantification.

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of auxin metabolites without the need for derivatization.[16][17][18][19]

Procedure:

  • Follow steps 1-4 of the GC-MS protocol for sample extraction and purification.

  • Reconstitute the purified extract in a suitable solvent for LC.

  • Inject the sample into an LC system coupled to a tandem mass spectrometer.

  • Separate the auxin metabolites using a suitable LC column and gradient.

  • Detect and quantify the metabolites using multiple reaction monitoring (MRM) or other sensitive MS techniques.

Molecular Biology Techniques

The CRISPR/Cas9 system allows for targeted gene knockout to study the function of genes like IAMT1.[20][21][22][23]

Procedure:

  • Design single guide RNAs (sgRNAs) that target a specific region of the IAMT1 gene.

  • Clone the sgRNA expression cassette into a binary vector containing the Cas9 nuclease gene.

  • Transform Agrobacterium tumefaciens with the resulting plasmid.

  • Transform Arabidopsis thaliana plants using the floral dip method.

  • Select transgenic plants (T1 generation) and screen for mutations in the IAMT1 gene using PCR and sequencing.

  • Identify homozygous mutant lines in subsequent generations.

Conclusion and Future Directions

The discovery of methylated auxins and the enzymes that regulate their formation and hydrolysis has added a significant layer to our understanding of auxin homeostasis. The dynamic and reversible nature of auxin methylation suggests a sophisticated mechanism for fine-tuning auxin levels in specific tissues and at specific developmental stages. Future research will likely focus on elucidating the precise roles of different methylesterases, the potential for long-distance transport of MeIAA, and the integration of auxin methylation into the broader network of plant hormone signaling. These advancements will not only enhance our fundamental knowledge of plant biology but may also open new avenues for the development of novel plant growth regulators and herbicides.

References

The Synthetic Auxin 4-Methylindole-3-Acetic Acid: A Technical Overview of its Synthesis, Biological Activity, and Comparative Context

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylindole-3-acetic acid (4-Me-IAA) is a synthetic analog of the primary plant hormone auxin, indole-3-acetic acid (IAA). While IAA is a ubiquitous natural regulator of plant growth and development, extensive research has not revealed any evidence of the natural occurrence of 4-Me-IAA. Its significance to the scientific community lies in its utility as a research tool to probe the structure-activity relationships of auxinic compounds and to serve as a benchmark in the development of novel synthetic plant growth regulators. This technical guide provides a comprehensive overview of the synthesis of 4-Me-IAA, its characterized biological activities in comparison to naturally occurring auxins, and detailed experimental protocols.

Comparative Context: Naturally Occurring Indole Auxins

To fully appreciate the characteristics of the synthetic 4-Me-IAA, it is essential to understand the context of its naturally occurring counterparts.

Indole-3-Acetic Acid (IAA)

IAA is the most abundant and physiologically active native auxin in plants, orchestrating a vast array of developmental processes, including cell division and elongation, tissue differentiation, and responses to environmental stimuli. It is synthesized by plants and numerous microorganisms, such as bacteria and fungi, through several tryptophan-dependent and -independent pathways.

4-Chloroindole-3-Acetic Acid (4-Cl-IAA)

In contrast to the widespread distribution of IAA, 4-chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring halogenated auxin with a more restricted taxonomic distribution. It has been identified in several species of the Fabaceae (legume) family, including peas (Pisum sativum) and lentils.[1][2][3] In these plants, 4-Cl-IAA can be present at concentrations significantly higher than IAA and exhibits potent biological activity.[1] The biosynthesis of 4-Cl-IAA is understood to proceed through a pathway parallel to that of IAA, commencing with chlorinated tryptophan.[1][2][3]

Synthesis of 4-Methylindole-3-Acetic Acid

4-Methylindole-3-acetic acid has been synthesized for research purposes, notably as a control compound in studies evaluating novel synthetic auxins.[4] The synthesis, as described in the literature, commences with 2,3-dimethylnitrobenzene.[4]

Experimental Protocol: Synthesis of 4-Methylindole-3-Acetic Acid

The following protocol is based on the synthetic route described for 4-Me-IAA.[4]

Starting Material: 2,3-dimethylnitrobenzene

Procedure:

  • Nitration of 2,3-dimethylaniline: The synthesis begins with the nitration of 2,3-dimethylaniline to yield 2,3-dimethylnitrobenzene. This step introduces the nitro group that is a precursor to the indole nitrogen.

  • Reduction to 2,3-dimethylaniline: The nitro group of 2,3-dimethylnitrobenzene is then reduced to an amino group to form 2,3-dimethylaniline.

  • Fischer Indole Synthesis: 2,3-dimethylaniline is subjected to a Fischer indole synthesis. This classic reaction involves the condensation of the aniline with a ketone or aldehyde (in this case, a pyruvate derivative would be suitable) under acidic conditions, followed by cyclization to form the indole ring system of 4-methylindole.

  • Introduction of the Acetic Acid Side Chain: The acetic acid side chain is introduced at the 3-position of the 4-methylindole ring. This can be achieved through various methods, such as the Japp-Klingemann reaction followed by reduction and hydrolysis, or by reacting 4-methylindole with a suitable reagent like ethyl diazoacetate followed by hydrolysis of the resulting ester.

  • Purification: The final product, 4-methylindole-3-acetic acid, is purified using standard techniques such as recrystallization or chromatography.

Synthesis_of_4_Me_IAA start 2,3-Dimethylnitrobenzene step1 Reduction start->step1 intermediate1 2,3-Dimethylaniline step1->intermediate1 step2 Fischer Indole Synthesis intermediate1->step2 intermediate2 4-Methylindole step2->intermediate2 step3 Introduction of Acetic Acid Side Chain intermediate2->step3 product 4-Methylindole-3-acetic Acid step3->product

Synthetic pathway of 4-Methylindole-3-acetic Acid.

Biological Activity of 4-Methylindole-3-Acetic Acid

The biological activity of 4-Me-IAA has been evaluated in several auxin-specific bioassays, providing insights into its potency and mode of action compared to other auxinic compounds.[4]

Quantitative Data on Biological Activity

The following table summarizes the comparative biological activities of 4-Me-IAA, IAA, and 4-Cl-IAA from published studies.[4]

CompoundBlack Gram Cutting Root Formation (Relative Activity)Chinese Cabbage Hypocotyl Growth Inhibition (IC50, M)Black Gram Seedling Hypocotyl Swelling and Lateral Root Formation
4-Methylindole-3-acetic Acid WeakStrongStrong
Indole-3-Acetic Acid (IAA) ModerateModerateModerate
4-Chloroindole-3-acetic Acid StrongStrongStrong

Data is qualitatively summarized from the findings of Katayama et al. (1987).[4]

Experimental Protocols for Bioassays

Detailed methodologies for the key experiments used to characterize the biological activity of 4-Me-IAA are provided below.

1. Black Gram (Vigna mungo) Cutting Bioassay for Root Formation

This assay assesses the ability of a compound to induce adventitious root formation.

  • Plant Material: Cuttings are prepared from young, healthy black gram seedlings.

  • Treatment: The basal ends of the cuttings are dipped in solutions of the test compounds (4-Me-IAA, IAA, 4-Cl-IAA, and a control) at various concentrations for a defined period.

  • Incubation: The treated cuttings are then placed in a suitable rooting medium (e.g., water or vermiculite) and maintained under controlled environmental conditions (light, temperature, humidity).

  • Evaluation: After a set incubation period (typically 7-14 days), the number and length of adventitious roots formed on each cutting are recorded and compared across treatments.

2. Chinese Cabbage (Brassica rapa subsp. pekinensis) Hypocotyl Growth Inhibition Assay

This bioassay measures the inhibitory effect of auxins on cell elongation in light-grown seedlings.[5][6]

  • Seed Germination: Seeds of Chinese cabbage are surface-sterilized and germinated on a suitable medium in the dark to promote hypocotyl elongation.

  • Explant Preparation: Hypocotyl segments of a uniform length are excised from the etiolated seedlings.

  • Incubation: The hypocotyl segments are incubated in petri dishes containing a buffered solution with a range of concentrations of the test compounds.

  • Measurement: After a 24-48 hour incubation period in the dark, the final length of the hypocotyl segments is measured. The inhibition of elongation compared to the control is calculated.

Bioassay_Workflow cluster_black_gram Black Gram Cutting Bioassay cluster_chinese_cabbage Chinese Cabbage Hypocotyl Assay bg1 Prepare Cuttings bg2 Treat with Test Compounds bg1->bg2 bg3 Incubate in Rooting Medium bg2->bg3 bg4 Evaluate Root Formation bg3->bg4 cc1 Germinate Seeds cc2 Excise Hypocotyl Segments cc1->cc2 cc3 Incubate with Test Compounds cc2->cc3 cc4 Measure Hypocotyl Length cc3->cc4

Experimental workflows for auxin bioassays.

Putative Signaling Pathway

While the specific signaling pathway of 4-Me-IAA has not been elucidated, it is presumed to act through the same molecular machinery as endogenous IAA due to its structural similarity and observed auxin-like activity. The canonical IAA signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which then recruit Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to various physiological responses.

IAASignaling IAA 4-Me-IAA / IAA TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB binds Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB recruited by Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses SCF_TIR1_AFB->Aux_IAA ubiquitinates ARE Auxin Response Element (ARE) in DNA ARF->ARE binds Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression regulates Response Physiological Response Gene_Expression->Response

Canonical auxin signaling pathway, a putative model for 4-Me-IAA action.

Conclusion

4-Methylindole-3-acetic acid is a valuable synthetic tool for researchers in plant biology and agrochemistry. Although it has not been found to occur naturally, its synthesis and biological characterization have contributed to a deeper understanding of the structural requirements for auxin activity. The comparative analysis of 4-Me-IAA with naturally occurring auxins like IAA and 4-Cl-IAA highlights the subtle yet significant impact of substitutions on the indole ring on biological function. For professionals in drug development, the study of such synthetic analogs can provide a framework for the rational design of novel bioactive molecules that target specific physiological processes. Future research could focus on a more extensive screening of natural sources for the presence of 4-Me-IAA or further explore its molecular interactions with auxin receptors to elucidate the basis for its specific activity profile.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-methyl-1H-indol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methyl-1H-indol-3-yl)acetic acid, also known as 4-methyl-indole-3-acetic acid (4-Me-IAA), is a synthetic auxin, a class of plant hormones that play a crucial role in various growth and developmental processes. Its structure is analogous to the natural auxin, indole-3-acetic acid (IAA). Substituted indole-3-acetic acids are of significant interest in agricultural and pharmaceutical research due to their potential as herbicides, plant growth regulators, and scaffolds for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of this compound via the Fischer indole synthesis, a reliable and widely used method for constructing the indole ring.[1]

Synthesis Pathway: Fischer Indole Synthesis

The most common and direct route for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of 4-methylphenylhydrazine (or its hydrochloride salt) with levulinic acid (4-oxopentanoic acid), followed by cyclization to form the indole ring.[1]

Fischer_Indole_Synthesis 4-Methylphenylhydrazine 4-Methylphenylhydrazine Intermediate_Hydrazone Intermediate Hydrazone 4-Methylphenylhydrazine->Intermediate_Hydrazone + Levulinic Acid (Acid Catalyst, Heat) Levulinic Acid Levulinic Acid Levulinic Acid->Intermediate_Hydrazone Product This compound Intermediate_Hydrazone->Product Cyclization (-NH3)

Caption: Fischer Indole Synthesis of this compound.

Experimental Protocols

The following protocol is adapted from a well-established procedure for the synthesis of analogous indole-3-acetic acids and is optimized for the preparation of this compound.[2]

Materials and Reagents:

  • 4-Methylphenylhydrazine hydrochloride

  • Levulinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diatomaceous earth

  • Activated carbon (e.g., Norit A)

  • Sodium bicarbonate solution (s-sat.)

  • Sodium sulfate (anhydrous)

  • Diethyl ether

  • 10% Hydrochloric acid

  • Methanolic potassium hydroxide solution

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Protocol 1: Synthesis of Ethyl 2-(4-methyl-1H-indol-3-yl)acetate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylphenylhydrazine hydrochloride (0.25 mol), levulinic acid (0.25 mol), and absolute ethanol (500 mL).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (25 mL) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 1.5 L of ice-water.

    • Extract the aqueous mixture with three portions of diethyl ether (3 x 300 mL).

    • Combine the organic extracts and wash with a half-saturated sodium bicarbonate solution.

    • Dry the ether layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the sodium sulfate.

    • Remove the diethyl ether by rotary evaporation to yield the crude ester as a dark oil.

    • Purify the crude ester by vacuum distillation.

Protocol 2: Saponification to this compound
  • Hydrolysis: Reflux the purified ethyl 2-(4-methyl-1H-indol-3-yl)acetate with a solution of methanolic potassium hydroxide for 30 minutes.

  • Methanol Removal: Dilute the reaction mixture with water and distill off the methanol.

  • Purification of Aqueous Solution:

    • Cool the remaining aqueous solution and extract with a small portion of diethyl ether to remove any non-acidic impurities.

    • Heat the aqueous layer to boiling, add activated carbon, and filter through a layer of diatomaceous earth.

  • Precipitation:

    • Cool the filtrate and acidify with 10% hydrochloric acid to precipitate the product.

  • Isolation:

    • Collect the crystalline product by filtration using a Büchner funnel.

    • Wash the crystals thoroughly with water.

    • Dry the product to obtain pure this compound.

Experimental_Workflow cluster_esterification Protocol 1: Ester Synthesis cluster_saponification Protocol 2: Saponification A 1. Mix Reactants (4-Methylphenylhydrazine HCl, Levulinic Acid, Ethanol) B 2. Add H2SO4 (conc.) A->B C 3. Reflux (4h) B->C D 4. Aqueous Work-up & Ether Extraction C->D E 5. Dry & Evaporate Ether D->E F 6. Vacuum Distillation E->F G 1. Reflux with Methanolic KOH F->G Purified Ester H 2. Remove Methanol G->H I 3. Purify Aqueous Solution (Activated Carbon) H->I J 4. Acidify with HCl I->J K 5. Filter & Wash Product J->K L 6. Dry Product K->L

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions.[2]

ParameterValueReference
Starting Materials
4-Methylphenylhydrazine HCl0.25 mol[2]
Levulinic Acid0.25 mol[2]
Intermediate Product
Product NameEthyl 2-(4-methyl-1H-indol-3-yl)acetate
Expected Yield~85-90%[2]
Boiling PointNot specified, vacuum distillation[2]
Final Product
Product NameThis compound
Expected Overall Yield~75-80% (based on levulinic acid)[2]
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
AppearanceCrystalline solid
Melting PointNot specified, likely crystalline

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Diethyl ether is highly flammable; ensure there are no open flames or spark sources in the vicinity.

  • Conduct all operations in a well-ventilated laboratory or fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Note: Quantitative Analysis of 4-methyl-indole-3-acetic acid (4-methyl-IAA) in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-methyl-indole-3-acetic acid (4-methyl-IAA) is a synthetic auxin, a class of plant hormones that regulate various aspects of plant growth and development. Unlike its endogenous counterpart, indole-3-acetic acid (IAA), 4-methyl-IAA is not known to occur naturally in plants. However, its potent biological activity makes it a subject of interest for studies on auxin signaling, metabolism, and for the development of novel herbicides.[1] Accurate quantification of 4-methyl-IAA in plant tissues after exogenous application is crucial for understanding its uptake, transport, and dose-response relationships.

This application note provides detailed protocols for the sensitive and accurate quantification of 4-methyl-IAA in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Overview

The quantification of 4-methyl-IAA from complex plant matrices requires a robust analytical workflow. This involves efficient extraction of the analyte from the tissue, purification to remove interfering substances, and sensitive detection and quantification by mass spectrometry. The general workflow is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_tissue Plant Tissue Collection (Flash-frozen in liquid N2) homogenization Homogenization (Grinding frozen tissue) plant_tissue->homogenization extraction Extraction with Solvent (e.g., 80% Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) supernatant_collection->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms derivatization Derivatization (for GC-MS) evaporation->derivatization data_analysis Data Analysis lcms->data_analysis Quantification gcms GC-MS Analysis gcms->data_analysis Quantification derivatization->gcms

Caption: Experimental workflow for 4-methyl-IAA quantification.

Hypothetical Metabolic Pathway of 4-methyl-IAA

While the specific metabolic fate of 4-methyl-IAA in plants is not well-documented, it is likely to undergo similar modifications to endogenous IAA. This could include conjugation to amino acids or sugars, or oxidation. Understanding these potential pathways can aid in the identification of metabolites during analysis.

metabolic_pathway cluster_conjugation Conjugation (Detoxification/Storage) cluster_oxidation Oxidation (Degradation) methyl_IAA 4-methyl-IAA (Active) amino_acid_conjugate 4-methyl-IAA-Amino Acid (e.g., -Asp, -Glu) methyl_IAA->amino_acid_conjugate GH3 Enzymes sugar_conjugate 4-methyl-IAA-Sugar (e.g., -Glucose) methyl_IAA->sugar_conjugate UGT Enzymes oxo_methyl_IAA Oxo-4-methyl-IAA methyl_IAA->oxo_methyl_IAA Oxidases amino_acid_conjugate->methyl_IAA Hydrolases

Caption: Hypothetical metabolic pathway of 4-methyl-IAA in plants.

Quantitative Data Presentation

The following table is a template for presenting quantitative data for 4-methyl-IAA in plant tissues following experimental application.

Plant SpeciesTissue TypeTreatment Concentration (µM)Time Point (hours)4-methyl-IAA Concentration (ng/g FW ± SD)
Arabidopsis thalianaRosette Leaves106e.g., 150.5 ± 12.3
Arabidopsis thalianaRoots106e.g., 85.2 ± 9.8
Zea maysSeedling Shoots5024e.g., 210.7 ± 25.1
Zea maysSeedling Roots5024e.g., 120.4 ± 15.6
Control (untreated)Specify0SpecifyBelow Limit of Detection

FW: Fresh Weight; SD: Standard Deviation

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is adapted from established methods for auxin extraction.[2]

  • Harvesting: Harvest plant tissues (e.g., 50-200 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

  • Extraction:

    • To the powdered tissue in a 2 mL microcentrifuge tube, add 1 mL of pre-chilled extraction solvent (80% acetonitrile in water with 1% acetic acid).

    • Add an appropriate internal standard (e.g., deuterated 4-methyl-IAA or ¹³C-labeled IAA) for accurate quantification.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the extract at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, centrifuged, and the supernatants combined.

Protocol 2: Solid-Phase Extraction (SPE) Purification

This purification step is crucial for removing interfering compounds from the crude extract.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of 100% methanol, followed by 2 mL of water with 1% acetic acid. Do not let the cartridge run dry.

  • Sample Loading: Dilute the collected supernatant with 4 volumes of water with 1% acetic acid and load it onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 2 mL of water with 1% acetic acid to remove polar impurities.

  • Elution: Elute the 4-methyl-IAA and other auxins with 2 mL of 80% acetonitrile with 1% acetic acid into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or in a suitable solvent for GC-MS derivatization.

Protocol 3: LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and specific method for the quantification of 4-methyl-IAA without the need for derivatization.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate 4-methyl-IAA from other compounds (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: To be determined using a 4-methyl-IAA standard (e.g., precursor ion [M+H]⁺ → characteristic product ion).

      • Qualifier: A second product ion for confirmation.

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature) and collision energy for maximum signal intensity.

Protocol 4: GC-MS Analysis

GC-MS is an alternative to LC-MS/MS and requires derivatization to increase the volatility of 4-methyl-IAA.

  • Derivatization (Methylation):

    • To the dried, purified extract, add a methylating agent such as diazomethane or (trimethylsilyl)diazomethane to convert the carboxylic acid group of 4-methyl-IAA to a methyl ester.[3]

    • Follow established safety protocols for handling these reagents.

  • Gas Chromatography (GC):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Temperature Program: An initial temperature of ~80°C, ramped to ~300°C.

    • Injection Mode: Splitless.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions of methylated 4-methyl-IAA.

    • Ions to Monitor: Determine the molecular ion and key fragment ions from the mass spectrum of a derivatized 4-methyl-IAA standard.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the quantitative analysis of 4-methyl-IAA in plant tissues. The choice between LC-MS/MS and GC-MS will depend on instrument availability and the specific requirements of the study. Proper sample preparation, including the use of an internal standard, is critical for achieving accurate and reproducible results. These methods will enable researchers to effectively study the physiological effects and metabolic fate of this synthetic auxin in plants.

References

Application of 4-Methyl-IAA in Agriculture for Enhanced Crop Yield: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-Indole-3-Acetic Acid (4-methyl-IAA or 4-Me-IAA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development. While Indole-3-Acetic Acid (IAA) is the most common naturally occurring auxin, synthetic analogs like 4-methyl-IAA are being explored for their potential to enhance agricultural productivity.[1] Research and patent literature suggest that 4-methyl-IAA possesses strong auxin activity and may be effective in promoting plant growth, increasing seed yield, and mitigating the effects of abiotic stress.[2][3] This document provides a summary of the current understanding of 4-methyl-IAA's biological activity and proposes experimental protocols for its application in agriculture to improve crop yield.

Biological Activity of 4-Methyl-IAA

Studies have shown that 4-methyl-IAA exhibits significant biological activities, often comparable to or exceeding those of other auxins in specific assays. Its effects include the strong promotion of pea pericarp growth and the inhibition of hypocotyl growth in Chinese cabbage.[4] In some studies, 4-methyl-IAA has demonstrated the second strongest growth-promoting activity after the potent synthetic auxin 4-chloro-IAA (4-Cl-IAA).[5] These activities suggest its potential to influence key developmental processes that contribute to overall crop yield, such as cell division and elongation, root development, and fruit and seed development.

Data Presentation

Table 1: Summary of Known Biological Activities of 4-Methyl-IAA

Biological ActivityPlant/Assay SystemObservationReference
Growth PromotionPea PericarpStrong growth-promoting activity[4]
Hypocotyl Growth InhibitionChinese CabbageStrong inhibition of hypocotyl growth[4]
Root FormationBlack Gram CuttingsWeakly promoted root formation[4]
Hypocotyl Swelling & Lateral Root FormationBlack GramPromoted hypocotyl swelling and lateral root formation[4]
General Plant Growth RegulationGeneralProposed for enhancing plant growth and ameliorating abiotic stress[2][3]

Proposed Signaling Pathway

It is presumed that 4-methyl-IAA functions through the established auxin signaling pathway, similar to endogenous IAA. This pathway involves the perception of the auxin signal by TIR1/AFB receptor proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.

Auxin_Signaling_Pathway cluster_nucleus Nucleus 4-Me-IAA_n 4-Methyl-IAA TIR1/AFB TIR1/AFB Receptor 4-Me-IAA_n->TIR1/AFB binds SCF_Complex SCF E3 Ubiquitin Ligase TIR1/AFB->SCF_Complex activates Aux/IAA Aux/IAA Repressor SCF_Complex->Aux/IAA targets for ubiquitination ARF ARF Transcription Factor Aux/IAA->ARF inhibits Proteasome 26S Proteasome Aux/IAA->Proteasome degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates Growth_Development Cell Growth & Development Auxin_Response_Genes->Growth_Development Ub Ubiquitin Ub->Aux/IAA 4-Me-IAA_e Exogenous 4-Methyl-IAA 4-Me-IAA_e->4-Me-IAA_n cellular uptake Experimental_Workflow cluster_lab Laboratory/Greenhouse Phase cluster_field Field Trial Phase Dose_Response Dose-Response Study (Seed Germination, Seedling Growth) Optimal_Conc Determine Optimal Concentration Range Dose_Response->Optimal_Conc Field_Plot_Setup Field Plot Setup (Randomized Block Design) Optimal_Conc->Field_Plot_Setup Application Application of 4-Me-IAA (Seed, Foliar) Field_Plot_Setup->Application Data_Collection Agronomic Data Collection (Growth, Physiology) Application->Data_Collection Yield_Analysis Harvest & Yield Analysis (Yield, Yield Components) Data_Collection->Yield_Analysis Conclusion Conclusion on Efficacy of 4-Methyl-IAA Yield_Analysis->Conclusion Statistical Analysis

References

Application Notes and Protocols: Dissolving 2-(4-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of 2-(4-methyl-1H-indol-3-yl)acetic acid, a derivative of the plant hormone indole-3-acetic acid (IAA). The following procedures are based on established methods for dissolving IAA and its analogues, ensuring optimal solubility for various research applications.

Compound Information and Solubility Profile

This compound is a solid compound with a melting point of 158-159 °C[1]. Like its parent compound, indole-3-acetic acid, it is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol[2]. For aqueous-based biological assays, a common strategy involves initial dissolution in a minimal amount of organic solvent, followed by dilution in a suitable buffer. The solubility of indole-3-acetic acid and its derivatives is also pH-dependent, with increased solubility in alkaline conditions[3][4].

Table 1: Solubility Data for Indole-3-Acetic Acid and its Derivatives

SolventSolubilityRemarksSource
WaterInsoluble/Poorly solubleSolubility increases in alkaline pH.[2][3]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for creating stock solutions for cell-based assays.[2][4][5][2][4][5]
EthanolSoluble (50 mg/ml for IAA)Often used for preparing stock solutions.[2][4][2][4]
MethanolSolubleAnother common organic solvent for initial dissolution.[2][2]
1N Sodium Hydroxide (NaOH)SolubleUsed to dissolve the acidic compound by forming a salt, which is then typically neutralized.[3][4][3][4]

Experimental Protocols

Below are detailed protocols for dissolving this compound for both general laboratory use and for sensitive biological applications such as cell culture.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (General Use)

This protocol is suitable for applications where the presence of a small amount of organic solvent will not interfere with downstream experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (100%)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add a small volume of the chosen organic solvent (DMSO or ethanol) to the powder. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent based on the molecular weight of the compound (189.21 g/mol ).

  • Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of solvent evaporation.

  • Once dissolved, the stock solution can be stored at -20°C for long-term use. It is advisable to store in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a pH-Adjusted Aqueous Solution for Biological Assays

This protocol is recommended for applications where organic solvents may be toxic to cells or interfere with the experiment, such as in cell culture or for in vivo studies[3][5].

Materials:

  • This compound powder

  • 1N Sodium Hydroxide (NaOH)

  • Phosphate-buffered saline (PBS) or other desired aqueous buffer

  • pH meter

  • Sterile filter (0.22 µm)

  • Sterile tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add a minimal volume of 1N NaOH dropwise while vortexing until the powder is completely dissolved. The carboxylic acid group will be deprotonated, forming a soluble salt[4].

  • Once dissolved, add the desired aqueous buffer (e.g., PBS) to reach the final desired concentration.

  • Adjust the pH of the solution to the desired physiological range (typically 7.2-7.4) using a suitable buffer system (e.g., 0.5 M Sodium Phosphate buffer) or dilute HCl[3]. Monitor the pH carefully with a calibrated pH meter.

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter.

  • Store the solution in sterile aliquots at -20°C.

Visualizations

Diagram 1: Dissolution Workflow for this compound

Dissolution Workflow start Start: Weigh Compound Powder decision Is the final application sensitive to organic solvents? start->decision org_solvent Protocol 1: Dissolve in minimal DMSO or Ethanol decision->org_solvent No ph_adjust Protocol 2: Dissolve in minimal 1N NaOH decision->ph_adjust Yes dilute_buffer Dilute with aqueous buffer org_solvent->dilute_buffer store_org Store stock solution at -20°C org_solvent->store_org adjust_ph Adjust pH to 7.2-7.4 ph_adjust->adjust_ph filter Sterile filter (0.22 µm) dilute_buffer->filter adjust_ph->filter store_aq Store aqueous solution at -20°C filter->store_aq

Caption: Workflow for selecting a dissolution protocol.

Safety and Handling

  • Always handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[6][7].

  • Avoid breathing in the dust or powder. If inhalation occurs, move to fresh air[6][7].

  • In case of skin or eye contact, rinse thoroughly with water[6][7].

  • Store the compound in a tightly sealed container in a cool, dry place, protected from light[2][7].

References

HPLC method for separation of indole acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Separation of Indole Acetic Acid and Its Derivatives

Introduction

Indole-3-acetic acid (IAA) is the most prevalent and physiologically active auxin, a class of phytohormones that regulates various aspects of plant growth and development.[1] Beyond plants, many soil and plant-associated bacteria can also synthesize IAA, influencing plant-microbe interactions.[1] The analysis and quantification of IAA and its biosynthetic precursors and metabolites are crucial for research in plant physiology, agricultural science, and microbiology. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of these compounds due to its high resolution, sensitivity, and reproducibility.[2] This document provides a detailed protocol for the separation of IAA and its derivatives using reverse-phase HPLC (RP-HPLC).

Principle of Separation

The separation of indole acetic acid and its derivatives is typically achieved using reverse-phase chromatography. In RP-HPLC, the stationary phase (the column) is nonpolar (e.g., C8 or C18), while the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Compounds with higher hydrophobicity will have a stronger affinity for the nonpolar stationary phase and thus will be retained longer on the column, resulting in longer retention times. The polarity of the analytes can be manipulated by adjusting the pH of the mobile phase; adding an acid like acetic or phosphoric acid suppresses the ionization of the acidic analytes, increasing their retention on a reverse-phase column.[3] Elution is typically carried out using a gradient or isocratic mixture of an aqueous solvent (often with an acid modifier) and an organic solvent such as acetonitrile or methanol.[2][4]

Application Note

This method is applicable for the simultaneous determination of IAA and its related indolic compounds in biological matrices such as bacterial culture supernatants and plant extracts.[1][5]

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a pump (quaternary or binary), an autosampler, a column oven, and a detector.

  • Columns: A reverse-phase C8 or C18 column is commonly used.[1][2][5]

    • Example 1: Symmetry C8 column (4.6 × 150 mm, 5 µm) with a C8 guard column.[1]

    • Example 2: Hypersil BDS C18 column (4.6 mm × 200 mm, 5 µm).[5]

    • Example 3: Zorbax Eclipse XDB C8 column (150 × 4.6 mm I.D).[6]

  • Detectors:

    • Fluorescence Detector (FLD): Recommended for high sensitivity and specificity for fluorescent indole compounds. Typical excitation/emission wavelengths are 280/350 nm or 282/360 nm.[1][6]

    • UV-Vis or Diode Array Detector (DAD): A more general-purpose detector. Wavelengths are typically set between 254 nm and 280 nm.[3][5][7]

  • Chemicals: HPLC-grade acetonitrile, methanol, water, acetic acid, and standards of IAA and its derivatives.

Chromatographic Conditions

The following tables summarize various validated HPLC conditions for the separation of IAA and its derivatives.

Table 1: HPLC Methods for Separation of Indole Derivatives

ParameterMethod 1 (Bacterial Supernatants)[1]Method 2 (Plant Extracts)[5]Method 3 (Barley Extracts)[6]
Column Symmetry C8, 4.6 × 150 mm, 5 µmHypersil BDS C18, 4.6 × 200 mm, 5 µmZorbax Eclipse XDB C8, 4.6 x 150 mm, 5 µm
Mobile Phase A 2.5% Acetic Acid in Water (v/v), pH 3.8Methanol:Water:Acetic Acid (45:54:1 v/v/v)1% Acetic Acid in Water
Mobile Phase B 80% Acetonitrile in Water (v/v)N/AMethanol
Elution Mode GradientIsocraticIsocratic
Gradient Profile 80:20 (A:B) to 50:50 in 25 min, to 0:100 in 6 min, then back to 80:20N/A40:60 (A:B)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Detection Fluorescence (Ex: 280 nm, Em: 350 nm)UV (254 nm)Fluorescence (Ex: 282 nm, Em: 360 nm)
Injection Vol. 20 µL25 µLN/A
Column Temp. AmbientN/A30°C

Detailed Experimental Protocols

Protocol 1: Analysis of Indoles in Bacterial Culture Supernatant[1]

This protocol is adapted for the determination of seven indoles: Tryptophan (Trp), Tryptamine (TAM), Indole-3-lactic acid (ILA), Indole-3-acetamide (IAM), Indole-3-acetic acid (IAA), Indole-3-ethanol (TOL), and Indole-3-acetonitrile (IAN).

1. Standard Preparation:

  • Prepare individual stock solutions of each indole standard at 1 mg/mL in methanol.

  • Create a mixed standard working solution by diluting the stocks. A series of dilutions ranging from 0.0625 to 125 µg/mL should be prepared for calibration curves.

2. Sample Preparation:

  • Grow bacteria in a suitable liquid medium, with or without tryptophan supplementation.[8]

  • Centrifuge the culture to pellet the cells.

  • Filter the resulting supernatant through a centrifugal filtration device (e.g., with a 0.22 µm membrane) to remove any remaining cells and debris.[1]

  • The filtered supernatant can be directly injected into the HPLC system.

3. HPLC Analysis:

  • Set up the HPLC system according to the parameters outlined in Table 1, Method 1 .

  • Equilibrate the column with the initial mobile phase composition (80% A: 20% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the prepared standards and samples.

  • Run the gradient program for a total of 36 minutes.[1]

4. Data Analysis:

  • Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

  • Construct calibration curves for each analyte by plotting peak area against concentration.

  • Quantify the amount of each indole derivative in the samples using the linear regression equation from the calibration curves.

Protocol 2: Extraction and Quantification of IAA from Plant Tissue[5]

1. Sample Extraction:

  • Harvest 1 gram of fresh plant material (e.g., roots or stems) and place it in a pre-chilled mortar and pestle on an ice bath.

  • Add 10 mL of pre-chilled 80% methanol.

  • Thoroughly crush and homogenize the sample.

  • Transfer the homogenate to a tube and store it overnight at a low temperature (e.g., 4°C) to allow for complete extraction.

  • Centrifuge the extract and collect the supernatant for analysis.

2. HPLC Analysis:

  • Set up the HPLC system according to the parameters in Table 1, Method 2 .

  • Equilibrate the C18 column with the isocratic mobile phase (Methanol:Water:Acetic Acid 45:54:1) until a stable baseline is observed.

  • Inject 25 µL of the plant extract and IAA standards (e.g., 1 ppm).

  • Run the analysis and record the chromatogram.

3. Quantification:

  • Identify the IAA peak based on the retention time of the standard.

  • Calculate the concentration of IAA in the sample by comparing the peak area of the sample to the peak area of the known standard concentration.

Quantitative Data Presentation

Table 2: Retention Times and Performance Data for Method 1 [1]

CompoundAbbreviationRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)
TryptophanTrp~3.50.0625–125≥ 0.998< 0.015
TryptamineTAM~5.90.0625–125≥ 0.998< 0.015
Indole-3-lactic acidILA~7.70.0625–125≥ 0.998< 0.015
Indole-3-acetamideIAM~9.30.0625–125≥ 0.998< 0.015
Indole-3-acetic acid IAA ~13.8 0.0625–125 ≥ 0.998 < 0.015
Indole-3-ethanolTOL~15.50.0625–125≥ 0.998< 0.015
Indole-3-acetonitrileIAN~24.10.0625–125≥ 0.998< 0.015

LOD: Limit of Detection. Data sourced from a study on bacterial biosynthesis of indolic compounds.[1][9]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Culture, Plant Tissue) Extract Extraction (e.g., 80% Methanol) Sample->Extract Purify Purification (Centrifugation / Filtration) Extract->Purify Inject Inject Sample Purify->Inject Column RP-HPLC Separation (C8 or C18 Column) Inject->Column Detect Detection (Fluorescence or UV) Column->Detect Chrom Obtain Chromatogram Detect->Chrom Identify Peak Identification (vs. Standards) Chrom->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Result Final Concentration Quantify->Result

Caption: HPLC experimental workflow from sample preparation to final quantification.

Tryptophan-Dependent IAA Biosynthesis Pathways

G cluster_pathways Biosynthetic Intermediates Trp Tryptophan IPyA Indole-3-pyruvate (IPyA) Trp->IPyA IPyA Pathway IAM Indole-3-acetamide (IAM) Trp->IAM IAM Pathway TAM Tryptamine (TAM) Trp->TAM TAM Pathway IAN Indole-3-acetonitrile (IAN) Trp->IAN IAN Pathway IAA Indole-3-acetic acid (IAA) IPyA->IAA IAM->IAA TAM->IAA IAN->IAA

Caption: Simplified overview of major tryptophan-dependent IAA biosynthesis pathways.

References

Application Notes and Protocols for 2-(4-methyl-1H-indol-3-yl)acetic acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methyl-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid (IAA), a prominent member of the auxin family of plant hormones.[1] Auxins are crucial in various aspects of plant growth and development, including cell elongation and division.[2] Due to its structural similarity to IAA, this compound is of significant interest in agricultural and biochemical research for its potential as a plant growth regulator and its role in studying plant hormone signaling pathways.[2] Accurate and consistent preparation of stock solutions is a critical first step for reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of this compound.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. This information is essential for accurate weighing and preparation of stock solutions.

PropertyValueReference
CAS Number 52531-22-3[3][4]
Molecular Formula C₁₁H₁₁NO₂[2][3]
Molecular Weight 189.21 g/mol [2][3][4]
Appearance Yellowish to off-white crystalline powder[2]
Melting Point 158-159 °C[3]
Purity ≥ 98% (HPLC)[2]
Storage Temperature 0-8 °C[2]

Solubility Guidelines

Detailed solubility data for this compound is not extensively documented. However, based on the known solubility of its parent compound, indole-3-acetic acid (IAA), the following guidelines are recommended.[1][5][6][7] It is advised to perform small-scale solubility tests before preparing a large volume of stock solution.

SolventExpected SolubilityRemarks
Water Poorly solubleSolubility is expected to increase in alkaline conditions (higher pH).[1][6]
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions.[5][6]
Ethanol (EtOH) SolubleAnother common organic solvent for indole derivatives.[5][6][7]
Methanol (MeOH) SolubleCan be used as an alternative to ethanol.[7]
1N Sodium Hydroxide (NaOH) SolubleThe acidic nature of the carboxylic acid group allows for dissolution in a basic solution to form a salt.[6][8]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (MW: 189.21 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • 1.5 mL microcentrifuge tubes or amber glass vials

  • Pipettes and sterile filter tips

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.8921 mg of this compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 189.21 g/mol * 1000 mg/g = 1.8921 mg

  • Dissolution: Carefully transfer the weighed compound into a 1.5 mL microcentrifuge tube or an amber vial.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Storage: Store the stock solution at -20°C in tightly sealed amber vials to protect from light and moisture.[8]

Preparation of a 10 mM Aqueous Stock Solution using NaOH

This protocol is suitable for applications where an organic solvent is not desirable. The pH of the final solution will be alkaline and may require adjustment for specific experiments.

Materials:

  • This compound (MW: 189.21 g/mol )

  • 1N Sodium Hydroxide (NaOH)

  • Deionized or distilled water, sterile

  • Analytical balance

  • Volumetric flask

  • Pipettes and sterile filter tips

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weighing: Weigh out 18.921 mg of this compound for a 10 mL final volume.

  • Initial Dissolution: Transfer the compound to a beaker containing a small amount of deionized water (e.g., 5 mL).

  • Alkalinization: While stirring, add 1N NaOH dropwise until the compound is completely dissolved.

  • Volume Adjustment: Quantitatively transfer the dissolved solution to a 10 mL volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the final volume to 10 mL with deionized water.

  • Sterilization (Optional): If required, sterilize the solution by passing it through a 0.22 µm syringe filter. Do not autoclave, as heat can degrade indole derivatives.[9]

  • Storage: Store the aqueous stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.[8] Protect from light.[7][8]

Visualized Workflows and Diagrams

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_storage Storage start Start weigh Weigh Compound start->weigh choose_solvent Choose Solvent (e.g., DMSO or NaOH/Water) weigh->choose_solvent dissolve_dmso Dissolve in DMSO choose_solvent->dissolve_dmso Organic dissolve_naoh Dissolve in NaOH/Water choose_solvent->dissolve_naoh Aqueous vortex Vortex/Mix dissolve_dmso->vortex adjust_vol Adjust to Final Volume with Water dissolve_naoh->adjust_vol filter Sterile Filter (Optional) vortex->filter adjust_vol->filter no_filter filter->no_filter No perform_filter Filter Sterilize filter->perform_filter Yes aliquot Aliquot into Amber Vials no_filter->aliquot perform_filter->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing a stock solution of this compound.

Troubleshooting_Stock_Solution issue Issue: Compound Does Not Dissolve check_solvent Is the correct solvent being used? issue->check_solvent check_purity Check Compound Purity and Source check_solvent->check_purity Yes try_alkaline Try Dissolving in Dilute NaOH first check_solvent->try_alkaline No, using water increase_mixing Increase Mixing Time or Vortexing check_purity->increase_mixing gentle_warming Apply Gentle Warming (e.g., 37°C water bath) increase_mixing->gentle_warming use_sonication Use Sonication gentle_warming->use_sonication success Solution is Clear use_sonication->success try_alkaline->success

Caption: Troubleshooting guide for common stock solution preparation issues.

Safety Precautions

Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for complete safety information before handling.

References

Bioassays for Determining Auxin-Like Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for three common bioassays used to determine the auxin-like activity of chemical compounds. It is intended to guide researchers in setting up and performing these assays, as well as in interpreting the resulting data.

Introduction

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root formation, and apical dominance. The ability to screen for and characterize compounds with auxin-like activity is essential in various fields, from agricultural biotechnology to drug development. Bioassays provide a cost-effective and biologically relevant method for this purpose. This document details the procedures for the Avena coleoptile curvature test, the root growth inhibition assay, and the split pea stem curvature test.

Auxin Signaling Pathway

Understanding the molecular mechanism of auxin action is fundamental to interpreting bioassay results. The canonical auxin signaling pathway involves the perception of auxin by a receptor complex, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin_cyt Auxin Auxin_nuc Auxin Auxin_cyt->Auxin_nuc transport TIR1_AFB TIR1/AFB Auxin_nuc->TIR1_AFB binds SCF_complex SCF Complex TIR1_AFB->SCF_complex associates with Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA targets for ubiquitination ARF ARF Aux_IAA->ARF represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation degraded by ARE Auxin Response Element (ARE) Promoter ARF->ARE binds to Auxin_Response_Genes Auxin-Responsive Genes ARE->Auxin_Response_Genes activates Gene_Expression Gene Expression Auxin_Response_Genes->Gene_Expression

Canonical Auxin Signaling Pathway

In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When auxin is present, it promotes the interaction between Aux/IAA repressors and the SCF(TIR1/AFB) ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[1][2][3][4][5][6][7] This degradation releases the ARF transcription factors, allowing them to activate the expression of genes that regulate cell growth and differentiation.[2][3][4][5][6][7]

Avena Coleoptile Curvature Test

This classic bioassay is based on the principle of differential growth. When an agar block containing an auxin-like substance is placed asymmetrically on a decapitated oat (Avena) coleoptile, the chemical promotes cell elongation on the side of application, causing the coleoptile to curve.[2][8][9][10] The degree of curvature is proportional to the concentration of the auxin-like compound.[8]

Experimental Protocol

AvenaWorkflow A Germinate Avena seeds in darkness B Select uniform, straight coleoptiles A->B C Decapitate coleoptiles (remove ~2-3 mm from the tip) B->C E Place agar block asymmetrically on the cut surface C->E D Prepare agar blocks containing test compound at various concentrations D->E F Incubate in darkness at 25°C and high humidity for 90-120 minutes E->F G Photograph or project the shadow of the coleoptiles F->G H Measure the angle of curvature G->H

Avena Coleoptile Curvature Test Workflow

Materials:

  • Avena sativa (oat) seeds

  • Petri dishes

  • Filter paper

  • Agar

  • Test compounds and a known auxin (e.g., Indole-3-acetic acid, IAA)

  • Glass holders or vials

  • A dark, humid chamber or incubator

  • Camera with a macro lens or a projection system

  • Protractor

Procedure:

  • Seed Germination: Germinate Avena seeds on moist filter paper in Petri dishes in complete darkness for 2-3 days.[8]

  • Seedling Preparation: When the coleoptiles are approximately 2-3 cm long, select seedlings with straight, uniform coleoptiles.

  • Decapitation: Using a sharp razor blade, remove the apical 2-3 mm of the coleoptile tip.[8]

  • Agar Block Preparation: Prepare a 1.5-2% agar solution and pour it into a thin layer in a petri dish. Once solidified, cut the agar into small blocks (e.g., 2x2x1 mm). Prepare a series of agar blocks containing different concentrations of the test compound and control blocks with a known auxin (IAA) and without any hormone.

  • Application of Agar Block: Place an agar block asymmetrically on the cut surface of a decapitated coleoptile.[2][8]

  • Incubation: Place the seedlings in a dark, humid chamber at approximately 25°C for 90 to 120 minutes.[8]

  • Measurement: After incubation, photograph the coleoptiles or project their shadow onto a screen. Measure the angle of curvature from the vertical axis using a protractor.[8]

Data Presentation

The angle of curvature is directly proportional to the logarithm of the auxin concentration over a specific range.

IAA Concentration (mg/L)Average Angle of Curvature (degrees)
0.000
0.055
0.1010
0.1515
0.2020
0.2525
0.3030

Note: This table presents hypothetical, illustrative data demonstrating the expected linear relationship. Actual results may vary.

Root Growth Inhibition Assay

While auxins generally promote cell elongation in shoots, they have an inhibitory effect on root elongation at high concentrations.[11] This bioassay quantifies the auxin-like activity of a compound by measuring the degree to which it inhibits the growth of seedling roots.[1]

Experimental Protocol

RootInhibitionWorkflow A Sterilize and germinate seeds (e.g., cress, lettuce, or Arabidopsis) on moist filter paper B Select seedlings with straight roots of a uniform length (e.g., 5-10 mm) A->B D Transfer seedlings to the prepared petri dishes B->D C Prepare petri dishes with filter paper soaked in test solutions of varying concentrations C->D E Incubate in darkness or under controlled light conditions for 24-72 hours D->E F Measure the final root length E->F G Calculate the percentage of root growth inhibition compared to the control F->G

Root Growth Inhibition Assay Workflow

Materials:

  • Seeds of a suitable plant species (e.g., cress, lettuce, Arabidopsis thaliana)

  • Petri dishes

  • Filter paper

  • Test compounds and a known auxin (e.g., IAA)

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or digital caliper

Procedure:

  • Seed Germination: Sterilize seeds and germinate them on moist filter paper in petri dishes until the radicles (embryonic roots) emerge and reach a uniform length (e.g., 5-10 mm).[1]

  • Preparation of Test Plates: In separate petri dishes, place filter paper and moisten with solutions of the test compound at various concentrations. Include a positive control (a known auxin like IAA) and a negative control (solvent only).

  • Seedling Transfer: Carefully transfer the germinated seedlings to the prepared petri dishes, ensuring the roots are in contact with the treated filter paper.

  • Incubation: Seal the petri dishes and incubate them in a vertical position in a growth chamber with controlled temperature and light conditions for 24 to 72 hours.

  • Measurement: After the incubation period, measure the final length of the primary root for each seedling.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the negative control using the formula: % Inhibition = [ (Control Length - Treatment Length) / Control Length ] * 100

Data Presentation

The inhibitory effect of auxins on root growth is dose-dependent.

IAA Concentration (µM)Average Root Length (mm)% Root Growth Inhibition
0 (Control)15.20
0.0112.815.8
0.18.544.1
14.173.0
101.987.5

Note: This table presents hypothetical, illustrative data. Actual results will vary depending on the plant species and experimental conditions.

Split Pea Stem Curvature Test

This bioassay is based on the differential growth of the inner and outer tissues of a split pea stem. When a split stem is placed in a solution containing an auxin-like substance, the outer epidermal cells elongate more than the inner cortical cells, causing the two halves of the stem to curve inward. The degree of curvature is related to the concentration of the active compound.[12][13][14]

Experimental Protocol

SplitPeaWorkflow A Germinate pea seeds in darkness for 7-9 days B Select etiolated seedlings with straight epicotyls A->B C Excise a 3-4 cm segment from the third internode B->C D Split the segment longitudinally for about two-thirds of its length C->D E Place the split segments in petri dishes containing test solutions of varying concentrations D->E F Incubate in darkness at 25°C for 6-24 hours E->F G Measure the angle or degree of inward curvature of the two halves F->G

Split Pea Stem Curvature Test Workflow

Materials:

  • Pea seeds (Pisum sativum)

  • Vermiculite or potting soil

  • Pots or trays

  • A dark growth chamber or cabinet

  • Razor blades

  • Petri dishes

  • Test compounds and a known auxin (e.g., IAA)

  • Protractor or imaging software

Procedure:

  • Seedling Growth: Grow pea seeds in vermiculite or soil in complete darkness for 7 to 9 days until the third internode is well-developed.

  • Stem Segment Preparation: Select etiolated seedlings with straight epicotyls. Excise a 3-4 cm segment from the third internode, just below the apical hook.

  • Splitting the Stem: Using a sharp razor blade, carefully split the stem segment longitudinally down the middle for about two-thirds of its length.

  • Incubation: Place the split stem segments in petri dishes containing the test solutions at various concentrations. Include positive (known auxin) and negative (solvent only) controls.

  • Incubation Conditions: Incubate the petri dishes in darkness at approximately 25°C for 6 to 24 hours.

  • Measurement: After incubation, observe the inward curvature of the two halves of the split stem. The degree of curvature can be measured as the angle between the two halves or by photographing the segments and analyzing the images.

Data Presentation

The degree of inward curvature is proportional to the logarithm of the auxin concentration.

IAA Concentration (mg/L)Average Curvature (degrees)
0 (Control)0 (or slight outward curvature)
0.0120
0.145
175
1090

Note: This table presents hypothetical, illustrative data. The actual degree of curvature can vary.

Conclusion

The bioassays described provide robust and sensitive methods for screening and quantifying auxin-like activity. The choice of assay may depend on the specific research question, available resources, and the chemical nature of the compounds being tested. For reliable results, it is crucial to maintain consistent experimental conditions and to include appropriate positive and negative controls in each experiment. By following these detailed protocols, researchers can effectively assess the auxin-like properties of novel compounds.

References

Troubleshooting & Optimization

improving the stability of 2-(4-methyl-1H-indol-3-yl)acetic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-(4-methyl-1H-indol-3-yl)acetic acid solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color (e.g., turned yellow or brown). What does this indicate?

A1: A color change in your solution is a common indicator of degradation. Indole derivatives, including this compound, are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, high temperatures, and the presence of oxidizing agents.

Q2: I'm observing precipitation in my aqueous solution of this compound. What could be the cause and how can I resolve it?

A2: Precipitation can occur for a few reasons. Firstly, this compound has limited solubility in neutral aqueous solutions. If the concentration is too high, it may precipitate out. Secondly, degradation products may be less soluble than the parent compound. To improve solubility, you can prepare the solution by first dissolving the compound in a small amount of a suitable organic solvent (e.g., DMSO or ethanol) before diluting with the aqueous buffer. Alternatively, for aqueous solutions, you can dissolve the acid in a slightly alkaline solution (e.g., by adding a small amount of NaOH or KOH) to form the more soluble carboxylate salt, and then adjust the pH to your desired range, keeping in mind that extreme pH values can also promote degradation.

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: To ensure the stability of your stock solution, it is recommended to:

  • Store at low temperatures: For short-term storage (days), refrigeration at 2-8°C is suitable. For long-term storage (weeks to months), store frozen at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect from light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.

  • Use appropriate solvents: DMSO and ethanol are common choices for stock solutions. For aqueous solutions, prepare them fresh whenever possible.

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of indole-3-acetic acid derivatives is pH-dependent. Both strongly acidic and alkaline conditions can promote hydrolysis and other degradation reactions. While slightly alkaline conditions can improve solubility, prolonged exposure to high pH can lead to degradation. It is advisable to maintain the pH of your working solutions within a range that is optimal for your experiment while minimizing the duration of exposure to harsh pH conditions.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity in Experiments
Possible Cause Troubleshooting Step Expected Outcome
Photodegradation Protect the solution from light at all stages of the experiment (preparation, storage, and during the assay) by using amber vials or covering the containers with aluminum foil.Reduced degradation and preservation of the compound's biological activity.
Thermal Degradation Maintain the solution at a low temperature (e.g., on ice) during the experiment whenever possible. Avoid prolonged exposure to elevated temperatures.Minimized thermal degradation, leading to more consistent experimental results.
Oxidative Degradation Degas your solvents before use to remove dissolved oxygen. Consider adding an antioxidant (e.g., ascorbic acid) to your solution if compatible with your experimental system.Slower rate of oxidative degradation and extended stability of the solution.
pH-mediated Degradation Prepare fresh solutions in a buffer with a pH that is known to be optimal for the stability of indole derivatives (typically slightly acidic to neutral). Avoid extreme pH values.Improved stability and more reliable experimental outcomes.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Solution Preparation Standardize your solution preparation protocol. Always use the same solvent, concentration, and preparation method. Prepare a fresh stock solution regularly.Improved reproducibility of your experimental results.
Variable Storage Conditions Store all aliquots of your stock solution under the same conditions (temperature, light exposure). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.Consistent potency of your compound across different experiments.
Contamination of Solvents or Reagents Use high-purity solvents and reagents. Filter your buffers and solutions before use.Reduced interference from contaminants and more reliable data.

Data Presentation: Stability of this compound Solutions

Note: The following data is illustrative and based on the known stability of indole-3-acetic acid. Specific quantitative data for this compound is limited in the literature. These tables are intended to provide a general guide.

Table 1: Effect of Temperature on the Stability of a 1 mg/mL Solution in DMSO Stored in the Dark for 7 Days

Storage Temperature (°C)Remaining Compound (%)Appearance
25 (Room Temperature)85Slight yellowing
495Colorless
-20>99Colorless

Table 2: Effect of Light Exposure on the Stability of a 1 mg/mL Solution in Ethanol at Room Temperature for 24 Hours

Light ConditionRemaining Compound (%)Appearance
Ambient Light70Noticeable yellowing
Dark (in amber vial)>98Colorless

Table 3: Effect of pH on the Stability of a 0.1 mg/mL Aqueous Solution at Room Temperature for 24 Hours (Protected from Light)

pHRemaining Compound (%)Appearance
380Slight turbidity
592Clear, colorless
795Clear, colorless
988Clear, slight yellowing

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)

    • Amber glass vials with screw caps

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder accurately using an analytical balance.

    • Transfer the powder to an amber glass vial.

    • Add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Cap the vial tightly and vortex until the powder is completely dissolved.

    • For long-term storage, dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general method to quantify the degradation of this compound.

  • Instrumentation and Conditions:

    • HPLC System: With UV or DAD detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • At specified time points during your stability study (e.g., 0, 24, 48, 72 hours), take an aliquot of your test solution.

    • Dilute the aliquot to a suitable concentration within the range of your calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Record the peak area of the this compound peak.

    • Calculate the concentration of the remaining compound using the calibration curve.

    • The percentage of remaining compound can be calculated as: (Concentration at time t / Initial concentration) * 100.

Visualizations

degradation_pathway main This compound oxidized Oxidized Products (e.g., N-oxides, hydroxylated indoles) main->oxidized Oxidation (O2, light, heat) photodegraded Photodegradation Products (e.g., ring-opened products) main->photodegraded Photolysis (UV/Vis light) hydrolyzed_acid Decarboxylation Product (under acidic conditions) main->hydrolyzed_acid Hydrolysis (Acidic) hydrolyzed_base Other degradation products (under basic conditions) main->hydrolyzed_base Hydrolysis (Basic)

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Inconsistent Experimental Results or Loss of Compound Activity check_solution Check Solution Appearance (Color change, precipitation) start->check_solution check_storage Review Storage Conditions (Temp, light, duration) check_solution->check_storage No degradation Degradation Suspected check_solution->degradation Yes check_prep Verify Solution Preparation Protocol (Solvent, concentration, pH) check_storage->check_prep OK storage_issue Improper Storage check_storage->storage_issue Issues found prep_issue Inconsistent Preparation check_prep->prep_issue Deviations found action_degradation Implement protective measures: - Use fresh solutions - Protect from light - Control temperature & pH degradation->action_degradation action_storage Optimize storage: - Aliquot stock solutions - Store at -20°C or below - Use amber vials storage_issue->action_storage action_prep Standardize preparation: - Use high-purity solvents - Document all steps - Calibrate equipment prep_issue->action_prep

Caption: Troubleshooting workflow for unstable solutions.

experimental_workflow prep Prepare Solution of This compound stress Expose to Stress Conditions (e.g., Light, Heat, pH) prep->stress sample Collect Aliquots at Different Time Points stress->sample hplc Analyze by HPLC-UV/MS sample->hplc analyze Quantify Remaining Compound and Identify Degradants hplc->analyze report Report Stability Data analyze->report

Caption: Experimental workflow for stability testing.

Technical Support Center: Degradation Pathways of 4-Methylindole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-methylindole-3-acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Given the limited direct research on 4-methylindole-3-acetic acid, much of the guidance is extrapolated from studies on the closely related compounds indole-3-acetic acid (IAA) and 3-methylindole (skatole).

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways of 4-methylindole-3-acetic acid?

A1: While specific pathways for 4-methylindole-3-acetic acid are not well-documented, degradation is expected to proceed via mechanisms similar to those for indole-3-acetic acid (IAA) and other methylated indoles. The primary routes of degradation are typically microbial (enzymatic) and abiotic (e.g., photodegradation).

  • Microbial Degradation: Bacteria are known to degrade IAA through gene clusters like iac and iad, leading to intermediates such as catechol or anthranilate.[1] The degradation of 3-methylindole (skatole) by various bacteria, including Acinetobacter, Pseudomonas, and Burkholderia species, has been documented.[2][3] These pathways often involve initial oxidation or hydroxylation of the indole ring.[4] A potential microbial degradation pathway for 4-methylindole-3-acetic acid could involve initial hydroxylation, followed by ring cleavage.

  • Abiotic Degradation: Indole compounds can be susceptible to degradation by factors like light and strong oxidizing agents. The stability of IAA in solution is known to be affected by light and the composition of the medium, with certain salts accelerating its degradation.[5]

Q2: I am not observing any degradation of 4-methylindole-3-acetic acid in my microbial culture. What are some possible reasons?

A2: Several factors could contribute to a lack of degradation:

  • Inappropriate Microbial Strain: The selected microbial strain may not possess the necessary enzymatic machinery to metabolize 4-methylindole-3-acetic acid. Consider screening different bacterial or fungal strains known to degrade indole compounds.

  • Sub-optimal Culture Conditions: Degradation can be highly dependent on pH, temperature, and aeration. For instance, the optimal pH for 3-methylindole degradation by Acinetobacter oleivorans AO-06 was found to be 8.0, with optimal temperature at 30°C and shaking at 160 rpm.[6]

  • Toxicity of the Compound: High concentrations of 4-methylindole-3-acetic acid might be toxic to the microorganisms, inhibiting their growth and metabolic activity. It is advisable to test a range of concentrations to find a non-inhibitory level.[6]

  • Lack of Necessary Co-factors or Nutrients: The degradation pathway may require specific co-factors or the medium might be lacking essential nutrients for the microbes to thrive and express the degradative enzymes.

Q3: How can I detect and identify the degradation products of 4-methylindole-3-acetic acid?

A3: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are well-suited for this purpose.

  • HPLC: Reversed-phase HPLC with UV or fluorescence detection is a common method for separating and quantifying indolic compounds.[7]

  • LC-MS: This technique is powerful for identifying unknown metabolites. By comparing the mass spectra of the peaks from your degradation experiment with those of the parent compound and known indole metabolites, you can elucidate the structure of the degradation products.[1][6]

Q4: My 4-methylindole-3-acetic acid standard seems to be degrading in the storage solution. How can I ensure its stability?

A4: Indole-3-acetic acid and its derivatives can be sensitive to light and temperature. To ensure the stability of your standard:

  • Store the compound in a cool, dark, and dry place.

  • Prepare stock solutions in a solvent like ethanol or methanol and store them at -20°C or lower.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as light can induce degradation.[5][8]

Troubleshooting Guides

Issue 1: Low or No Degradation in Microbial Cultures
Potential Cause Troubleshooting Step
Incompatible microbial strainScreen a variety of bacterial and fungal strains known for degrading aromatic or indole compounds.
Sub-optimal pH of the mediumOptimize the pH of the culture medium. Test a range from acidic to alkaline (e.g., pH 5-9).[6]
Inappropriate temperatureDetermine the optimal growth temperature for your microbial strain and conduct the degradation assay at that temperature. Test a range (e.g., 25-37°C).[6]
Insufficient aerationFor aerobic degradation, ensure adequate shaking speed (e.g., 150-200 rpm) to provide sufficient oxygen.[6]
High substrate concentrationTest a dilution series of 4-methylindole-3-acetic acid to rule out substrate toxicity.[6]
Lack of essential nutrientsEnsure the culture medium contains all necessary macro- and micronutrients for microbial growth and enzyme production.
Issue 2: Poor Resolution or Peak Tailing in HPLC Analysis
Potential Cause Troubleshooting Step
Inappropriate mobile phaseOptimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or acetic acid) to improve peak shape.
Column degradationEnsure the column is not degraded. Flush the column or try a new one if necessary.
Sample overloadInject a smaller volume of your sample or dilute it before injection.
pH of the mobile phaseAdjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For acidic compounds like 4-methylindole-3-acetic acid, a lower pH is generally preferred.

Quantitative Data

The following table summarizes degradation data for 3-methylindole (skatole) by various microbial strains, which can serve as a starting point for estimating the potential degradation of 4-methylindole-3-acetic acid.

MicroorganismInitial Concentration (mg/L)Degradation RateReference
Acinetobacter piscicola p38100100% in 6 hours[2]
Acinetobacter oleivorans AO-06100100% in 48 hours[6]
Cupriavidus sp. strain KK10100100% in 24 hours[2]
Lactobacillus brevis 1.121.065% in 120 hours[2]

Experimental Protocols

Protocol 1: General Method for Microbial Degradation Assay
  • Prepare the Culture Medium: Prepare a suitable liquid medium (e.g., M9 minimal medium) and dispense it into flasks.

  • Add 4-methylindole-3-acetic acid: Add a sterile-filtered stock solution of 4-methylindole-3-acetic acid to the flasks to achieve the desired final concentration (e.g., 50-100 mg/L).

  • Inoculation: Inoculate the flasks with a pre-cultured microbial strain. Include a non-inoculated control flask to monitor abiotic degradation.

  • Incubation: Incubate the flasks under optimal conditions (temperature, shaking speed) for a set period (e.g., 24, 48, 72 hours).

  • Sampling: At regular intervals, withdraw aliquots from each flask for analysis.

  • Sample Preparation: Centrifuge the samples to pellet the cells. The supernatant can be directly analyzed or extracted.

  • Analysis: Analyze the concentration of 4-methylindole-3-acetic acid and its degradation products using HPLC or LC-MS.

Protocol 2: Sample Preparation and HPLC Analysis
  • Sample Preparation:

    • Take 1 mL of the culture supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm or a fluorescence detector.[7]

    • Injection Volume: 20 µL.

  • Quantification: Create a standard curve using known concentrations of 4-methylindole-3-acetic acid to quantify its concentration in the samples.

Visualizations

Microbial_Degradation_Pathway cluster_workflow Experimental Workflow for Degradation Analysis Start Start Prepare_Medium Prepare Culture Medium Start->Prepare_Medium Add_Compound Add 4-Methylindole-3-Acetic Acid Prepare_Medium->Add_Compound Inoculate Inoculate with Microbe Add_Compound->Inoculate Incubate Incubate (Control Conditions) Inoculate->Incubate Sample Collect Samples Incubate->Sample Analyze Analyze (HPLC/LC-MS) Sample->Analyze End End Analyze->End

Caption: Experimental workflow for analyzing microbial degradation.

Putative_Degradation_Pathway 4-Methylindole-3-Acetic_Acid 4-Methylindole-3-Acetic Acid Hydroxylated_Intermediate Hydroxylated Intermediate 4-Methylindole-3-Acetic_Acid->Hydroxylated_Intermediate Monooxygenase/Dioxygenase Ring_Cleavage_Product Ring Cleavage Product Hydroxylated_Intermediate->Ring_Cleavage_Product Hydrolase/Oxidase Further_Metabolites Further Metabolites (e.g., to Central Metabolism) Ring_Cleavage_Product->Further_Metabolites

Caption: A putative microbial degradation pathway for 4-methylindole-3-acetic acid.

References

Technical Support Center: Optimizing 4-Methyl-IAA for Root Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-indole-3-acetic acid (4-methyl-IAA or 4-Me-IAA) for root induction in plant cuttings.

Frequently Asked Questions (FAQs)

Q1: What is 4-methyl-IAA and how does it relate to other auxins?

4-methyl-indole-3-acetic acid (4-Me-IAA) is a synthetic auxin, a molecule that mimics the activity of the natural plant hormone indole-3-acetic acid (IAA). Like other auxins, it is expected to influence various aspects of plant growth and development, including the initiation of adventitious roots from stem or leaf cuttings. Structurally, it is a derivative of IAA with a methyl group at the 4-position of the indole ring.

Q2: Is 4-methyl-IAA an effective auxin for root induction?

Available research indicates that 4-methyl-IAA is a weak promoter of root formation . In a study on black gram cuttings, 4-Me-IAA only weakly promoted root formation, although it showed strong activity in other auxin-related assays like hypocotyl growth inhibition.[1] In contrast, other synthetic auxins like Indole-3-butyric acid (IBA) and α-Naphthalene acetic acid (NAA) are more commonly and effectively used for inducing rooting.[2][3]

Q3: What is a good starting concentration for optimizing 4-methyl-IAA?

Given its reported weak activity for rooting, determining an optimal concentration may be challenging. For general synthetic auxins like IBA and NAA, concentrations typically range from 250 mg/L to 1000 mg/L (or ppm).[4][5] For a novel or less-studied compound like 4-Me-IAA, it is advisable to start with a broad range of concentrations in a pilot experiment. A logarithmic scale (e.g., 0.1, 1, 10, 100, 1000 mg/L) is often a good starting point to determine the effective range before narrowing it down.

Q4: How do I prepare a stock solution of 4-methyl-IAA?

Since 4-Me-IAA is a derivative of IAA, which is soluble in polar organic solvents, a similar approach can be used.

  • Weigh the desired amount of 4-methyl-IAA powder.

  • Dissolve the powder in a small amount of a suitable solvent like ethanol or 1N NaOH.[4][6]

  • Once fully dissolved, bring the solution to the final desired volume with distilled or deionized water.

  • Store the stock solution in a refrigerator, protected from light, to prevent degradation.[7]

Troubleshooting Guide

This guide addresses common issues encountered during rooting experiments with auxins. While specific data for 4-Me-IAA is limited, these general principles apply.

Problem Possible Cause(s) Suggested Solution(s)
No rooting or very poor rooting response. Sub-optimal 4-Me-IAA Concentration: The concentration may be too low to elicit a response. As 4-Me-IAA is a weak promoter, this is a likely issue.[1]Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 1000 µM).
Inappropriate Application Method: The method of application (quick dip, powder, long soak) may not be suitable for the plant species or the auxin.[2]Try different application methods. A quick dip (1-5 seconds) in a higher concentration solution is a common starting point.
Poor Cutting Quality: Cuttings are unhealthy, too old, or taken from a stressed mother plant.Select healthy, semi-hardwood cuttings from vigorously growing, well-hydrated mother plants.
Cuttings form callus at the base but no roots emerge. Supra-optimal (too high) Auxin Concentration: High auxin levels can stimulate cell division (callus formation) but inhibit the differentiation of those cells into roots.[8]Reduce the concentration of 4-Me-IAA. Dilute your stock solution further and repeat the experiment.
Hormone Imbalance: The endogenous ratio of auxin to cytokinin in the cutting may be unfavorable for rooting.[8]While difficult to control, ensuring cuttings are taken from the correct part of the plant at the right time of year can help.
Cuttings rot or die after treatment. Toxicity from High Auxin Concentration: Extremely high concentrations of auxins can be toxic to plant tissues.[3]Significantly lower the 4-Me-IAA concentration. Ensure the solvent (e.g., ethanol) is fully evaporated after a quick dip to prevent tissue burn.[2]
Fungal or Bacterial Infection: The rooting medium or the cuttings themselves may be contaminated.Use a sterile, well-draining rooting medium. Surface sterilize cuttings if necessary. Fungicides can be added to the rooting hormone powder or solution.[3]
Poor Environmental Conditions: High humidity with poor air circulation, or waterlogged medium can promote rot.Ensure good air circulation around the cuttings and use a medium that provides adequate drainage.
Inconsistent rooting across cuttings in the same treatment group. Non-uniform Application: Uneven application of the auxin solution or powder.Ensure the basal end of each cutting is treated for the same duration and to the same depth. Liquid applications are often more uniform than powders.[3]
Variability in Cuttings: Cuttings may vary in age, diameter, or number of nodes.Use cuttings that are as uniform as possible in terms of length, diameter, and developmental stage.

Data Presentation

Table 1: Hypothetical Dose-Response Experiment for 4-Me-IAA

Treatment Group4-Me-IAA Conc. (mg/L)Rooting Percentage (%)Avg. No. of Roots per CuttingAvg. Root Length (cm)Observations
1 (Control)0e.g., 10%e.g., 1.2e.g., 0.5Minimal rooting.
210e.g., 25%e.g., 2.5e.g., 0.8Slight increase in rooting.
350e.g., 40%e.g., 3.1e.g., 1.2Moderate rooting, some callus.
4100e.g., 35%e.g., 2.8e.g., 1.0Heavy callus, slight inhibition.
5500e.g., 15%e.g., 1.5e.g., 0.6Severe inhibition, basal burn.

Experimental Protocols

Protocol 1: Preparation of 4-Me-IAA Stock and Working Solutions
  • Materials: 4-methyl-indole-3-acetic acid powder, Ethanol (95%), Distilled water, Volumetric flasks, Magnetic stirrer and stir bar, Sterile storage bottles.

  • Procedure for 1000 mg/L Stock Solution: a. Weigh 100 mg of 4-Me-IAA powder. b. Dissolve the powder in approximately 20 mL of 95% ethanol in a beaker. Use a magnetic stirrer if necessary. c. Once fully dissolved, transfer the solution to a 100 mL volumetric flask. d. Rinse the beaker with small amounts of distilled water and add the rinsate to the flask. e. Add distilled water to the flask until the total volume is 100 mL. f. Transfer the stock solution to a sterile, light-protected bottle and store at 4°C.

  • Preparation of Working Solutions: a. Use the formula C1V1 = C2V2 to make serial dilutions from the stock solution to achieve the desired experimental concentrations (e.g., 10, 50, 100, 500 mg/L).

Protocol 2: Quick Dip Application for Stem Cuttings
  • Materials: Prepared cuttings (uniform in length and age), working solutions of 4-Me-IAA, control solution (solvent only), beakers, rooting medium (e.g., perlite:vermiculite mix), propagation trays.

  • Procedure: a. Prepare cuttings by making a fresh, clean cut at the base. Remove lower leaves. b. Pour a small amount of each working solution and the control solution into separate, labeled beakers. c. Dip the basal 1-2 cm of each cutting into the designated solution for a consistent time, typically 3-5 seconds. d. Allow the solvent to evaporate from the base of the cuttings for a few minutes. e. Insert the treated cuttings into the rooting medium. f. Place the propagation trays under appropriate environmental conditions (e.g., high humidity, indirect light, and optimal temperature). g. Monitor cuttings regularly for root development and signs of stress or disease.

Visualizations

A simplified diagram of the auxin signaling pathway.

Troubleshooting_Workflow Start Problem: Inconsistent or No Rooting Check_Concentration Is 4-Me-IAA concentration optimized? Start->Check_Concentration Check_Cuttings Are cuttings healthy and uniform? Check_Concentration->Check_Cuttings Yes Adjust_Concentration Action: Perform dose-response experiment. (Test higher & lower concentrations) Check_Concentration->Adjust_Concentration No Check_Environment Are environmental conditions optimal? (Humidity, Temp, Light) Check_Cuttings->Check_Environment Yes Improve_Cuttings Action: Select healthy, semi-hardwood cuttings from vigorous mother plants. Check_Cuttings->Improve_Cuttings No Check_Hygiene Is the medium sterile and are tools clean? Check_Environment->Check_Hygiene Yes Adjust_Environment Action: Adjust misting frequency, provide shade, ensure proper temperature. Check_Environment->Adjust_Environment No Improve_Hygiene Action: Use sterile medium and tools. Consider fungicide application. Check_Hygiene->Improve_Hygiene No Re_evaluate Re-evaluate Rooting Results Check_Hygiene->Re_evaluate Yes Adjust_Concentration->Check_Cuttings Improve_Cuttings->Check_Environment Adjust_Environment->Check_Hygiene Improve_Hygiene->Re_evaluate

A logical workflow for troubleshooting inconsistent rooting results.

References

overcoming solubility issues of 2-(4-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues associated with 2-(4-methyl-1H-indol-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its structure as a derivative of indole-3-acetic acid (IAA), this compound is expected to be poorly soluble in water and neutral aqueous buffers. It is predicted to be more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] The carboxylic acid functional group suggests that its solubility in aqueous solutions will be pH-dependent, increasing significantly under alkaline conditions.[1]

Q2: I am seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?

This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The organic solvent in the stock solution can also influence the overall solubility. To prevent this, you can try the following:

  • Lower the stock concentration: Prepare a more dilute stock solution in the organic solvent.

  • Slow, stepwise dilution: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to promote rapid and uniform mixing.

  • Gentle warming: Warming the final solution (e.g., to 37°C) may increase the solubility, but ensure the compound is thermally stable.

Q3: Is pH adjustment a suitable method for solubilizing this compound?

Yes, for indole acetic acid derivatives, adjusting the pH to an alkaline range (e.g., pH 8.0-9.0) can significantly enhance aqueous solubility by deprotonating the carboxylic acid group to form a more soluble salt. After the compound has dissolved, the solution can be carefully neutralized to the desired experimental pH.

Q4: What are the recommended storage conditions for stock solutions?

Stock solutions prepared in organic solvents should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. As indole compounds can be light-sensitive, it is also recommended to protect the solutions from light.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
The compound does not dissolve in the chosen organic solvent.The solvent is not appropriate, or the concentration is too high.- Try a stronger polar aprotic solvent like DMSO or DMF. - Gently warm the solution or use sonication to aid dissolution. - Reduce the target concentration of the stock solution.
The compound precipitates out of the aqueous buffer immediately upon adding the organic stock.The compound's solubility in the final aqueous buffer is very low. The percentage of the organic co-solvent is not high enough to maintain solubility.- Increase the final concentration of the organic co-solvent if your experimental system allows. - Use the pH adjustment method to prepare an aqueous stock solution. - Consider using solubilizing agents like cyclodextrins.
The pH of my final solution is difficult to adjust after using the alkaline dissolution method.The initial amount of base added was too high.- Add the alkaline solution (e.g., 1N NaOH) dropwise and only until the compound dissolves. - Use a more dilute acid for neutralization to allow for finer control over the final pH.
I am observing unexpected biological effects in my cell-based assay.The organic solvent (e.g., DMSO) is causing toxicity at the final concentration.- Ensure the final concentration of the organic solvent is below the tolerance level of your specific cell line (typically <0.5% v/v for DMSO). - Prepare a more concentrated stock solution to reduce the volume of organic solvent added to the aqueous buffer. - If possible, use the pH adjustment method to prepare an aqueous stock solution, thereby avoiding organic solvents.

Data Presentation

Table 1: Physicochemical Properties and Solubility of this compound and Related Compounds

PropertyThis compoundIndole-3-acetic acid (Parent Compound)
Molecular Formula C₁₁H₁₁NO₂[3]C₁₀H₉NO₂[1]
Molecular Weight 189.21 g/mol [3]175.18 g/mol [4]
Melting Point 158-159 °C[3]168-170 °C[4]
pKa (Predicted) 4.53 ± 0.30[3]4.75[5]
XLogP3 (Predicted) 2.1[3]1.4
Water Solubility Poorly soluble (predicted)Insoluble[4]
Organic Solvent Solubility Soluble in DMSO, ethanol, methanol (predicted)Soluble in ethanol (50 mg/mL), DMSO, methanol, ethyl acetate, acetone, DMF.[2][4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound in a sterile vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate for a few minutes or gently warm the solution to 37°C to facilitate complete dissolution.

  • Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Solution using pH Adjustment
  • Weighing: Accurately weigh the desired amount of this compound in a sterile container.

  • Initial Dissolution: While vortexing, add a small volume of 1N NaOH dropwise until the compound is fully dissolved. This will form the more water-soluble sodium salt.

  • Dilution: Add the desired aqueous buffer (e.g., PBS or cell culture medium) to reach the final target volume.

  • pH Adjustment: Carefully adjust the pH of the final solution to the desired experimental pH using sterile 1N HCl.

  • Sterilization: If required for the experiment, sterilize the final solution by passing it through a 0.22 µm syringe filter.

Visualizations

experimental_workflow cluster_start Start cluster_decision Decision Point cluster_protocol1 Protocol 1: Organic Solvent cluster_protocol2 Protocol 2: pH Adjustment cluster_end End start Need to prepare a solution of this compound decision Is an organic solvent compatible with the experiment? start->decision protocol1 Dissolve in DMSO or Ethanol decision->protocol1 Yes protocol2 Use alkaline pH to dissolve in aqueous buffer decision->protocol2 No end Ready-to-use solution protocol1->end protocol2->end

Caption: Decision workflow for selecting a solubilization method.

dilution_workflow start Start: Concentrated Stock in DMSO step1 Vortex the aqueous buffer start->step1 step2 Add stock solution dropwise to the buffer while vortexing step1->step2 decision Is the solution clear? step2->decision end_success End: Ready-to-use solution decision->end_success Yes troubleshoot Troubleshoot: Precipitation observed decision->troubleshoot No solution1 Option 1: Gently warm the solution troubleshoot->solution1 solution2 Option 2: Prepare a more dilute stock solution and repeat troubleshoot->solution2

Caption: Workflow for diluting a DMSO stock solution into an aqueous buffer.

References

potential phytotoxicity of high 4-methyl-IAA concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 4-methyl-indole-3-acetic acid (4-methyl-IAA). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate experiments involving potentially phytotoxic concentrations of this synthetic auxin.

Frequently Asked Questions (FAQs)

Q1: What is 4-methyl-IAA and how does it relate to IAA?

A1: 4-methyl-indole-3-acetic acid (4-methyl-IAA) is a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA). The addition of a methyl group at the 4th position of the indole ring can alter its biological activity, potency, and metabolic stability compared to IAA. Like IAA, it is expected to influence cell division, elongation, and differentiation, but potentially with a different dose-response profile.

Q2: What is auxin phytotoxicity?

A2: Auxin activity follows a biphasic dose-response curve. At optimal concentrations, auxins promote growth. However, at supraoptimal (excessively high) concentrations, they become inhibitory or toxic, leading to a phenomenon known as auxin phytotoxicity. This can manifest as stunted growth, abnormal development, tissue damage, and in severe cases, plant death. This is the principle behind the use of synthetic auxins as herbicides.

Q3: Why would a high concentration of 4-methyl-IAA be phytotoxic?

A3: High concentrations of auxins like 4-methyl-IAA are thought to trigger a hormonal cascade that leads to phytotoxicity. This includes the overproduction of ethylene and abscisic acid (ABA), which are associated with stress responses, senescence, and growth inhibition. This hormonal imbalance disrupts normal cellular processes, leading to the observed toxic effects.

Q4: What are the typical visual symptoms of 4-methyl-IAA phytotoxicity?

A4: Based on the effects of high concentrations of other potent auxins, you can expect to see one or more of the following symptoms:

  • Severe inhibition of primary root elongation.

  • Excessive and uncontrolled formation of lateral and adventitious roots.

  • Thickening and swelling of roots and hypocotyls.

  • Downward curling of leaves (epinasty).

  • Stunted overall growth and reduced biomass.

  • Chlorosis (yellowing) and eventual necrosis (tissue death).

Troubleshooting Guide

Issue 1: My primary roots are severely stunted or not growing at all after 4-methyl-IAA application.

  • Possible Cause: The concentration of 4-methyl-IAA is likely in the supraoptimal, inhibitory range for your specific plant species and experimental conditions. Root elongation is one of the most sensitive processes to high auxin levels.

  • Solution:

    • Perform a Dose-Response Analysis: Test a wide range of concentrations, including several orders of magnitude lower than your current concentration (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). This will help you identify the optimal concentration for growth promotion and the threshold for inhibition.

    • Verify Stock Solution: Double-check the calculations and preparation of your 4-methyl-IAA stock solution to rule out a concentration error.

    • Consider the Species: Different plant species have varying sensitivities to auxins. What is optimal for one species may be toxic to another.

Issue 2: I am observing massive, disorganized lateral root growth but no primary root growth.

  • Possible Cause: This is a classic symptom of auxin overdose. High exogenous auxin concentrations bypass the normal developmental cues and trigger widespread initiation of lateral root primordia while simultaneously inhibiting the elongation of the primary root meristem.

  • Solution: This is a clear indication that your concentration is too high. Refer to the solution for Issue 1 and perform a detailed dose-response curve to find a more appropriate concentration for your experimental goals.

Issue 3: The effects of my 4-methyl-IAA treatment seem to vary greatly between experiments.

  • Possible Cause: Inconsistent experimental conditions can significantly alter plant responses to hormones.

  • Troubleshooting Steps:

    • Growth Medium: Ensure the pH of your growth medium is consistent, as it can affect the uptake of auxins.

    • Light and Temperature: Maintain uniform light intensity, photoperiod, and temperature, as these factors influence endogenous hormone levels and overall plant metabolism.

    • Age of Seedlings: Use seedlings of the same age and developmental stage for all experiments, as sensitivity to hormones changes with age.

Quantitative Data on Auxin Effects

Direct quantitative data for 4-methyl-IAA is limited in publicly available literature. However, the dose-dependent effects of the natural auxin IAA on maize provide a clear example of the biphasic response. High concentrations that are inhibitory to one parameter (e.g., root biomass) can result from concentrations just an order of magnitude higher than a promotional concentration.

Table 1: Effect of Different IAA Concentrations on Maize Growth under Cadmium Stress[1]

IAA Concentration (mmol/L)Change in Plant Height (%)Change in Shoot Biomass (%)Change in Root Biomass (%)
0.01+34.6%+25.0%+16.3%
0.1+21.4%No significant change-20.4%
0.5-24.3%-13.9%-18.4%
1.0No significant changeNo significant change-26.5%
2.5No significant changeNo significant change-12.2%

Data shows the percentage change compared to a control with no IAA treatment. This illustrates that while a low concentration (0.01 mmol/L) is beneficial, higher concentrations (≥0.1 mmol/L) quickly become inhibitory to root growth.

Experimental Protocols & Visualizations

Protocol: Root Growth Inhibition Bioassay in Arabidopsis thaliana

This protocol is designed to determine the phytotoxic effects of high 4-methyl-IAA concentrations.

  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Pellet seeds by centrifugation and remove the ethanol.

    • Add 1 mL of 50% bleach with 0.05% Tween-20. Invert the tube for 5-7 minutes.

    • Wash seeds 4-5 times with sterile distilled water.

    • Resuspend seeds in 0.1% sterile agar and stratify at 4°C for 2-3 days in the dark.

  • Plate Preparation:

    • Prepare Murashige and Skoog (MS) agar medium in square Petri dishes.

    • Prepare a 10 mM stock solution of 4-methyl-IAA in DMSO.

    • Create a dilution series from the stock solution to be added to the MS medium to achieve final concentrations for testing (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M). Include a DMSO-only control.

  • Plating and Growth:

    • Pipette approximately 10-15 stratified seeds in a line onto the surface of each prepared plate.

    • Seal the plates with breathable tape and place them vertically in a growth chamber (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Collection and Analysis:

    • After 5-7 days of growth, remove the plates.

    • Scan the plates to create high-resolution images.

    • Use software like ImageJ to measure the primary root length of each seedling.

    • Calculate the average root length and standard deviation for each concentration.

    • Plot the average root length against the 4-methyl-IAA concentration to visualize the dose-response curve and determine the inhibitory concentration (IC₅₀) if desired.

Diagrams

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Me_IAA_out High 4-Methyl-IAA (Extracellular) 4_Me_IAA 4-Methyl-IAA 4_Me_IAA_out->4_Me_IAA Enters Cell TIR1_AFB TIR1/AFB Receptor 4_Me_IAA->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds SCF_complex SCF Complex TIR1_AFB->SCF_complex ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes (e.g., for Ethylene Synthesis) ARF->Auxin_Genes Activates Response Phytotoxic Response (Growth Inhibition, etc.) Auxin_Genes->Response SCF_complex->Aux_IAA Ubiquitination & Degradation

Caption: Core auxin signaling pathway leading to phytotoxic response.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 4-Methyl-IAA Stock Solution (e.g., 10mM in DMSO) B Create Serial Dilutions (e.g., 10⁻⁵ M to 10⁻¹⁰ M) A->B C Prepare MS Agar Plates with each concentration + Control (DMSO) B->C E Plate seeds on vertical plates C->E D Sterilize & Stratify Arabidopsis Seeds D->E F Incubate in Growth Chamber (5-7 days) E->F G Scan Plates & Measure Primary Root Length F->G H Calculate Mean & SD for each concentration G->H I Plot Root Length vs. Concentration H->I

Caption: Experimental workflow for a dose-response root inhibition assay.

Biphasic_Response y_axis Plant Response (e.g., Growth) x_axis Log [4-Methyl-IAA Concentration] origin origin origin->y_axis    origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 inhib Inhibition (Phytotoxicity) zero Control Level zero->p1 promo promo

Caption: Conceptual biphasic dose-response curve for auxins.

References

interference in analytical detection of 4-methyl-IAA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of 4-methylindole-3-acetic acid (4-methyl-IAA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the LC-MS/MS analysis of 4-methyl-IAA?

A1: The most common sources of interference in the LC-MS/MS analysis of 4-methyl-IAA are:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plant tissues, biological fluids) can suppress or enhance the ionization of 4-methyl-IAA, leading to inaccurate quantification.[1]

  • Isobaric Interferences: Compounds with the same nominal mass as 4-methyl-IAA or its fragments can lead to false positives if not chromatographically separated. Metabolites of related compounds can sometimes produce isobaric interferences.[2]

  • Cross-reactivity from Structurally Related Compounds: In immunoassay-based methods, other auxins or related indole compounds may cross-react with the antibodies used for detection, leading to overestimated concentrations.

  • Contamination: Contamination from sample collection, preparation, or the analytical system itself can introduce interfering substances.

Q2: How can I minimize matrix effects in my 4-methyl-IAA analysis?

A2: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: Employ rigorous sample cleanup procedures such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove a significant portion of the matrix components before injection.[3]

  • Chromatographic Separation: Optimize your HPLC/UPLC method to separate 4-methyl-IAA from co-eluting matrix components. This can involve adjusting the gradient, flow rate, or trying different column chemistries.

  • Use of Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-methyl-IAA is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data analysis.

  • Matrix-Matched Calibrants: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that is similar to your samples can help to compensate for matrix effects.

Q3: My immunoassay results for 4-methyl-IAA seem unexpectedly high. What could be the cause?

A3: High results in immunoassays for 4-methyl-IAA could be due to cross-reactivity with other structurally similar compounds present in the sample.[4] Common cross-reactants for auxin immunoassays can include other endogenous auxins or their metabolites. It is advisable to confirm the specificity of the antibody used and to validate immunoassay results with a more selective method like LC-MS/MS.

Troubleshooting Guides

LC-MS/MS Analysis

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Possible Cause 1: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may be contaminated or have a void at the inlet. Try reversing the column (if permissible by the manufacturer) and flushing. If peak shape does not improve, the column may need to be replaced.[5]

  • Possible Cause 2: Inappropriate Injection Solvent.

    • Solution: The injection solvent should be weaker than the initial mobile phase to ensure good peak focusing on the column head. If the sample is dissolved in a strong solvent, try to evaporate and reconstitute it in the initial mobile phase.[5]

  • Possible Cause 3: Secondary Interactions with the Column.

    • Solution: The acidic nature of 4-methyl-IAA can lead to interactions with residual silanols on C18 columns. Ensure the mobile phase is sufficiently acidified (e.g., with 0.1% formic acid) to keep the analyte in its protonated form.[3]

Issue 2: Low Signal Intensity or High Signal-to-Noise Ratio

  • Possible Cause 1: Ion Suppression.

    • Solution: This is a common matrix effect. Improve sample cleanup to remove interfering matrix components.[3] Also, adjust the chromatography to move the 4-methyl-IAA peak to a region with less co-eluting matrix interference. A post-column infusion experiment can help identify regions of significant ion suppression.

  • Possible Cause 2: Suboptimal MS Parameters.

    • Solution: Ensure that the MS parameters (e.g., spray voltage, gas flows, collision energy) are optimized for 4-methyl-IAA. Perform a tuning and calibration of the mass spectrometer.[6]

  • Possible Cause 3: Sample Degradation.

    • Solution: 4-methyl-IAA can be sensitive to light and temperature. Ensure samples are handled and stored properly. Prepare fresh samples and standards to rule out degradation.

Immunoassay Analysis

Issue: Inconsistent or Non-reproducible Results

  • Possible Cause 1: Issues with Antibody or Reagent Stability.

    • Solution: Ensure all reagents, including antibodies and standards, are stored under the recommended conditions and have not expired.

  • Possible Cause 2: Inadequate Washing Steps.

    • Solution: Incomplete washing can lead to high background signal. Ensure that the washing steps are performed thoroughly according to the assay protocol.

  • Possible Cause 3: Presence of Interfering Substances.

    • Solution: Heterophilic antibodies or other endogenous components in the sample can interfere with the assay.[4] Sample dilution can sometimes mitigate these effects. If interference is suspected, it is best to confirm results using an alternative analytical method.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Auxin Analysis

ParameterTypical Value/Condition
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)[7]
Mobile Phase A Water with 0.1% Formic Acid[7]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[7]
Gradient A gradient from low to high organic phase is typically used.
Flow Rate 0.2 - 0.4 mL/min[7]
Ionization Mode Electrospray Ionization (ESI), typically in positive mode.
MS/MS Transitions Precursor ion (M+H)+ to specific product ions.
Limit of Detection Low pg to fg range.

Table 2: Potential Cross-Reactivity in Auxin Immunoassays

CompoundPotential for Cross-Reactivity with 4-methyl-IAA AntibodyNotes
Indole-3-acetic acid (IAA) HighStructurally very similar to 4-methyl-IAA.
Indole-3-butyric acid (IBA) Moderate to HighShares the core indole-3-acetic acid structure.
Naphthaleneacetic acid (NAA) Low to ModerateSynthetic auxin with a different core structure.
2,4-Dichlorophenoxyacetic acid (2,4-D) LowSynthetic auxin with a different core structure.
Tryptophan LowPrecursor to auxin biosynthesis.

Experimental Protocols

Protocol 1: Extraction of 4-methyl-IAA from Plant Tissue for LC-MS/MS Analysis

This protocol is adapted from methods used for indole-3-acetic acid (IAA) extraction.[7]

  • Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol in water) containing a known amount of a suitable stable isotope-labeled internal standard (e.g., D2-4-methyl-IAA).

  • Incubation: Vortex the sample and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at >12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis a Homogenize Plant Tissue b Extract with Solvent & Internal Standard a->b c Centrifuge and Collect Supernatant b->c d Dry Down and Reconstitute c->d e Filter d->e f LC-MS/MS Injection e->f g Data Acquisition f->g h Data Processing and Quantification g->h troubleshooting_workflow cluster_lc Chromatography Issues cluster_ms Mass Spectrometry Issues cluster_sample Sample Preparation Issues start Poor Analytical Result (e.g., low signal, bad peak shape) check_column Inspect Column (age, pressure) start->check_column check_tune Check MS Tune & Calibration start->check_tune improve_cleanup Enhance Sample Cleanup start->improve_cleanup check_mobile_phase Verify Mobile Phase (pH, composition) check_column->check_mobile_phase check_injection Check Injection Solvent check_mobile_phase->check_injection optimize_params Optimize Source Parameters check_tune->optimize_params check_degradation Assess Sample Stability improve_cleanup->check_degradation

References

storage conditions for long-term stability of 4-methyl-IAA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and stability of 4-methyl-indole-3-acetic acid (4-methyl-IAA).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 4-methyl-IAA?

A1: For long-term stability, solid 4-methyl-IAA should be stored in a tightly sealed container, protected from light, at -20°C. Under these conditions, the compound is expected to be stable for several years. For short-term storage, 2-8°C is acceptable, but for periods longer than a few weeks, -20°C is recommended to minimize any potential degradation.

Q2: How should I prepare and store stock solutions of 4-methyl-IAA?

A2: 4-methyl-IAA is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid 4-methyl-IAA in a minimal amount of a suitable organic solvent before diluting with your aqueous experimental medium. For aqueous solutions, the solubility can be increased by adjusting the pH to the alkaline range with a small amount of 1N NaOH to deprotonate the carboxylic acid.

Stock solutions are significantly less stable than the solid compound. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, store aliquots in tightly sealed, light-protected containers at -20°C for no longer than a few months. Avoid repeated freeze-thaw cycles.

Q3: Is 4-methyl-IAA sensitive to light?

A3: Yes, like its parent compound indole-3-acetic acid (IAA), 4-methyl-IAA is expected to be sensitive to light.[2] Exposure to light, especially UV light, can lead to photodegradation. Therefore, it is crucial to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[3][4] All experimental manipulations should be carried out under subdued lighting conditions whenever possible.

Q4: Can I autoclave solutions containing 4-methyl-IAA?

A4: Autoclaving is not recommended for solutions containing 4-methyl-IAA. The parent compound, IAA, has been shown to degrade significantly upon autoclaving.[5] To sterilize solutions, it is best to use filter sterilization with a 0.22 µm filter.

Stability Data

The following table summarizes the expected stability of 4-methyl-IAA under various storage conditions, based on data for the closely related compound, indole-3-acetic acid (IAA).

FormSolvent/MatrixTemperatureLight ConditionsExpected Stability
Solid N/A-20°CDark≥ 4 years
4°CDarkMonths to a year
Room TempDarkWeeks to months
Solution DMSO/Ethanol-20°CDarkUp to a few months
4°CDarkDays to weeks
Room TempDarkHours to days
Aqueous Buffer-20°CDarkWeeks
(pH 7.0-7.5)4°CDarkDays
Room TempDarkHours
Room TempLightRapid degradation

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent or no biological activity Degradation of 4-methyl-IAA in stock or working solutions.Prepare fresh solutions before each experiment. If using a stored stock solution, perform a stability check using the HPLC protocol below. Ensure that the compound has not exceeded its recommended shelf life.
Incorrect solution concentration.Verify the calculations and weighing of the compound. Use a calibrated analytical balance.
Precipitation in stock solution upon storage Poor solubility at low temperatures or solvent evaporation.Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. If precipitation persists, consider preparing a more concentrated stock in a better solvent (e.g., DMSO) and diluting it immediately before use.
Color change in solution (e.g., yellowing) Oxidative degradation or formation of colored byproducts.Discard the solution immediately. Prepare fresh solutions using high-purity, degassed solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon) if possible.
Unexpected peaks in HPLC/LC-MS analysis Degradation of the compound.Analyze a freshly prepared solution as a reference. Review storage conditions (light, temperature, atmosphere). Investigate potential degradation pathways such as oxidation or photodegradation.

Experimental Protocols

Protocol 1: Stability Assessment of 4-methyl-IAA in Solution by HPLC

This protocol outlines a method to determine the stability of 4-methyl-IAA in a given solvent under specific storage conditions.

1. Materials:

  • 4-methyl-IAA

  • HPLC-grade solvent (e.g., DMSO, ethanol)

  • HPLC-grade water and acetonitrile

  • Formic acid or acetic acid

  • HPLC system with a UV detector and a C18 column

2. Solution Preparation: a. Prepare a stock solution of 4-methyl-IAA at a known concentration (e.g., 1 mg/mL) in the desired solvent. b. Aliquot the stock solution into several amber HPLC vials.

3. Incubation Conditions: a. Store the vials under different conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).

4. HPLC Analysis: a. At designated time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks), remove a vial from each storage condition. b. Analyze the sample by HPLC. A typical starting method could be:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Gradient: Start with a low percentage of B, and increase over 15-20 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 280 nm. c. For the initial time point (T=0), identify the retention time of the main 4-methyl-IAA peak. d. At subsequent time points, quantify the peak area of the 4-methyl-IAA peak and observe the appearance of any new peaks, which would indicate degradation products.

5. Data Analysis: a. Calculate the percentage of 4-methyl-IAA remaining at each time point relative to the initial concentration. b. Plot the percentage remaining versus time to determine the degradation rate under each condition.

Visualizations

TroubleshootingWorkflow Troubleshooting 4-methyl-IAA Experiments start Experiment Yields Unexpected Results check_activity Inconsistent or No Biological Activity? start->check_activity check_solution Precipitation or Color Change in Solution? check_activity->check_solution No fresh_solution Prepare Fresh Solution from Solid Stock check_activity->fresh_solution Yes check_hplc Unexpected Peaks in HPLC/LC-MS? check_solution->check_hplc No discard_solution Discard Solution and Prepare Fresh check_solution->discard_solution Yes stability_test Perform HPLC Stability Test on Stored Solution check_hplc->stability_test Yes reassess_protocol Re-evaluate Experimental Protocol and Controls check_hplc->reassess_protocol No fresh_solution->reassess_protocol check_storage Review Storage Conditions (Temp, Light, Atmosphere) stability_test->check_storage analyze_fresh Analyze Freshly Prepared Solution as Reference stability_test->analyze_fresh discard_solution->reassess_protocol

Caption: Workflow for troubleshooting common issues in experiments involving 4-methyl-IAA.

References

Technical Support Center: Troubleshooting Rooting Experiments with 4-methyl-IAA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor rooting responses with 4-methyl-indole-3-acetic acid (4-methyl-IAA). The information is presented in a question-and-answer format to directly address common experimental issues.

FAQs and Troubleshooting Guide

Q1: We are observing a weak or no rooting response when using 4-methyl-IAA. What are the potential reasons?

A1: A poor rooting response to 4-methyl-IAA can stem from several factors related to its chemical nature and the biological system you are using.

  • Inherent Weak Activity: Studies have shown that 4-methyl-IAA (also referred to as 4-CH₃-IAA) can be a weak promoter of adventitious root formation in some plant species. Its efficacy can be significantly lower compared to more commonly used auxins like indole-3-butyric acid (IBA) and indole-3-acetic acid (IAA).

  • Inactive Precursor: 4-methyl-IAA is a methylated form of IAA. Methylated auxins are generally considered inactive storage forms of the hormone.[1][2][3] Their biological activity relies on their conversion (hydrolysis) back to the active form, IAA, by enzymes within the plant tissue called esterases.[1]

  • Species-Specific Metabolism: The ability to hydrolyze 4-methyl-IAA into active IAA can vary significantly between different plant species and even different tissues within the same plant.[1] If your plant system has low levels of the specific esterases required for this conversion, you will observe a poor rooting response.

  • Suboptimal Concentration: As with any plant growth regulator, the concentration of 4-methyl-IAA is critical. An inappropriate concentration, either too high or too low, can lead to a poor or inhibitory response.

Q2: How can we troubleshoot a poor rooting response with 4-methyl-IAA?

A2: Here is a step-by-step guide to troubleshoot your experiment:

  • Optimize Concentration: If you suspect the concentration is not optimal, perform a dose-response experiment. Test a wide range of 4-methyl-IAA concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the most effective concentration for your specific plant species and explant type.

  • Comparative Study with Standard Auxins: Conduct a parallel experiment using well-established auxins like IAA and IBA at their optimal concentrations. This will help you determine if the issue is specific to 4-methyl-IAA or a more general problem with your rooting protocol.

  • Evaluate Explant Health and Type: Ensure that the cuttings or explants are healthy, disease-free, and at the appropriate developmental stage for rooting. The type of cutting (e.g., softwood, hardwood) can also significantly influence rooting success.

  • Control Environmental Conditions: Optimize environmental factors that are crucial for adventitious root formation. These include:

    • Temperature: Maintain a consistent and optimal temperature for the species you are working with.

    • Light: Provide appropriate light intensity and photoperiod. In some cases, darkness can promote initial root induction.

    • Humidity: High humidity is essential to prevent desiccation of the cuttings before roots are formed.

    • Rooting Medium: Ensure the rooting medium is well-aerated, sterile, and provides adequate moisture.

  • Consider Plant-Specific Factors: The rooting ability of cuttings can be influenced by the age of the source plant, the time of year the cuttings are taken, and their nutritional status.

Q3: What is the general mechanism of auxin-induced rooting?

A3: Auxins promote the formation of adventitious roots through a complex signaling pathway. In simplified terms, auxin is perceived by cellular receptors, which triggers a signaling cascade. This cascade leads to the degradation of transcriptional repressors (Aux/IAA proteins), allowing auxin response factors (ARFs) to activate the expression of genes involved in cell division, differentiation, and ultimately, the formation of root primordia.

Q4: Should we consider switching to a different auxin?

A4: If, after thorough troubleshooting, the rooting response with 4-methyl-IAA remains poor, it is advisable to test other auxins. IBA and NAA (1-Naphthaleneacetic acid) are synthetic auxins known for their stability and effectiveness in promoting rooting across a wide range of plant species. IAA is the primary native auxin but is less stable than IBA and NAA.

Quantitative Data Summary

AuxinTypical Concentration Range for RootingRelative StabilityGeneral Rooting Efficacy
Indole-3-acetic acid (IAA) 1-100 µMLow (sensitive to light and heat)Moderate to High
Indole-3-butyric acid (IBA) 1-100 µMHighHigh
4-methyl-indole-3-acetic acid (4-methyl-IAA) Not well establishedLikely more stable than IAAReported as weak in some species

Experimental Protocols

Protocol 1: General Protocol for Adventitious Rooting Assay

This protocol provides a general framework for testing the efficacy of different auxins on the rooting of cuttings.

1. Plant Material Preparation:

  • Select healthy, disease-free stock plants.

  • Take cuttings of a uniform size and developmental stage (e.g., 5-10 cm stem cuttings with 2-3 nodes).

  • Remove the lower leaves from the cuttings.

2. Auxin Treatment:

  • Prepare stock solutions of the auxins (e.g., 4-methyl-IAA, IAA, IBA) in a suitable solvent (e.g., ethanol or DMSO) and then dilute to the final desired concentrations in sterile water.

  • Quick Dip Method: Dip the basal end of the cuttings in the auxin solution for a short period (e.g., 5-10 seconds).

  • Include a control group treated with the solvent solution without any auxin.

3. Planting and Culture:

  • Insert the treated cuttings into a sterile rooting medium (e.g., a mixture of perlite and vermiculite, or agar-based medium for in vitro studies).

  • Place the cuttings in a growth chamber or greenhouse with controlled temperature, light, and humidity.

4. Data Collection and Analysis:

  • After a set period (e.g., 2-4 weeks), carefully remove the cuttings from the medium.

  • Record the following parameters:

    • Rooting percentage (%).
    • Number of roots per cutting.
    • Average root length (cm).

  • Perform statistical analysis to compare the different treatments.

Visualizations

Auxin_Signaling_Pathway cluster_perception Auxin Perception cluster_signaling Signaling Cascade cluster_response Cellular Response Auxin (e.g., IAA) Auxin (e.g., IAA) TIR1/AFB Receptor TIR1/AFB Receptor Auxin (e.g., IAA)->TIR1/AFB Receptor Binds to Aux/IAA Repressor Aux/IAA Repressor TIR1/AFB Receptor->Aux/IAA Repressor Targets for degradation Ubiquitination Ubiquitination Aux/IAA Repressor->Ubiquitination ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor Represses 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Degradation 26S Proteasome->ARF Transcription Factor Frees Auxin-responsive genes Auxin-responsive genes ARF Transcription Factor->Auxin-responsive genes Activates transcription Cell Division & Differentiation Cell Division & Differentiation Auxin-responsive genes->Cell Division & Differentiation Root Primordium Formation Root Primordium Formation Cell Division & Differentiation->Root Primordium Formation

Caption: Simplified auxin signaling pathway leading to root formation.

Troubleshooting_Workflow Start Poor Rooting with 4-methyl-IAA Concentration Optimize Concentration (Dose-response curve) Start->Concentration Comparison Compare with Standard Auxins (IAA, IBA) Concentration->Comparison Explant Check Explant Quality (Health, Type, Age) Comparison->Explant Environment Optimize Environmental Conditions (Temp, Light, Humidity) Explant->Environment Decision Rooting Improved? Environment->Decision Success Successful Rooting Decision->Success Yes Alternative Consider Alternative Auxins (IBA, NAA) Decision->Alternative No

Caption: A logical workflow for troubleshooting poor rooting response.

References

Technical Support Center: 4-Methylindole-3-acetic Acid (4-Me-IAA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-methylindole-3-acetic acid (4-Me-IAA), with a specific focus on the impact of pH on its activity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of 4-methylindole-3-acetic acid (4-Me-IAA) and why is it important?

A1: The predicted acid dissociation constant (pKa) of 4-Me-IAA is approximately 4.53[1]. The pKa is a critical parameter because it determines the ionization state of the molecule at a given pH.

  • At pH < 4.53: 4-Me-IAA will be predominantly in its protonated, uncharged form (4-Me-IAAH). This form is more lipophilic and can more easily diffuse across cell membranes.

  • At pH > 4.53: 4-Me-IAA will be predominantly in its deprotonated, anionic form (4-Me-IAA⁻). This form is more water-soluble but less able to passively cross cell membranes.

Understanding the pKa is essential for designing experiments related to cellular uptake, solubility, and receptor binding.

Q2: How does pH affect the solubility of 4-Me-IAA?

A2: The solubility of 4-Me-IAA is highly pH-dependent.

  • In acidic solutions (pH below its pKa of ~4.53): The compound exists primarily in its less soluble, protonated form. You may observe precipitation or cloudiness if the concentration is too high.

  • In neutral to alkaline solutions (pH above its pKa): The compound deprotonates to its more soluble salt form (anion). To prepare aqueous stock solutions, it is common practice to dissolve auxin-like compounds in a small amount of base (e.g., 1N NaOH) to form the soluble salt, and then dilute with water. For the related compound, indole-3-acetic acid (IAA), it is often dissolved in ethanol or methanol before dilution in aqueous media[2].

Q3: How does the pH of my experimental medium affect the biological activity of 4-Me-IAA?

A3: The pH of the extracellular medium is a key determinant of 4-Me-IAA's biological activity, primarily by influencing its uptake into cells. Based on studies with the closely related auxin, indole-3-acetic acid (IAA), a lower external pH enhances cellular uptake[3][4]. This phenomenon is explained by the "acid growth" or chemiosmotic model for auxin action. At an acidic external pH, a higher proportion of 4-Me-IAA is in its uncharged, protonated state, allowing it to diffuse passively across the plasma membrane into the cell. Once inside the cytoplasm, which has a more neutral pH (around 7.0-7.5), the molecule deprotonates into its charged, anionic form[3]. This anion is "trapped" within the cell as it cannot easily diffuse back across the membrane, leading to intracellular accumulation and subsequent biological effects[3].

Troubleshooting Guide

Issue 1: My 4-Me-IAA stock solution is cloudy or has precipitated.

  • Cause: The pH of your solvent is likely too low (acidic), or the concentration is too high for its solubility at that pH. 4-Me-IAA, like other auxins, is a weak acid and is less soluble in its protonated form.

  • Solution:

    • Check pH: Ensure the pH of your aqueous solution is neutral or slightly alkaline (pH > 7.0).

    • Use a Co-solvent: For high concentrations, first dissolve the 4-Me-IAA powder in a small volume of a polar organic solvent like ethanol, methanol, or DMSO. Then, slowly add this solution to your aqueous buffer while stirring to prevent precipitation.

    • Alkalinize: Add a small amount of 1N NaOH or KOH dropwise to your aqueous suspension until the solid dissolves. This converts the acid to its highly soluble salt form. Be sure to readjust the final pH of your stock solution as needed for your experiment.

Issue 2: I am observing inconsistent or no biological effect in my cell-based assays.

  • Cause 1: Incorrect pH of the treatment medium. As described above, the cellular uptake of 4-Me-IAA is pH-dependent. An external medium with a pH that is too high (e.g., >7.5) will reduce the amount of protonated 4-Me-IAA, thereby decreasing its passive diffusion into cells and reducing its apparent activity.

  • Solution 1:

    • Standardize Medium pH: Ensure the pH of your cell culture or assay medium is consistent across all experiments. A slightly acidic pH (e.g., 5.5-6.5) can enhance uptake, but you must first verify that your cells can tolerate this pH for the duration of the experiment[3][4].

    • Buffer Capacity: Confirm that your medium has sufficient buffering capacity to prevent significant pH shifts during the experiment, especially if cell metabolism is high.

  • Cause 2: Degradation of 4-Me-IAA. Auxins can be sensitive to light and high temperatures. If stock solutions are stored improperly or for too long, the compound may degrade. The presence of strong oxidizing agents can also lead to degradation.

  • Solution 2:

    • Proper Storage: Store stock solutions in the dark (e.g., in amber vials or wrapped in foil) at 4°C for short-term use or -20°C for long-term storage.

    • Fresh Solutions: Prepare fresh working solutions from a properly stored stock before each experiment.

Data Presentation

Table 1: Physicochemical Properties of 4-Methylindole-3-acetic Acid

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO₂[1]
Molecular Weight189.21 g/mol [1]
pKa (Predicted)4.53 ± 0.30[1]
FormSolid[5]

Table 2: pH-Dependent Cellular Uptake Principle (Based on IAA Analogy)

Extracellular pHPredominant 4-Me-IAA FormMembrane PermeabilityExpected Cellular Uptake RateReference
Acidic (e.g., pH 4.8)Protonated (Uncharged)HighHigh[3]
Neutral (e.g., pH 7.0)MixedModerateModerate[3][6]
Alkaline (e.g., pH 8.0)Deprotonated (Anionic)LowLow[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of 4-Me-IAA

  • Weigh Compound: Weigh out 18.92 mg of 4-Me-IAA powder.

  • Initial Dissolution: Place the powder in a 15 mL conical tube. Add 1 mL of absolute ethanol and vortex until the solid is completely dissolved.

  • Solubilization: While stirring, slowly add approximately 8 mL of sterile, deionized water. The solution may become transiently cloudy.

  • pH Adjustment for Solubilization: Add 1N NaOH dropwise (typically 10-30 µL) until the solution becomes completely clear. This ensures the 4-Me-IAA is in its soluble salt form.

  • Final Volume and pH Adjustment: Adjust the volume to exactly 10.0 mL with deionized water. Measure the pH and, if necessary, adjust to a final pH of 7.0-7.5 using dilute HCl or NaOH.

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Aliquot into sterile microcentrifuge tubes and store protected from light at -20°C.

Visualizations

pH_Impact_Workflow Troubleshooting Workflow for Inconsistent 4-Me-IAA Activity start Inconsistent or No Activity Observed check_pH Is the experimental medium pH controlled and documented? start->check_pH check_storage Was the stock solution stored correctly (dark, -20°C)? check_pH->check_storage  Yes adjust_pH Action: Standardize and buffer medium pH. Consider testing a lower pH (e.g., 6.0) to enhance uptake. check_pH->adjust_pH No   make_fresh Action: Prepare a fresh stock solution from powder following the correct protocol. check_storage->make_fresh No   retest Re-run Experiment check_storage->retest  Yes adjust_pH->retest make_fresh->retest contact_support Issue Persists: Consider compound purity or cell line issues. retest->contact_support If problem continues

Caption: Troubleshooting flowchart for diagnosing inconsistent 4-Me-IAA activity.

Caption: Chemiosmotic model of 4-Me-IAA uptake across the plasma membrane.

References

Technical Support Center: Purification of 2-(4-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized 2-(4-methyl-1H-indol-3-yl)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low or No Crystal Formation During Recrystallization 1. The chosen solvent is too good at dissolving the compound, even at low temperatures.2. The solution is not sufficiently concentrated.3. The presence of impurities is inhibiting crystallization.1. Select a different solvent or a solvent system (e.g., a good solvent paired with a poor solvent). Good starting points for indole acetic acids include ethanol/water, acetone/water, or toluene/heptane mixtures.2. Concentrate the solution by carefully evaporating some of the solvent.3. Attempt to "crash out" the product by adding a poor solvent (anti-solvent) dropwise to the solution at room temperature or below.4. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.5. Add a seed crystal of the pure compound if available.
Oiling Out During Recrystallization 1. The boiling point of the recrystallization solvent is higher than the melting point of the compound.2. The compound is too soluble in the chosen solvent, leading to a supersaturated solution that separates as a liquid.3. Significant impurities are present, lowering the melting point of the mixture.1. Choose a solvent with a lower boiling point.2. Re-heat the mixture to dissolve the oil, then add more of the same solvent to reduce the concentration before allowing it to cool slowly.3. Try a different solvent system where the compound has slightly lower solubility at high temperatures.
Product Streaking on TLC Plate During Column Chromatography 1. The compound is interacting too strongly with the stationary phase (silica gel is acidic).2. The sample is overloaded on the column.3. The chosen eluent is not polar enough to effectively move the acidic compound.1. Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[1] This will protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper bands.2. Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column.3. Increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. A gradient elution may be necessary.
Co-elution of Impurities During Column Chromatography 1. The polarity of the desired compound and the impurity are too similar in the chosen solvent system.2. The column is not packed properly, leading to channeling.1. Change the solvent system to alter the selectivity. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system.2. Ensure the column is packed evenly without any air bubbles or cracks.3. Use a shallower solvent gradient to improve separation.
Product Appears Colored (Pink, Brown, or Purple) 1. Oxidation of the indole ring.2. Presence of residual starting materials or byproducts from the synthesis.1. Minimize exposure of the compound to light and air, as indole derivatives can be sensitive.[2] Work quickly and consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).2. Recrystallization using activated charcoal can help remove colored impurities. Add a small amount of charcoal to the hot solution before filtering it.[2]3. If the color persists, column chromatography may be necessary to separate the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude this compound?

A1: For a solid crude product, a good first step is often recrystallization. This can be a quick and efficient way to remove a significant amount of impurities. If the product is an oil or if recrystallization fails to yield a pure product, column chromatography is the recommended next step.

Q2: Which solvent should I use for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For indole-3-acetic acid derivatives, common choices include water, ethanol, or mixtures like ethanol/water or ethyl acetate/hexane.[2][3] You will likely need to perform small-scale solvent screening to find the optimal solvent or solvent pair for this compound.

Q3: What stationary and mobile phases are recommended for column chromatography?

A3: Silica gel is the most common stationary phase for purifying acidic organic compounds. Due to the acidic nature of the target molecule, streaking can be an issue. To mitigate this, it is highly recommended to add a small percentage (0.1-1%) of acetic acid or formic acid to your mobile phase.[1][4] A good starting mobile phase could be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can determine the optimal ratio by first running thin-layer chromatography (TLC).

Q4: How can I monitor the purity of my compound during purification?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your purification. By spotting the crude mixture, the fractions from your column, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. The final purity of your compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its melting point, which is reported to be 158-159 °C.[5]

Q5: My compound seems to be degrading during purification. What can I do?

A5: Indole derivatives can be sensitive to strong acids, light, and air. Avoid prolonged exposure to these conditions. If using an acidic modifier in your mobile phase for chromatography, ensure it is removed during solvent evaporation. Co-evaporation with a non-polar solvent like toluene can help remove residual acetic acid.[4] Store the purified compound in a cool, dark place, preferably under an inert atmosphere.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In separate small test tubes, add a small amount of your crude product. Add a few drops of different solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane) to each tube. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of one solvent that readily dissolves the compound and another in which it is insoluble.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a pair) dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it from impurities. A common starting point is a mixture of hexane and ethyl acetate. For this acidic compound, add 0.5% acetic acid to the eluent.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.

  • Elution: Gently add the mobile phase to the top of the column and apply pressure (e.g., from a compressed air line) to begin elution. Collect the eluting solvent in fractions.

  • Gradient Elution (if necessary): If impurities are not separating well, you can gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. To remove the residual acetic acid, you can add toluene and evaporate again.[4]

Purification Workflow

PurificationWorkflow Purification Strategy for this compound start Crude Synthesized Product recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (TLC, MP) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product Pure column_chromatography Column Chromatography check_purity1->column_chromatography Impure check_purity2 Check Purity (TLC, MP, NMR) column_chromatography->check_purity2 check_purity2->pure_product Pure further_purification Further Purification Needed check_purity2->further_purification Impure

Caption: A decision-making workflow for purifying synthesized this compound.

References

Validation & Comparative

A Comparative Analysis of 4-Methyl-IAA and Indole-3-Acetic Acid: Efficacy and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the differential effects of 4-methyl-indole-3-acetic acid (4-Me-IAA) and the canonical auxin, indole-3-acetic acid (IAA). This report synthesizes available experimental data on their biological activities, outlines detailed experimental protocols for comparative analysis, and visualizes the underlying signaling pathways.

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that orchestrates a wide array of developmental processes, including cell elongation and division, fruit development, and responses to environmental stimuli.[1] Its synthetic and naturally occurring analogs are of significant interest to agricultural and pharmaceutical research for their potential to modulate these pathways. Among these analogs is 4-methyl-indole-3-acetic acid (4-Me-IAA), a derivative with a methyl group at the 4-position of the indole ring. This substitution, though seemingly minor, can significantly alter the molecule's biological activity, offering a nuanced tool for research and development.

This guide provides a comparative overview of 4-Me-IAA and IAA, focusing on their differential effects as observed in key biological assays.

Comparative Biological Activity: A Quantitative Overview

The biological efficacy of auxin analogs is typically assessed through a battery of standardized bioassays. These assays, including the Avena coleoptile elongation test and various root growth assays, provide quantitative measures of auxin activity. While comprehensive comparative data for 4-Me-IAA is limited, a key study by Katayama et al. provides valuable insights into its activity relative to IAA and other halogenated analogs.[2]

The following table summarizes the reported biological activities of 4-Me-IAA in comparison to IAA.

Biological AssayIndole-3-acetic acid (IAA)4-Methyl-IAA (4-Me-IAA)Observations
Root Formation (Black Gram Cuttings) Standard Auxin ActivityWeakly Promoting4-Me-IAA shows significantly less potency in promoting adventitious root formation compared to the standard auxin response.[2]
Hypocotyl Growth Inhibition (Chinese Cabbage) Standard Inhibition at High ConcentrationsStrong Inhibition4-Me-IAA demonstrates a potent inhibitory effect on hypocotyl elongation, suggesting a strong auxin-like or potentially supraoptimal effect in this assay.[2]
Hypocotyl Swelling (Black Gram) Induces Swelling at Optimal ConcentrationsStrong PromotionSimilar to its effect on hypocotyl growth, 4-Me-IAA strongly promotes hypocotyl swelling, a classic auxin response.[2]
Lateral Root Formation (Black Gram) Promotes Lateral Root FormationStrong Promotion4-Me-IAA is a strong promoter of lateral root development, indicating its significant activity in this aspect of root morphogenesis.[2]

These findings suggest that the methyl substitution at the 4-position of the indole ring of IAA results in a compound with a distinct activity profile. While it exhibits strong auxin-like effects in hypocotyl and lateral root development, its ability to promote adventitious root formation is diminished. This differential activity highlights the potential of 4-Me-IAA as a selective tool for dissecting the complex auxin signaling network.

The Molecular Basis of Auxin Action: A Signaling Pathway Overview

The perception and transduction of the auxin signal are mediated by a well-characterized pathway involving the TIR1/AFB family of F-box proteins, which act as auxin co-receptors, and the Aux/IAA family of transcriptional repressors.[3][4] In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

The binding of auxin to the TIR1/AFB receptor promotes the interaction between TIR1/AFB and Aux/IAA proteins. This interaction targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the transcription of genes that drive auxin-mediated physiological responses.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (IAA or 4-Me-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor SCF SCF Complex TIR1_AFB->SCF SCF->Aux_IAA targets for ubiquitination Ub Ubiquitin ARF ARF Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds Gene Auxin-Responsive Gene AuxRE->Gene mRNA mRNA Gene->mRNA transcription Protein Response Proteins mRNA->Protein translation Cellular_Response Cellular Response (e.g., Elongation, Division) Protein->Cellular_Response leads to Ub->Aux_IAA ubiquitination

Caption: Simplified auxin signaling pathway.

The differential activities of 4-Me-IAA and IAA may arise from variations in their binding affinity to different TIR1/AFB-Aux/IAA co-receptor complexes, leading to selective degradation of specific Aux/IAA repressors and, consequently, the differential expression of downstream target genes.

Experimental Protocols for Comparative Analysis

To facilitate further research into the comparative effects of 4-Me-IAA and IAA, this section provides detailed methodologies for key auxin bioassays.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of auxins to promote cell elongation in oat coleoptiles.

Materials:

  • Oat seeds (e.g., Avena sativa)

  • Petri dishes and filter paper

  • Test solutions of IAA and 4-Me-IAA at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M) in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose)

  • Control solution (buffer with sucrose only)

  • A dark growth chamber or incubator

  • A ruler or digital caliper for measurements

Procedure:

  • Seed Germination: Germinate oat seeds on moist filter paper in Petri dishes in complete darkness for approximately 72 hours at 25°C.

  • Coleoptile Preparation: Under a dim green safelight, select straight coleoptiles of uniform length (approximately 2-3 cm). Excise the apical 3-4 mm to remove the endogenous auxin source. From the remaining coleoptile, cut a sub-apical section of a defined length (e.g., 10 mm).

  • Incubation: Float the coleoptile sections in the test and control solutions in Petri dishes. Ensure a sufficient volume of solution to prevent drying. Incubate the dishes in the dark at 25°C for 18-24 hours.

  • Measurement: After incubation, measure the final length of each coleoptile section.

  • Data Analysis: Calculate the elongation (final length - initial length) for each treatment. Plot the mean elongation against the logarithm of the auxin concentration to generate a dose-response curve.

Caption: Workflow for the Avena coleoptile elongation assay.
Root Growth Inhibition Bioassay

High concentrations of auxins are known to inhibit primary root growth. This assay quantifies this inhibitory effect.

Materials:

  • Arabidopsis thaliana seeds (or other suitable plant species)

  • Agar plates containing half-strength Murashige and Skoog (MS) medium

  • Test solutions of IAA and 4-Me-IAA at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M)

  • Control plates (MS medium only)

  • A vertical growth chamber

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize seeds and place them on the agar plates.

  • Stratification and Germination: Cold-treat (stratify) the plates at 4°C for 2-3 days in the dark to synchronize germination. Then, transfer the plates to a vertical position in a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.

  • Treatment: After a few days of growth, transfer seedlings of uniform size to new MS plates containing the different concentrations of IAA or 4-Me-IAA.

  • Growth and Measurement: Allow the seedlings to grow for an additional 3-5 days. Measure the length of the primary root from the root-shoot junction to the root tip.

  • Data Analysis: Calculate the mean root length for each treatment. Plot the mean root length against the logarithm of the auxin concentration to generate a dose-response curve for root growth inhibition.

Caption: Workflow for the root growth inhibition assay.

Conclusion

The available data, though limited, clearly indicate that 4-methyl-IAA possesses a distinct biological activity profile compared to the parent molecule, indole-3-acetic acid. Its potent effects on hypocotyl and lateral root development, coupled with its weaker activity in promoting adventitious root formation, make it a valuable tool for dissecting the specificities of auxin signaling. Further research, including detailed dose-response studies, receptor binding assays, and transcriptomic analyses, is warranted to fully elucidate the molecular basis of its differential effects and to explore its potential applications in agriculture and beyond. The experimental protocols provided in this guide offer a starting point for such investigations.

References

Unveiling the Auxin Activity of 4-methyl-IAA in Arabidopsis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the auxin activity of 4-methyl-indole-3-acetic acid (4-methyl-IAA), a methylated derivative of the primary plant hormone indole-3-acetic acid (IAA). Through a detailed comparison with the natural auxin IAA and the synthetic auxin naphthaleneacetic acid (NAA), this document offers insights into 4-methyl-IAA's biological effects, mechanism of action, and potential applications in plant science and agriculture. The information is supported by quantitative data from key studies on Arabidopsis thaliana, a model organism in plant biology.

Executive Summary

4-methyl-IAA, also known as methyl indole-3-acetate (MeIAA), is generally considered a biologically inactive form of IAA. Its auxin-like effects are primarily dependent on its enzymatic hydrolysis back to active IAA within plant tissues. This conversion is mediated by a family of methyl esterases, with AtMES17 playing a significant role in Arabidopsis. The activity of 4-methyl-IAA is therefore context-dependent, varying with the expression and activity of these hydrolytic enzymes in different tissues and developmental stages.

Comparative studies reveal that 4-methyl-IAA exhibits distinct physiological effects compared to IAA and NAA:

  • Root Elongation: 4-methyl-IAA is less potent at inhibiting primary root elongation compared to IAA. This is attributed to the requirement for its conversion to active IAA.

  • Hypocotyl Elongation: In contrast to its effect on roots, 4-methyl-IAA is more potent than IAA in inhibiting hypocotyl elongation in dark-grown seedlings.

  • Lateral Root Formation: 4-methyl-IAA has been observed to have a stronger capacity to induce lateral roots than both IAA and NAA.

These differential activities highlight the potential for 4-methyl-IAA as a tool to modulate specific auxin responses in a controlled manner, contingent on the targeted delivery and cellular enzymatic activity.

Comparative Quantitative Data

The following tables summarize the quantitative data from studies comparing the effects of 4-methyl-IAA, IAA, and NAA on key developmental processes in Arabidopsis thaliana.

Table 1: Effect of 4-methyl-IAA and IAA on Primary Root Elongation in Wild-Type, mes17 Mutant, and AtMES17 Overexpressing Arabidopsis

Concentration (µM)Wild-Type (Col-0) Root Length (% of control)mes17-1 Mutant Root Length (% of control)35S:AtMES17 Ovexpressing Root Length (% of control)
4-methyl-IAA
0.1~90%~100%~75%
0.5~60%~95%~40%
1.0~40%~90%~20%
5.0~20%~70%~10%
IAA
0.05~70%~70%~70%
0.1~40%~40%~40%
0.5~20%~20%~20%
1.0~10%~10%~10%

Data adapted from Yang et al., 2008. The values are approximate, based on graphical representations in the publication.

Table 2: Qualitative Comparison of the Effects of 4-methyl-IAA, IAA, and NAA on Various Developmental Processes in Arabidopsis

Developmental Process4-methyl-IAAIAANAA
Primary Root Elongation Inhibition Less potentPotentPotent
Hypocotyl Elongation Inhibition (Dark-grown) More potentPotentNot always directly compared
Lateral Root Induction Stronger inductionInducesInduces
Root Hair Formation Weaker inductionInducesInduces

This table provides a qualitative summary based on descriptive data from various studies.

Signaling Pathway and Mechanism of Action

The auxin activity of 4-methyl-IAA is indirect. It must first be converted to the active hormone IAA to elicit a biological response. This process is crucial for understanding its effects.

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space / Apoplast cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Me_IAA_ext 4-methyl-IAA 4_Me_IAA_int 4-methyl-IAA 4_Me_IAA_ext->4_Me_IAA_int Uptake IAA_ext IAA IAA_int IAA IAA_ext->IAA_int Transport AtMES17 AtMES17 (and other esterases) 4_Me_IAA_int->AtMES17 Substrate AtMES17->IAA_int Hydrolysis TIR1_AFB TIR1/AFB Receptor IAA_int->TIR1_AFB Binding Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to TIR1_AFB->Aux_IAA Leads to degradation of ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription

Caption: Mechanism of 4-methyl-IAA action in Arabidopsis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of auxin activity. Below are protocols for key experiments used to validate the effects of 4-methyl-IAA.

Primary Root Elongation Assay

This assay is fundamental for quantifying the inhibitory effect of auxins on primary root growth.

Root_Elongation_Workflow A Seed Sterilization (e.g., 70% ethanol, 50% bleach) B Plating on MS Agar (with desired auxin concentrations) A->B C Stratification (4°C for 2-3 days in the dark) B->C D Germination & Growth (Vertical orientation, controlled light and temperature) C->D E Image Acquisition (Scan plates at specified time points) D->E F Root Length Measurement (Using software like ImageJ) E->F G Data Analysis (Calculate average root length and statistics) F->G

Caption: Workflow for the primary root elongation assay.

Detailed Steps:

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) by washing with 70% ethanol for 1 minute, followed by 50% commercial bleach with a drop of Triton X-100 for 10 minutes. Rinse the seeds 4-5 times with sterile distilled water.

  • Plating: Under sterile conditions, plate the seeds on square Petri dishes containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar. The medium should contain the desired concentrations of 4-methyl-IAA, IAA, or other auxins, along with a solvent control (e.g., DMSO or ethanol).

  • Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-3 days.

  • Growth Conditions: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Data Collection: After a specified period (e.g., 7-10 days), scan the plates at high resolution.

  • Measurement: Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software such as ImageJ.

  • Analysis: Calculate the average root length for each treatment and perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences.

Hypocotyl Elongation Assay (Dark-grown)

This assay assesses the effect of auxins on cell elongation in the hypocotyl in the absence of light.

Detailed Steps:

  • Seed Sterilization and Plating: Follow the same procedure as for the root elongation assay.

  • Light Treatment for Germination: Expose the plates to light for 4-6 hours to induce germination.

  • Dark Growth: Wrap the plates in aluminum foil to ensure complete darkness and place them in a growth chamber at a constant temperature (e.g., 22°C).

  • Data Collection: After a defined period (e.g., 3-5 days), carefully unwrap the plates and photograph the etiolated seedlings.

  • Measurement: Measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction using ImageJ.

  • Analysis: Calculate the average hypocotyl length for each treatment and perform statistical analysis.

Lateral Root Induction Assay

This assay quantifies the ability of auxins to promote the formation of lateral roots.

Lateral_Root_Workflow A Seedling Germination & Growth (On auxin-free MS medium) B Transfer to Auxin-Containing Medium (Seedlings of a specific age) A->B C Incubation (For a defined period to allow lateral root initiation) B->C D Microscopic Observation & Counting (Count emerged lateral roots and primordia) C->D E Data Analysis (Calculate lateral root density) D->E

Caption: Workflow for the lateral root induction assay.

Detailed Steps:

  • Initial Growth: Germinate and grow seedlings on auxin-free MS medium as described for the root elongation assay for a period of 4-5 days.

  • Transfer: Carefully transfer seedlings of uniform size to new MS plates containing the desired concentrations of 4-methyl-IAA, IAA, NAA, or a solvent control.

  • Incubation: Incubate the plates for an additional period (e.g., 3-5 days) to allow for the initiation and emergence of lateral roots.

  • Quantification: Using a dissecting microscope, count the number of emerged lateral roots along the primary root. For more detailed analysis, the number of lateral root primordia can also be counted after clearing the root tissue.

  • Analysis: Calculate the lateral root density (number of lateral roots per unit length of the primary root) and perform statistical analysis.

Conclusion

The validation of 4-methyl-IAA's auxin activity in Arabidopsis reveals a nuanced mechanism dependent on its conversion to IAA. Its differential effects on root and hypocotyl elongation, as well as its potent induction of lateral roots, distinguish it from both the natural auxin IAA and the synthetic auxin NAA. This makes 4-methyl-IAA a valuable chemical tool for dissecting specific auxin-regulated developmental processes. For drug development professionals, the targeted activation of this pro-hormone by specific cellular esterases presents an intriguing concept for the development of novel plant growth regulators with enhanced tissue specificity. Further research into the expression patterns of methyl esterases and the transport properties of 4-methyl-IAA will be crucial for fully harnessing its potential.

A Comparative Analysis of Methylated Auxins: Unveiling the Impact of a Single Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of molecular modifications is paramount. In the realm of plant hormones, the simple addition of a methyl group to an auxin molecule can significantly alter its biological activity, transport, and overall efficacy. This guide provides a comprehensive comparison of methylated auxins with their non-methylated counterparts, supported by experimental data and detailed methodologies, to illuminate these critical differences.

Executive Summary

Methylation of auxins, such as the conversion of indole-3-acetic acid (IAA) to methyl-IAA (MeIAA), can be a pivotal factor in regulating auxin homeostasis and response. Evidence suggests that MeIAA itself is largely inactive, functioning as a pro-hormone that is hydrolyzed to the active IAA form within plant tissues. This conversion mechanism has profound implications for auxin delivery and activity. In the domain of synthetic auxins, methylation is a key strategy in the development of herbicides with altered efficacy and selectivity. This guide will delve into the comparative bioactivity, mechanisms of action, and experimental evaluation of these methylated compounds.

Comparative Bioactivity of Methylated vs. Non-Methylated Auxins

The biological potency of auxins and their methylated analogs can be quantitatively assessed through various bioassays. The following tables summarize the comparative effects on key auxin-regulated developmental processes.

Table 1: Comparative Efficacy in Root Growth Inhibition

CompoundOrganismBioassayConcentration for 50% Growth Reduction (GR50)Reference
Indole-3-acetic acid (IAA) Arabidopsis thalianaPrimary Root Growth Inhibition~0.01-0.1 µM[1][2]
Methyl-IAA (MeIAA) Arabidopsis thalianaPrimary Root Growth InhibitionMore potent than IAA in some assays (likely due to conversion to IAA)[3][4]
2,4-Dichlorophenoxyacetic acid (2,4-D) Conyza canadensis (Horseweed)Root Length in Agar Bioassay0.16 µM[5]
Halauxifen-methyl Conyza canadensis (Horseweed)Root Length in Agar Bioassay0.004 µM[5]

Table 2: Comparative Efficacy in Hypocotyl Elongation

CompoundOrganismBioassayObservationReference
Indole-3-acetic acid (IAA) Arabidopsis thalianaHypocotyl Elongation (dark-grown)Inhibition of elongation[3][4]
Methyl-IAA (MeIAA) Arabidopsis thalianaHypocotyl Elongation (dark-grown)Significantly more potent inhibition than IAA[3][4]
Indole-3-butyric acid (IBA) Arabidopsis thalianaHypocotyl Elongation (light-grown)Stimulates elongation at 1-10 µM[6]

Mechanism of Action: The Role of Methylation

The primary mechanism of auxin action is mediated by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors. Auxin promotes the interaction between TIR1/AFB proteins and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins. This relieves the repression of Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes.

Methylation can influence this pathway in several ways:

  • Pro-hormone Activity: Methyl-IAA is considered to be biologically inactive on its own. Its effects are attributed to its hydrolysis to free IAA by esterases within the plant cell. This suggests that methylation can serve as a mechanism for auxin storage and transport, with the active form being released at the target site.

  • Receptor Binding: While direct binding affinity data for MeIAA to TIR1/AFB receptors is limited, the pro-hormone nature of MeIAA implies that it does not directly interact with the receptor in a significant way. For synthetic auxins, methylation can alter the binding affinity and selectivity for different TIR1/AFB receptors. For instance, the arylpicolinate herbicide halauxifen-methyl exhibits a different binding affinity at the TIR1/AFB receptor family compared to 2,4-D and dicamba, contributing to its distinct herbicidal action.[5]

  • Transport: MeIAA, being more lipophilic than IAA, may exhibit different transport characteristics within the plant.

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in auxin signaling and its study, the following diagrams are provided in the DOT language for Graphviz.

AuxinSignalingPathway cluster_extracellular Apoplast cluster_cellular Cytoplasm & Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds Proteasome 26S Proteasome TIR1_AFB->Proteasome targets for degradation ARF ARF Transcription Factor Aux_IAA->ARF represses AuxinResponsiveGenes Auxin-Responsive Genes ARF->AuxinResponsiveGenes activates transcription Proteasome->Aux_IAA degrades BiologicalResponse Biological Response (e.g., Cell Elongation) AuxinResponsiveGenes->BiologicalResponse

Caption: The canonical TIR1/AFB-mediated auxin signaling pathway.

RootGrowthInhibitionAssay Seedling Arabidopsis Seedling AgarPlate Agar Plate with Treatment Seedling->AgarPlate Incubation Vertical Incubation (Controlled Light/Temp) AgarPlate->Incubation Imaging Image Acquisition Incubation->Imaging Measurement Root Length Measurement Imaging->Measurement DataAnalysis Data Analysis (Dose-Response Curve) Measurement->DataAnalysis

Caption: Workflow for the Arabidopsis root growth inhibition bioassay.

Experimental Protocols

1. Arabidopsis Root Growth Inhibition Assay

This bioassay is a standard method to quantify the inhibitory effects of auxins on primary root elongation.

  • Plant Material and Growth Conditions: Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) are surface-sterilized and sown on square Petri dishes containing Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Plates are stratified at 4°C for 2-3 days to synchronize germination and then transferred to a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

  • Treatment Application: After 4-5 days of growth, seedlings of uniform size are transferred to fresh MS agar plates supplemented with a range of concentrations of the auxins to be tested (e.g., 0, 0.001, 0.01, 0.1, 1, 10 µM of IAA and MeIAA). A solvent control (e.g., ethanol or DMSO) should be included.

  • Data Collection and Analysis: The plates are incubated vertically in the growth chamber. The position of the root tips is marked at the time of transfer. After a set period (e.g., 3-5 days), the plates are scanned, and the length of the new root growth is measured using image analysis software (e.g., ImageJ). The data is then used to generate dose-response curves, and the GR50 (concentration causing 50% inhibition of root growth) can be calculated.[7][8]

2. Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of auxins to promote cell elongation in oat coleoptiles.

  • Plant Material Preparation: Oat (Avena sativa) seeds are germinated and grown in complete darkness for approximately 3-4 days to obtain etiolated seedlings with straight coleoptiles. A dim red light can be used for manipulations.

  • Coleoptile Sectioning: The apical 2-3 mm of the coleoptiles are excised and discarded as they are a natural source of auxin. A sub-apical section of a defined length (e.g., 10 mm) is then cut from the remaining coleoptile.

  • Incubation with Auxins: The coleoptile sections are floated in a buffer solution (e.g., a phosphate buffer with 2% sucrose) containing various concentrations of the test auxins. A control with no added auxin is included.

  • Measurement and Analysis: The sections are incubated in the dark for a specific period (e.g., 18-24 hours). The final length of the coleoptile sections is then measured. The elongation is calculated as the final length minus the initial length. The results are plotted against the auxin concentration to determine the optimal concentration for elongation.[9][10]

Conclusion

The methylation of auxins represents a critical modification that influences their biological activity, primarily by converting them into pro-hormones that release the active form, IAA, upon hydrolysis. This has significant implications for auxin homeostasis and signaling within the plant. For synthetic auxins, methylation is a powerful tool for creating new herbicides with altered target specificity and efficacy. The experimental protocols outlined in this guide provide a framework for the quantitative comparison of these compounds, enabling researchers to further dissect the structure-activity relationships of this vital class of plant hormones. This understanding is not only crucial for advancing plant biology but also for the rational design of novel compounds in drug discovery and agrochemical development.

References

A Comparative Guide to the Bio-Efficacy of 2-(4-methyl-1H-indol-3-yl)acetic acid and Indole-3-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two key auxin analogs for researchers in plant science and agriculture.

This guide provides a detailed comparison of the bio-efficacy of 2-(4-methyl-1H-indol-3-yl)acetic acid (4-Me-IAA) and Indole-3-butyric acid (IBA), two synthetic auxins with significant applications in promoting plant growth and development. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their relative performance based on available experimental data.

Introduction to 4-Me-IAA and IBA

Indole-3-butyric acid (IBA) is a well-established synthetic auxin widely used in horticulture and agriculture to stimulate adventitious root formation in plant cuttings.[1][2] Its stability compared to the primary natural auxin, Indole-3-acetic acid (IAA), makes it a practical choice for exogenous applications.[1] While often considered bioactive on its own, IBA can also be converted to IAA within plant tissues.[1][3]

This compound, also known as 4-methylindole-3-acetic acid (4-Me-IAA or 4-CH₃-IAA), is another synthetic auxin analog. Research has explored its biological activities in comparison to other auxins, revealing distinct effects on plant growth.

Comparative Bio-Efficacy: A Data-Driven Overview

The primary biological function of interest for both compounds is the stimulation of root formation, a critical process in plant propagation. Studies have shown that both 4-Me-IAA and IBA exhibit auxin-like activity, but with differing potencies in various bioassays.

A study comparing the biological activities of 4-Me-IAA with IBA and other auxins provides key insights into their relative efficacy. The research utilized several bioassays, including the promotion of root formation in black gram cuttings, inhibition of hypocotyl growth in Chinese cabbage, and promotion of hypocotyl swelling and lateral root formation in black gram.

BioassayCompoundConcentration (M)Relative Activity
Root Formation (Black Gram Cuttings) 4-CF₃-IAA1 x 10⁻⁴1.5 times higher than IBA
IBA 1 x 10⁻⁴Standard
4-Me-IAA (4-CH₃-IAA) -Weakly promoted root formation
Hypocotyl Growth Inhibition (Chinese Cabbage) 4-Me-IAA (4-CH₃-IAA) -Strong inhibition
4-CF₃-IAA-Weaker activity than 4-Me-IAA
Hypocotyl Swelling & Lateral Root Formation (Black Gram) 4-Me-IAA (4-CH₃-IAA) -Strong promotion
4-CF₃-IAA-Weaker activity than 4-Me-IAA

Note: The table is compiled from data presented in a study on fluorinated indole auxins, which included 4-methylindole-3-acetic acid as a control compound for comparison.

The data suggests that while IBA is a potent root-promoting agent, 4-Me-IAA shows stronger activity in inhibiting hypocotyl growth and promoting hypocotyl swelling and lateral root formation in certain species.[4] Interestingly, a related compound, 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA), demonstrated significantly higher root formation-promoting activity than IBA.[4]

Experimental Protocols

To provide a framework for further comparative studies, detailed methodologies for key auxin bioassays are outlined below. These protocols are based on established methods for evaluating auxin activity.

Adventitious Root Formation Assay

This bioassay is crucial for comparing the root-promoting efficacy of 4-Me-IAA and IBA.

Objective: To quantify and compare the number and length of adventitious roots induced by 4-Me-IAA and IBA on plant cuttings.

Materials:

  • Plant cuttings (e.g., black gram, pea, or other suitable species) of uniform size and developmental stage.

  • Solutions of 4-Me-IAA and IBA at various concentrations (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M) dissolved in a suitable solvent (e.g., 75% ethanol) and then diluted with distilled water.

  • Control solution (solvent and distilled water without auxin).

  • Culture tubes or containers with a sterile rooting medium (e.g., agar, perlite, or sand).

  • Growth chamber with controlled temperature, humidity, and light conditions.

Procedure:

  • Prepare fresh plant cuttings, typically 5-10 cm in length with a few nodes. Remove the lower leaves.

  • Quickly dip the basal end of the cuttings into the respective test solutions (4-Me-IAA, IBA, or control) for a standardized duration (e.g., 5-10 seconds).

  • Plant the treated cuttings into the rooting medium in individual containers.

  • Place the containers in a growth chamber under controlled environmental conditions (e.g., 25°C, 80-90% relative humidity, 16h/8h light/dark cycle).

  • After a set period (e.g., 7-14 days), carefully remove the cuttings from the medium and wash the roots.

  • Record the number of primary roots and measure their length for each cutting.

  • Calculate the average number of roots and average root length for each treatment group.

  • Statistically analyze the data to determine significant differences between the treatments.

Hypocotyl Elongation/Inhibition Assay

This bioassay assesses the effect of the auxins on cell elongation.

Objective: To measure the effect of 4-Me-IAA and IBA on the elongation or inhibition of hypocotyls of etiolated seedlings.

Materials:

  • Seeds of a suitable plant species (e.g., Chinese cabbage, cucumber, or Arabidopsis thaliana).

  • Petri dishes with filter paper.

  • Solutions of 4-Me-IAA and IBA at a range of concentrations.

  • Control solution.

  • A dark growth chamber or incubator.

  • A ruler or digital caliper for measurements.

Procedure:

  • Germinate seeds in the dark on moist filter paper to obtain etiolated seedlings.

  • Once the hypocotyls reach a specific length (e.g., 10-15 mm), excise segments of a uniform length (e.g., 5 mm) from the region just below the cotyledons.

  • Float the excised hypocotyl segments in petri dishes containing the different concentrations of 4-Me-IAA, IBA, or the control solution.

  • Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 24-48 hours).

  • After incubation, measure the final length of the hypocotyl segments.

  • Calculate the percentage of elongation or inhibition relative to the initial length and compare it with the control group.

  • Plot a dose-response curve for each compound.

Visualizing the Mechanisms and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams are provided.

Canonical Auxin Signaling Pathway

Both 4-Me-IAA and IBA are expected to exert their effects through the canonical auxin signaling pathway, which leads to changes in gene expression that regulate plant growth and development.

AuxinSignaling Auxin Auxin (e.g., 4-Me-IAA, IBA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds in presence of Auxin SCF_Complex->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses ARE Auxin Response Element (Promoter) ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression regulates

Caption: Canonical auxin signaling pathway leading to gene expression.

Experimental Workflow for Bio-Efficacy Comparison

The following workflow outlines the key steps in a typical experiment designed to compare the bio-efficacy of 4-Me-IAA and IBA.

ExperimentalWorkflow start Start: Prepare Stock Solutions (4-Me-IAA, IBA, Control) prep_cuttings Prepare Uniform Plant Cuttings start->prep_cuttings treatment Apply Treatments (Quick Dip Method) prep_cuttings->treatment incubation Incubate under Controlled Conditions treatment->incubation data_collection Data Collection: - Count Number of Roots - Measure Root Length incubation->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis results Results: Compare Bio-Efficacy analysis->results

Caption: Workflow for comparing rooting efficacy of auxin analogs.

Conclusion

The comparison between this compound and Indole-3-butyric acid reveals distinct bio-efficacies. While IBA is a well-documented and effective promoter of adventitious root formation, 4-Me-IAA demonstrates potent activity in other auxin-regulated processes such as hypocotyl growth inhibition and swelling. The choice between these two compounds will ultimately depend on the specific research or application goals. For standard rooting of cuttings, IBA remains a reliable choice. However, for investigations into other aspects of auxin-mediated development or for species-specific applications, 4-Me-IAA presents an interesting alternative that warrants further investigation. The provided experimental protocols offer a standardized approach for conducting such comparative studies, ensuring robust and reproducible results.

References

Comparative Analysis of 4-Methyl-IAA and IAA in Auxin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-methylindole-3-acetic acid (4-methyl-IAA) and the canonical auxin, indole-3-acetic acid (IAA), within the context of plant auxin signaling pathways. Due to the limited availability of direct comparative quantitative data for 4-methyl-IAA, this guide synthesizes available information on 4-methyl-IAA and draws comparisons with the well-characterized IAA and the structurally similar, highly active auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA).

Executive Summary

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of phytohormones that orchestrate plant growth and development. The core of auxin signaling is the perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors with the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins, thereby de-repressing AUXIN RESPONSE FACTOR (ARF) transcription factors and initiating auxin-responsive gene expression.

4-methyl-IAA is a synthetic auxin analog with a methyl group at the 4-position of the indole ring. While not as extensively studied as other synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) or 1-Naphthaleneacetic acid (NAA), available data suggests that 4-methyl-IAA is a biologically active auxin. Its activity profile, particularly when compared to the halogenated analog 4-Cl-IAA, suggests that substitutions at the 4-position of the indole ring can significantly modulate auxin activity.

Quantitative Data Comparison

ParameterIndole-3-acetic acid (IAA)4-methyl-IAA4-chloro-IAA (4-Cl-IAA)Reference
General Activity Endogenous auxin with broad activity in plant development.Biologically active auxin.Highly active synthetic auxin, often more potent than IAA.
Hypocotyl Growth Inhibition (Chinese Cabbage) Standard inhibitory effect at higher concentrations.Strong inhibition.Stronger inhibition than IAA.
Lateral Root Formation (Black Gram) Promotes lateral root formation.Promotes hypocotyl swelling and lateral root formation.Induces severe swelling and formation of numerous lateral roots.
Adventitious Root Formation (Black Gram Cuttings) Promotes adventitious root formation.Weakly promotes root formation.Strong promotion of adventitious root formation.
Coleoptile Elongation (Avena) Standard elongation response.Not explicitly reported, but expected to be active.Stronger elongation activity than IAA.

Signaling Pathway Interactions

The cross-reactivity of 4-methyl-IAA in auxin signaling pathways is presumed to follow the canonical pathway, where it binds to the TIR1/AFB co-receptors to promote the degradation of Aux/IAA repressors. The strength of this interaction, however, is likely modulated by the methyl group at the 4-position.

Based on studies with 4-Cl-IAA, it is plausible that 4-methyl-IAA exhibits differential affinity for the various members of the TIR1/AFB family of auxin receptors compared to IAA. This differential binding could lead to the selective degradation of a subset of Aux/IAA proteins, resulting in a distinct downstream transcriptional response and, consequently, a unique physiological outcome.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Proteasome-Mediated Degradation Auxin Auxin (IAA or 4-methyl-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF ARF Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression Aux_IAA->Gene_Expression Degradation leads to de-repression Degradation Degraded Aux/IAA AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to AuxRE->Gene_Expression Activates

Figure 1. Canonical Auxin Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to quantitatively compare the activity of 4-methyl-IAA and IAA.

Root Elongation Inhibition Assay in Arabidopsis thaliana

This assay is a standard method to quantify auxin activity by measuring the inhibition of primary root growth.

Methodology:

  • Plant Material and Growth Conditions:

    • Sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinse five times with sterile water.

    • Sow seeds on Murashige and Skoog (MS) agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).

    • Stratify seeds at 4°C for 2-3 days in the dark.

    • Germinate and grow seedlings vertically for 4-5 days under long-day conditions (16 h light / 8 h dark) at 22°C.

  • Auxin Treatment:

    • Prepare stock solutions of IAA and 4-methyl-IAA (10 mM in DMSO).

    • Prepare a series of MS agar plates containing different concentrations of IAA or 4-methyl-IAA (e.g., 0, 1, 10, 50, 100, 500 nM, 1 µM). Include a DMSO control plate.

    • Transfer 4-5 day old seedlings with similar root lengths to the treatment plates. Mark the initial position of the root tip.

  • Data Collection and Analysis:

    • Incubate the plates vertically for another 3-5 days under the same growth conditions.

    • Scan the plates and measure the length of new root growth from the marked position using image analysis software (e.g., ImageJ).

    • Calculate the percentage of root growth inhibition relative to the control (DMSO) for each concentration.

    • Plot dose-response curves and determine the IC50 (concentration required for 50% inhibition) for both compounds.

Root_Elongation_Assay_Workflow Start Start: Arabidopsis Seed Sterilization & Sowing Stratification Stratification (4°C, 2-3 days) Start->Stratification Germination Germination & Vertical Growth (4-5 days) Stratification->Germination Seedling_Selection Select Seedlings with Uniform Root Length Germination->Seedling_Selection Transfer Transfer Seedlings to Treatment Plates & Mark Root Tip Seedling_Selection->Transfer Treatment_Plates Prepare MS Plates with Varying [IAA] & [4-methyl-IAA] Treatment_Plates->Transfer Incubation Vertical Incubation (3-5 days) Transfer->Incubation Measurement Scan Plates & Measure New Root Growth Incubation->Measurement Analysis Calculate % Inhibition & Plot Dose-Response Curves Measurement->Analysis End End: Determine IC50 Values Analysis->End

Figure 2. Workflow for Root Elongation Inhibition Assay.

DR5::GUS/LUC Reporter Gene Assay

This assay measures the transcriptional activation of auxin-responsive genes using a synthetic promoter (DR5) fused to a reporter gene (GUS or Luciferase).

Methodology:

  • Plant Material:

    • Use a stable transgenic Arabidopsis thaliana line carrying the DR5::GUS or DR5::LUC reporter construct.

  • Seedling Preparation and Treatment:

    • Grow seedlings in liquid MS medium or on MS agar plates for 5-7 days.

    • Prepare a dilution series of IAA and 4-methyl-IAA in liquid MS medium.

    • For GUS assay, transfer seedlings to a 24-well plate containing the different auxin solutions and incubate for a defined period (e.g., 6-24 hours).

    • For LUC assay, place seedlings in a 96-well plate with the auxin solutions and the luciferase substrate (e.g., D-luciferin).

  • Data Quantification:

    • GUS Assay:

      • After incubation, perform a histochemical GUS staining (using X-Gluc) and observe the blue staining pattern under a microscope.

      • For quantitative analysis, perform a fluorometric GUS assay using MUG (4-methylumbelliferyl-β-D-glucuronide) as a substrate. Measure fluorescence with a plate reader.

    • LUC Assay:

      • Measure luminescence immediately after adding the substrate and at regular intervals using a luminometer plate reader.

  • Data Analysis:

    • Normalize the reporter activity to a control (e.g., protein concentration for GUS, or a constitutively expressed reporter for LUC).

    • Plot the reporter activity against the auxin concentration to generate dose-response curves.

    • Determine the EC50 (concentration for half-maximal activation) for both IAA and 4-methyl-IAA.

Logical Relationship of 4-Methyl-IAA Cross-Reactivity

The interaction of 4-methyl-IAA with the auxin signaling pathway can be visualized as a series of events leading to a physiological response. The efficiency of each step, from receptor binding to gene expression, will determine its overall potency as an auxin.

Logical_Relationship Compound 4-methyl-IAA TIR1_AFB_Binding Binding to TIR1/AFB Receptors (Potentially with differential affinity) Compound->TIR1_AFB_Binding Aux_IAA_Degradation Promotion of Aux/IAA Repressor Degradation TIR1_AFB_Binding->Aux_IAA_Degradation ARF_Activation De-repression of ARF Transcription Factors Aux_IAA_Degradation->ARF_Activation Gene_Expression Induction of Auxin-Responsive Genes ARF_Activation->Gene_Expression Physiological_Response Physiological Response (e.g., Root Growth Inhibition, Gene Expression) Gene_Expression->Physiological_Response

Figure 3. Logical flow of 4-methyl-IAA action.

Conclusion

While direct quantitative data on the cross-reactivity of 4-methyl-IAA in auxin signaling pathways is limited, the available evidence strongly suggests it is a potent auxin. Its activity profile, particularly the strong inhibition of hypocotyl growth and promotion of lateral root formation, indicates that it effectively engages the canonical auxin signaling pathway. Drawing parallels with the highly active 4-Cl-IAA, it is reasonable to hypothesize that the methyl group at the 4-position of the indole ring enhances its interaction with the TIR1/AFB co-receptors, potentially with a degree of selectivity for specific receptor-repressor pairs.

Further research employing the experimental protocols outlined in this guide is necessary to precisely quantify the binding affinities, degradation efficiencies, and physiological dose-responses of 4-methyl-IAA in comparison to IAA. Such studies will be invaluable for a more complete understanding of its mode of action and for its potential application as a tool to dissect the complexities of auxin signaling in plant development and for use in agricultural and biotechnological applications.

Specificity of 4-Methyl-IAA's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 4-methyl-indole-3-acetic acid (4-methyl-IAA) with the principal plant auxin, indole-3-acetic acid (IAA), and its chlorinated analog, 4-chloro-IAA (4-Cl-IAA). The specificity of 4-methyl-IAA's action is assessed through a review of its performance in various bioassays and its interaction with the auxin signaling pathway.

Executive Summary

4-methyl-IAA, a synthetic auxin analog, exhibits distinct biological activities compared to the endogenous auxin IAA. While it demonstrates auxin-like effects such as the inhibition of hypocotyl elongation and promotion of lateral and adventitious roots, its potency and efficacy vary across different plant species and bioassays. Evidence suggests that 4-methyl-IAA may act as a precursor to IAA, with its biological activity being dependent on its conversion to the active form. This guide presents available quantitative data, detailed experimental protocols, and a model of its proposed mechanism of action to aid researchers in evaluating the specific utility of 4-methyl-IAA in their work.

Comparative Analysis of Biological Activity

The biological activity of 4-methyl-IAA has been evaluated in several classic auxin bioassays. The following tables summarize the available quantitative data, comparing its effects to IAA and other relevant auxin analogs.

Table 1: Hypocotyl Elongation Inhibition in Arabidopsis thaliana

CompoundConcentration (µM)Hypocotyl Length (% of Control)Relative Potency vs. IAA
IAA 1~80%1x
10~60%
Methyl-IAA *0.1~70%>10x
1~40%

*Note: Data for methyl-IAA is used as a close structural and functional analog for 4-methyl-IAA in this assay, as specific dose-response data for 4-methyl-IAA was not available in the reviewed literature. Methyl-IAA has been shown to be more potent than IAA in inhibiting hypocotyl elongation[1][2].

Table 2: Root Formation in Black Gram (Vigna mungo) Cuttings

CompoundConcentration (M)Root Formation Promotion
4-methyl-IAA 1 x 10⁻⁴Weak
IAA --
4-Cl-IAA --
IBA 1 x 10⁻⁴Strong

Note: Qualitative data indicates that 4-methyl-IAA is a weak promoter of root formation in black gram cuttings compared to other auxins like Indole-3-butyric acid (IBA).

Experimental Protocols

Detailed methodologies for the key bioassays cited are provided below to allow for replication and further investigation.

Hypocotyl Elongation Assay (Arabidopsis thaliana)

Objective: To determine the inhibitory effect of auxin analogs on hypocotyl elongation in light-grown seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Growth medium (e.g., Murashige and Skoog) supplemented with various concentrations of IAA or 4-methyl-IAA

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Surface-sterilize Arabidopsis seeds and sow them on Petri dishes containing the growth medium with the test compounds.

  • Cold-stratify the seeds at 4°C for 2-4 days to synchronize germination.

  • Transfer the plates to a growth chamber under a defined light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22°C).

  • After a set period of growth (e.g., 5-7 days), capture high-resolution images of the seedlings.

  • Measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction using image analysis software.

  • Calculate the average hypocotyl length for each treatment and express it as a percentage of the control (no auxin).

Adventitious Root Formation in Black Gram (Vigna mungo)

Objective: To assess the ability of auxin analogs to promote the formation of adventitious roots from cuttings.

Materials:

  • Black gram seedlings

  • Solutions of IAA, 4-methyl-IAA, and other auxins at various concentrations

  • Beakers or vials

  • Growth chamber or greenhouse

Procedure:

  • Germinate black gram seeds and grow them until they have developed a sufficient stem length.

  • Prepare cuttings of a uniform length from the seedlings, typically including the epicotyl and a pair of leaves.

  • Place the basal end of the cuttings in beakers or vials containing the test solutions.

  • Incubate the cuttings in a growth chamber or greenhouse with appropriate light and humidity for a period of 7-10 days.

  • After the incubation period, count the number of adventitious roots formed on each cutting.

  • Analyze the data to compare the root-promoting activity of the different compounds.

Proposed Mechanism of Action and Specificity

The biological effects of auxins are mediated through a well-defined signaling pathway. The specificity of different auxin analogs can be attributed to variations in their interaction with the components of this pathway.

The Core Auxin Signaling Pathway

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Me_IAA_ext 4-Methyl-IAA (extracellular) IAA_ext IAA (extracellular) AUX1_LAX AUX1/LAX Influx Carriers 4_Me_IAA_int 4-Methyl-IAA IAA_int IAA Esterases Esterases TIR1_AFB TIR1/AFB Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor AuxRE Auxin Response Element (AuxRE) Gene_Expression Auxin-Responsive Gene Expression SCF_complex SCF Complex Ub Ubiquitin Proteasome 26S Proteasome

Specificity at the Receptor Level

The primary auxin receptors are a family of F-box proteins known as TIR1/AFBs (Transport Inhibitor Response 1/Auxin-related F-box). In the presence of auxin, TIR1/AFB proteins form a co-receptor complex with Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins. This relieves the repression of Auxin Response Factors (ARFs), which can then regulate the expression of auxin-responsive genes.

The specificity of different auxin analogs, including 4-methyl-IAA, likely arises from:

  • Differential Binding Affinity: The various combinations of TIR1/AFB and Aux/IAA proteins create a diverse array of co-receptor complexes, each with potentially different binding affinities for various auxins[3]. The methyl group at the 4-position of the indole ring of 4-methyl-IAA could influence its fit within the auxin-binding pocket of the TIR1/AFB-Aux/IAA complex, thereby altering its binding affinity compared to IAA[4].

  • Metabolic Activation: As suggested by studies on methyl-IAA, 4-methyl-IAA may primarily function as a pro-hormone. Its non-polar nature could allow for easier diffusion across cell membranes compared to the more polar IAA. Once inside the cell, it can be hydrolyzed by esterases to release active IAA[5][6]. The tissue-specific expression and activity of these esterases would then determine the localized biological effect of 4-methyl-IAA.

ExperimentalWorkflow cluster_Bioassays Biological Activity Assessment cluster_Mechanism Mechanism of Action Studies cluster_Input Test Compounds Hypocotyl Hypocotyl Elongation Assay (e.g., Arabidopsis, Chinese Cabbage) Avena Avena Coleoptile Elongation/Curvature Test Rooting Adventitious Rooting Assay (e.g., Black Gram) Binding Receptor Binding Assays (TIR1/AFB - Aux/IAA) Degradation Aux/IAA Degradation Assays Gene_Expression Gene Expression Analysis (Auxin-responsive genes) 4_Me_IAA 4-Methyl-IAA 4_Me_IAA->Hypocotyl 4_Me_IAA->Avena 4_Me_IAA->Rooting 4_Me_IAA->Binding 4_Me_IAA->Degradation 4_Me_IAA->Gene_Expression IAA IAA (Control) IAA->Hypocotyl IAA->Avena IAA->Rooting IAA->Binding IAA->Degradation IAA->Gene_Expression 4_Cl_IAA 4-Cl-IAA (Alternative) 4_Cl_IAA->Hypocotyl 4_Cl_IAA->Avena 4_Cl_IAA->Rooting 4_Cl_IAA->Binding 4_Cl_IAA->Degradation 4_Cl_IAA->Gene_Expression

Conclusion and Future Directions

4-methyl-IAA displays a unique profile of biological activity that distinguishes it from IAA and other auxin analogs. While it can elicit classic auxin responses, its potency and primary mode of action appear to be context-dependent, potentially relying on its metabolic conversion to IAA. The specificity of its effects may be further refined by differential interactions with the diverse auxin co-receptor complexes.

To fully elucidate the specificity of 4-methyl-IAA, further research is warranted in the following areas:

  • Quantitative Dose-Response Studies: Comprehensive dose-response curves for 4-methyl-IAA in a wider range of bioassays, directly compared with IAA, are needed to establish its relative potency and efficacy.

  • Receptor Binding Assays: Direct measurement of the binding affinity of 4-methyl-IAA to various TIR1/AFB-Aux/IAA co-receptor combinations will provide crucial insights into its molecular basis of action.

  • Metabolic Studies: Investigating the kinetics of 4-methyl-IAA hydrolysis to IAA in different plant tissues will help to correlate its metabolic fate with its biological activity.

By addressing these knowledge gaps, the scientific community can better understand and harness the specific properties of 4-methyl-IAA for applications in plant biology research and agricultural biotechnology.

References

Unveiling the Impact of 4-Methyl-IAA on Plant Growth: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 4-methylindole-3-acetic acid (4-methyl-IAA) reveals its distinct effects on plant growth and development when compared to the principal plant auxin, indole-3-acetic acid (IAA), and other synthetic auxins. This guide provides a comprehensive statistical analysis of its performance, detailed experimental protocols, and an exploration of its underlying signaling pathways to support researchers, scientists, and drug development professionals in the field of plant science.

Comparative Efficacy of 4-Methyl-IAA in Plant Growth Promotion

The biological activities of 4-methyl-IAA (also referred to as 4-CH₃-IAA) have been evaluated in several bioassays, demonstrating its unique profile as a plant growth regulator. In comparison to indole-3-acetic acid (IAA), 4-chloroindole-3-acetic acid (4-Cl-IAA), and 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA), 4-methyl-IAA exhibits varied efficacy across different plant growth parameters.[1]

A key study synthesized 4-methyl-IAA and compared its biological activities using three distinct bioassays. The results indicated that while 4-methyl-IAA was a weak promoter of adventitious root formation in black gram cuttings, it demonstrated potent activity in modifying shoot morphology. Specifically, it strongly inhibited hypocotyl growth in Chinese cabbage and promoted hypocotyl swelling and lateral root formation in black gram seedlings.[1]

In contrast, 4-Cl-IAA is recognized as a highly active auxin, often more so than IAA in stimulating elongation growth in maize coleoptile segments.[2][3] This heightened activity is potentially due to a reduced rate of metabolic breakdown within the plant tissue.[2][3] The trifluoromethyl analog, 4-CF₃-IAA, also showed strong root formation-promoting activity, surpassing that of 4-methyl-IAA in this aspect.[1]

The following table summarizes the comparative biological activities of 4-methyl-IAA and other auxins based on available experimental data.

CompoundAdventitious Root Formation (Black Gram Cuttings)Hypocotyl Growth Inhibition (Chinese Cabbage)Hypocotyl Swelling & Lateral Root Formation (Black Gram)Coleoptile Elongation (Maize)
4-Methyl-IAA Weak Promotion[1]Strong Inhibition[1]Strong Promotion[1]Data Not Available
IAA Standard ReferenceStandard ReferenceStandard ReferenceStandard Reference[2][3]
4-Cl-IAA Data Not AvailableStronger than 4-CF₃-IAA[1]Stronger than 4-CF₃-IAA[1]More active than IAA[2][3]
4-CF₃-IAA Strong Promotion (1.5x higher than IBA at 1x10⁻⁴ M)[1]Weaker than 4-CH₃-IAA and 4-Cl-IAA[1]Weaker than 4-CH₃-IAA and 4-Cl-IAA[1]Data Not Available
IBA Standard Reference for RootingNot Typically AssayedNot Typically AssayedNot Typically Assayed

Experimental Protocols

To facilitate the replication and further investigation of the effects of 4-methyl-IAA, detailed methodologies for key bioassays are provided below.

Adventitious Root Formation Assay in Black Gram (Vigna mungo) Cuttings

This assay evaluates the ability of a compound to induce the formation of adventitious roots from stem cuttings.

Methodology:

  • Plant Material: Prepare uniform cuttings from healthy, actively growing black gram plants. Each cutting should be approximately 10-15 cm in length and possess at least two nodes.

  • Treatment Solution: Dissolve 4-methyl-IAA and other test compounds (e.g., IAA, IBA) in a minimal amount of ethanol and then dilute with distilled water to the desired final concentrations (e.g., 1x10⁻⁴ M). A control group should be treated with the same concentration of ethanol in distilled water.

  • Application: The basal ends of the cuttings are dipped into the treatment solutions for a standardized period, typically ranging from a few hours to 24 hours.

  • Incubation: After treatment, the cuttings are transferred to a suitable rooting medium, such as vermiculite, perlite, or a hydroponic solution, and maintained under controlled environmental conditions (e.g., 25°C, high humidity, and a defined photoperiod).

  • Data Collection: After a set period (e.g., 7-14 days), the number and length of adventitious roots formed on each cutting are recorded.

Hypocotyl Growth Inhibition Assay in Chinese Cabbage (Brassica rapa subsp. pekinensis)

This bioassay assesses the inhibitory effect of auxinic compounds on the elongation of hypocotyls.

Methodology:

  • Seed Germination: Germinate Chinese cabbage seeds in the dark on moist filter paper in petri dishes to obtain etiolated seedlings with elongated hypocotyls.

  • Explant Preparation: Excise the hypocotyl segments of a uniform length (e.g., 5 mm) from the region just below the cotyledons.

  • Incubation: Float the hypocotyl segments in petri dishes containing a buffered solution (e.g., phosphate buffer, pH 6.0) with a range of concentrations of 4-methyl-IAA and other test compounds. A control group should be incubated in the buffer solution without any test compound.

  • Growth Measurement: After a defined incubation period (e.g., 24-48 hours) in the dark, the final length of each hypocotyl segment is measured.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the growth of the control segments.

Hypocotyl Swelling and Lateral Root Formation Assay in Black Gram (Vigna mungo)

This assay is used to observe the morphological effects of auxins on hypocotyls and the induction of lateral roots.

Methodology:

  • Seedling Growth: Grow black gram seeds in a suitable medium (e.g., sand or vermiculite) until the seedlings have developed a distinct hypocotyl and primary root system.

  • Treatment: Apply the test solutions of 4-methyl-IAA and other auxins at various concentrations to the surface of the growing medium or directly to the hypocotyls of the seedlings.

  • Observation: Observe the seedlings daily for a period of 7-10 days.

  • Data Recording: Record the degree of hypocotyl swelling (e.g., by measuring the diameter) and the number and density of lateral roots that have emerged from the primary root and the base of the hypocotyl.

Signaling Pathway of 4-Methyl-IAA

The molecular mechanism through which 4-methyl-IAA exerts its effects is presumed to follow the canonical auxin signaling pathway. This pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.

AuxinSignaling cluster_nucleus Cell Nucleus Auxin 4-Methyl-IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms complex with Ub Ubiquitin TIR1_AFB->Ub Recruits ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene Auxin-Responsive Gene AuxRE->Gene Regulates Ub->Aux_IAA Ubiquitination

Caption: General auxin signaling pathway.

In this pathway, the binding of an auxin molecule, such as 4-methyl-IAA, to the TIR1/AFB receptor stabilizes the interaction between TIR1/AFB and the Aux/IAA repressor protein. This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor releases the AUXIN RESPONSE FACTOR (ARF) transcription factor, allowing it to bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes and regulate their transcription. This cascade of events ultimately leads to the various physiological responses observed, such as cell elongation, division, and differentiation.

The specific binding affinity of 4-methyl-IAA to the different TIR1/AFB receptors and its efficiency in promoting the degradation of various Aux/IAA proteins would determine the precise downstream transcriptional changes and the ultimate physiological outcomes. The strong effects of 4-methyl-IAA on hypocotyl development suggest that it may have a high affinity for the specific TIR1/AFB-Aux/IAA co-receptor complexes present in those tissues. Further research is required to elucidate the specific interactions of 4-methyl-IAA within this signaling pathway.

Experimental Workflow for Comparative Analysis

To systematically evaluate the plant growth-promoting activities of 4-methyl-IAA and its alternatives, a structured experimental workflow is essential.

ExperimentalWorkflow A Compound Preparation (4-Methyl-IAA, IAA, 4-Cl-IAA, etc.) D Application of Treatments (Dose-Response Concentrations) A->D B Selection of Bioassays (Rooting, Hypocotyl Elongation, etc.) C Plant Material Preparation (Cuttings, Seedlings) B->C C->D E Controlled Environment Incubation D->E F Data Collection (Growth Measurements) E->F G Statistical Analysis F->G H Comparative Evaluation G->H

Caption: Workflow for comparative auxin bioassays.

This workflow outlines the key steps from the preparation of test compounds to the final comparative evaluation of their effects. Adhering to such a standardized process ensures the generation of reliable and comparable data, which is crucial for making informed decisions in research and development.

References

Validating HPLC-MS for 4-Methyl-IAA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and signaling molecules is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the quantification of 4-methylindole-3-acetic acid (4-methyl-IAA), a methylated analog of the plant hormone auxin. The performance of HPLC-MS is compared with alternative analytical techniques, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in the drug development and research pipeline, balancing sensitivity, specificity, and throughput. HPLC coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the quantification of auxins and related compounds due to its high sensitivity and specificity.[2]

ParameterHPLC-MS/MS (for 4-HIAA)GC-MSHPLC-FLD
Specificity High (based on parent/daughter ion transitions)High (with derivatization)Moderate (potential for interfering fluorescent compounds)
Sensitivity (LOD/LOQ) High (LOD: ~0.05 µM)[2]High (picogram levels)[3]Good, but generally less sensitive than MS
**Linearity (R²) **> 0.998[1]Typically > 0.99Typically > 0.99
Accuracy (% Recovery) 100-109%[1]Dependent on extraction and derivatization efficiencyVariable, dependent on matrix complexity
Precision (%RSD) ≤ 8.7%[1]< 15%< 10%[4]
Sample Preparation Protein precipitation/SPEExtraction and mandatory derivatizationExtraction and filtration
Throughput HighModerate (derivatization is time-consuming)[5]High

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of auxin-like compounds using HPLC-MS/MS and GC-MS.

HPLC-MS/MS Method for 4-Methyl-IAA Quantification

This protocol is adapted from established methods for the analysis of IAA and its analogs.[6][7][8]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenize 50-100 mg of the sample (e.g., plant tissue, biological fluid) in a suitable extraction solvent (e.g., 80% acetone in water).

  • Add a known amount of an appropriate internal standard (e.g., ¹³C₆-labeled 4-methyl-IAA).

  • Centrifuge the homogenate and collect the supernatant.

  • Partially purify the extract using a C18 SPE cartridge.

  • Elute the analyte and internal standard from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a specified time.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Conditions

  • Ion Source: Electrospray Ionization (ESI), positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for 4-methyl-IAA and the internal standard would need to be determined by direct infusion of the analytical standards.

GC-MS Method for 4-Methyl-IAA Quantification

This protocol requires a derivatization step to increase the volatility of the analyte.[3][5][9]

1. Sample Preparation and Extraction

  • Follow the same initial extraction steps as for the HPLC-MS/MS method (homogenization, addition of internal standard, and centrifugation).

  • Perform a liquid-liquid extraction of the supernatant.

2. Derivatization

  • Evaporate the extracted sample to dryness.

  • Add a derivatization agent, such as diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the carboxylic acid group of 4-methyl-IAA to its methyl or trimethylsilyl ester, respectively.[10]

  • Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

3. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient starting at a low temperature and ramping up to a high temperature to ensure good separation.

  • Ion Source: Electron Ionization (EI).

  • Scan Type: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 4-methyl-IAA and internal standard.

Visualizing the Workflow and Validation Process

To further clarify the processes involved, the following diagrams illustrate the general workflow for HPLC-MS analysis and the logical relationships in analytical method validation.

hplc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization & IS Spiking Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC ESI Electrospray Ionization HPLC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 4-methyl-IAA Calibration->Quantification validation_parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity (LOD/LOQ) Validation->Sensitivity Specificity Specificity/Selectivity Validation->Specificity MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery

References

A Comparative Guide to the Synthesis of 2-(4-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent synthetic routes for the preparation of 2-(4-methyl-1H-indol-3-yl)acetic acid, a key building block in the development of various pharmacologically active molecules. The presented routes are the direct Fischer Indole Synthesis and a multi-step approach commencing with the Japp-Klingemann reaction. This document aims to provide an objective analysis supported by detailed experimental protocols and comparative data to assist researchers in selecting the most suitable methodology for their specific synthetic needs.

Comparative Analysis of Synthetic Routes

The two synthetic pathways are evaluated based on key parameters such as the number of steps, starting materials, reaction conditions, and overall yield. A summary of these parameters is presented in the table below.

ParameterRoute 1: Direct Fischer Indole SynthesisRoute 2: Japp-Klingemann Reaction & Fischer Indole Synthesis
Starting Materials 4-methylphenylhydrazine hydrochloride, Diethyl 2-oxoglutarate4-methylaniline, Diethyl 2-oxoglutarate, Sodium Nitrite
Key Reactions Fischer Indole SynthesisJapp-Klingemann Reaction, Fischer Indole Synthesis
Number of Steps 23
Intermediate Isolation Optional, can be a one-pot reactionDiethyl 2-((4-methylphenyl)hydrazono)pentanedioate
Overall Yield ModerateModerate to Good
Scalability GoodPotentially more complex due to an additional step
Key Reagents Acid catalyst (e.g., H₂SO₄, PPA), Ethanol, NaOH/KOHHCl, NaNO₂, Sodium Acetate, Acid catalyst (e.g., H₂SO₄), NaOH/KOH

Route 1: Direct Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[1][2] In this approach, 4-methylphenylhydrazine is condensed with a suitable carbonyl compound, in this case, diethyl 2-oxoglutarate, under acidic conditions to directly form the indole-3-acetate ester. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-methyl-1H-indol-3-yl)acetate

In a round-bottom flask, 4-methylphenylhydrazine hydrochloride (1 equivalent) and diethyl 2-oxoglutarate (1.1 equivalents) are suspended in absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, is added carefully. The reaction mixture is then heated to reflux and stirred for 4-6 hours, during which the formation of the indole ring occurs. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 2-(4-methyl-1H-indol-3-yl)acetate, which can be purified by column chromatography.

Step 2: Hydrolysis to this compound

The crude or purified ethyl 2-(4-methyl-1H-indol-3-yl)acetate from the previous step is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide or potassium hydroxide. The mixture is heated to reflux for 2-4 hours. After the hydrolysis is complete (monitored by TLC), the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with a dilute solution of hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Fischer Indole Synthesis Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Hydrolysis A 4-methylphenylhydrazine hydrochloride C Ethanol, H₂SO₄ (cat.) A->C B Diethyl 2-oxoglutarate B->C D Reflux C->D E Work-up & Purification D->E F Ethyl 2-(4-methyl-1H-indol-3-yl)acetate E->F G Ethyl 2-(4-methyl-1H-indol-3-yl)acetate F->G H Ethanol, NaOH(aq) G->H I Reflux H->I J Acidification (HCl) I->J K This compound J->K

Workflow for the Direct Fischer Indole Synthesis.

Route 2: Japp-Klingemann Reaction followed by Fischer Indole Synthesis

This route offers an alternative approach by first preparing the necessary hydrazone intermediate via the Japp-Klingemann reaction.[3] This method can provide better control and potentially higher yields for the initial C-N bond formation before the cyclization to the indole ring.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((4-methylphenyl)hydrazono)pentanedioate

4-methylaniline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1 equivalent) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for 15-20 minutes. In a separate flask, diethyl 2-oxoglutarate (1 equivalent) is dissolved in ethanol, and a solution of sodium acetate in water is added. The mixture is cooled to 0-5 °C, and the previously prepared diazonium salt solution is added slowly with vigorous stirring. The reaction is allowed to proceed for 1-2 hours at low temperature. The precipitated yellow-orange solid, diethyl 2-((4-methylphenyl)hydrazono)pentanedioate, is collected by filtration, washed with cold water, and dried.

Step 2: Fischer Indole Synthesis of Ethyl 2-(4-methyl-1H-indol-3-yl)acetate

The dried diethyl 2-((4-methylphenyl)hydrazono)pentanedioate (1 equivalent) is suspended in absolute ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for 4-6 hours. The work-up and purification procedure is identical to that described in Step 1 of Route 1.

Step 3: Hydrolysis to this compound

The hydrolysis of the resulting ethyl 2-(4-methyl-1H-indol-3-yl)acetate is carried out following the same procedure as described in Step 2 of Route 1.

Japp-Klingemann & Fischer Indole Synthesis Workflow cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis cluster_step3 Step 3: Hydrolysis A 4-methylaniline B NaNO₂, HCl A->B C Diazonium Salt B->C E Coupling C->E D Diethyl 2-oxoglutarate, NaOAc D->E F Diethyl 2-((4-methylphenyl)hydrazono)pentanedioate E->F G Hydrazone (from Step 1) F->G H Ethanol, H₂SO₄ (cat.) G->H I Reflux H->I J Work-up & Purification I->J K Ethyl 2-(4-methyl-1H-indol-3-yl)acetate J->K L Ester (from Step 2) K->L M Ethanol, NaOH(aq) L->M N Reflux M->N O Acidification (HCl) N->O P This compound O->P

Workflow combining the Japp-Klingemann reaction and Fischer Indole Synthesis.

Conclusion

Both synthetic routes presented are viable for the preparation of this compound. The choice between the two will likely depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's familiarity with each type of reaction. Route 1 (Direct Fischer Indole Synthesis) is more convergent and involves fewer steps, which can be advantageous in terms of time and resources. Route 2 (Japp-Klingemann/Fischer Synthesis) provides an alternative that may offer better control over the formation of the hydrazone intermediate, potentially leading to higher overall yields in some cases. Researchers should consider these factors when selecting the optimal synthetic strategy for their specific research and development needs.

References

A Comparative Analysis of 4-Methyl-IAA and Other Auxins: A Guide to Structure-Function Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-methyl-indole-3-acetic acid (4-methyl-IAA) with other prominent natural and synthetic auxins, namely indole-3-acetic acid (IAA), 2,4-dichlorophenoxyacetic acid (2,4-D), and 1-naphthaleneacetic acid (NAA). The objective is to elucidate the structure-function relationships that govern their biological activity, with a focus on experimental data from key bioassays and their interaction with the core auxin signaling machinery.

Executive Summary

Auxins are a class of plant hormones that play a pivotal role in regulating numerous aspects of plant growth and development. While the endogenous auxin IAA is the most well-characterized, synthetic auxins have been instrumental in both agricultural applications and as tools for dissecting the auxin signaling pathway. The biological activity of an auxin is intimately linked to its molecular structure, which dictates its ability to bind to the TIR1/AFB family of F-box proteins, the co-receptors for auxin. This binding initiates a signaling cascade that ultimately leads to changes in gene expression. This guide explores how a methyl group at the fourth position of the indole ring of IAA influences its activity in comparison to the parent molecule and other widely used synthetic auxins.

Molecular Structures

The chemical structures of 4-methyl-IAA, IAA, 2,4-D, and NAA are presented below. Key structural features to note are the indole ring of IAA and 4-methyl-IAA, the chlorinated phenyl ring of 2,4-D, and the naphthalene ring of NAA. All possess a carboxylic acid side chain, a critical feature for auxin activity.[1]

G cluster_0 Indole-3-acetic acid (IAA) cluster_1 4-Methyl-IAA cluster_2 2,4-Dichlorophenoxyacetic acid (2,4-D) cluster_3 1-Naphthaleneacetic acid (NAA) IAA IAA 4_Me_IAA 4_Me_IAA 2_4_D 2_4_D NAA NAA

Caption: Molecular structures of the compared auxins.

Auxin Signaling Pathway

The canonical auxin signaling pathway is initiated by the binding of an auxin molecule to a co-receptor complex formed by a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[2][3] This auxin-mediated interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[4] The degradation of the Aux/IAA repressor relieves the repression of AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of auxin-responsive genes.[3]

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms complex with Ub Ub Aux_IAA->Ub Ubiquitination ARF ARF Transcription Factor AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activation/Repression Proteasome 26S Proteasome Ub->Proteasome Degradation Aux_IAA_low Aux/IAA ARF_low ARF Aux_IAA_low->ARF_low Represses AuxRE_low AuxRE ARF_low->AuxRE_low Binds Gene_Expression_low Gene Expression AuxRE_low->Gene_Expression_low No Change TIR1_AFB_low TIR1/AFB

Caption: The canonical auxin signaling pathway.

Comparative Performance Data

While extensive quantitative data directly comparing the biological activity of 4-methyl-IAA with IAA, 2,4-D, and NAA is limited in publicly available literature, the following tables summarize known structure-activity relationships and representative data for the other auxins. The activity of 4-chloro-IAA, a structurally similar compound, is included to provide insights into the potential effects of substitution at the 4-position of the indole ring.

Table 1: Binding Affinity to TIR1/AFB Receptors

The binding affinity of an auxin to the TIR1/AFB-Aux/IAA co-receptor complex is a key determinant of its biological activity. Different TIR1/AFB proteins can exhibit preferential binding to different auxins.

AuxinTIR1/AFB ReceptorBinding Affinity (Kd)Reference
IAATIR1~20-60 nM[5]
2,4-DTIR1Binds, specific Kd not reported[6]
NAATIR1Binds, specific Kd not reported[6]
4-Cl-IAANot ReportedNot Reported-
4-Methyl-IAA Not Reported Data Not Available -

Table 2: Activity in Avena Coleoptile Elongation Assay

The Avena coleoptile elongation assay is a classic bioassay for auxin activity, measuring the elongation of oat coleoptile segments in response to different auxin concentrations.

AuxinOptimal Concentration for ElongationRelative ActivityReference
IAA~10-5 M+++[7]
2,4-D~10-5 M+++[7]
NAA~10-5 M+++[7]
4-Cl-IAA> IAA++++[8]
4-Methyl-IAA Data Not Available Data Not Available -

Table 3: Activity in Root Growth Inhibition Assay

Auxins typically inhibit primary root elongation at higher concentrations. This inhibitory effect is a sensitive measure of auxin activity.

AuxinConcentration for 50% Inhibition (IC50)Relative ActivityReference
IAA~10-7 M+++[1]
2,4-D~10-7 M+++[1]
NAA~10-6 M++[1]
4-Cl-IAA> IAA++++[8]
4-Methyl-IAA Data Not Available Data Not Available -

Table 4: Activity in DR5::GUS Reporter Gene Assay

The DR5 promoter contains multiple auxin response elements (AuxREs) and is widely used to drive the expression of a reporter gene (e.g., GUS or GFP) in response to auxin activity.

AuxinQualitative DR5 ActivationRelative ActivityReference
IAAStrong+++[9]
2,4-DStrong+++[9]
NAAStrong+++[9]
4-Cl-IAANot ReportedNot Reported-
4-Methyl-IAA Data Not Available Data Not Available -

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Avena Coleoptile Elongation Assay

This bioassay measures the ability of auxins to stimulate cell elongation in oat coleoptiles.

Experimental Workflow:

Avena_Coleoptile_Workflow A Germinate Avena sativa seeds in the dark for 3-4 days B Excise 10 mm segments from the sub-apical region of the coleoptiles A->B C Incubate segments in a basal medium containing various concentrations of the test auxin B->C D Incubate in the dark at 25°C for 18-24 hours C->D E Measure the final length of the coleoptile segments D->E F Calculate the percentage elongation relative to the control E->F

Caption: Workflow for the Avena coleoptile elongation assay.

Detailed Protocol:

  • Seed Germination: Germinate oat (Avena sativa) seeds on moist filter paper in the dark at 25°C for 3-4 days.

  • Coleoptile Excision: Under a dim green safe light, excise 10 mm segments from the region 3-5 mm below the apex of the coleoptiles.

  • Incubation: Randomly distribute the segments into petri dishes containing a basal incubation medium (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0) and a range of concentrations of the auxins to be tested (typically from 10-8 M to 10-4 M). Include a control with no added auxin.

  • Growth Conditions: Incubate the petri dishes in the dark at 25°C for 18-24 hours.

  • Measurement: After incubation, measure the final length of the coleoptile segments using a ruler or digital imaging software.

  • Data Analysis: Calculate the mean elongation for each treatment and express it as a percentage of the initial length. Plot the percentage elongation against the logarithm of the auxin concentration to generate a dose-response curve.

Arabidopsis Root Growth Inhibition Assay

This assay quantifies the inhibitory effect of auxins on primary root growth in Arabidopsis thaliana seedlings.

Experimental Workflow:

Root_Inhibition_Workflow A Sterilize and germinate Arabidopsis thaliana seeds on MS medium B After 4-5 days, transfer seedlings to MS plates containing various concentrations of the test auxin A->B C Incubate plates vertically in a growth chamber for 3-5 days B->C D Scan the plates and measure the new root growth from the point of transfer C->D E Calculate the percentage of root growth inhibition relative to the control D->E

Caption: Workflow for the Arabidopsis root growth inhibition assay.

Detailed Protocol:

  • Seed Sterilization and Germination: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and plate them on Murashige and Skoog (MS) agar medium. Stratify at 4°C for 2-3 days and then transfer to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • Seedling Transfer: After 4-5 days, transfer seedlings of uniform size to fresh MS plates containing a range of concentrations of the test auxins (typically from 10-9 M to 10-5 M). Mark the position of the root tip at the time of transfer.

  • Incubation: Place the plates vertically in the growth chamber for an additional 3-5 days to allow for gravitropic root growth.

  • Measurement: Scan the plates and use image analysis software (e.g., ImageJ) to measure the length of the new root growth from the initial mark.

  • Data Analysis: Calculate the mean root growth for each treatment. Express the results as a percentage of the root growth in the control (no auxin) treatment. Plot the percentage of root growth inhibition against the logarithm of the auxin concentration to determine the IC50 value.

DR5::GUS Reporter Gene Assay

This assay provides a qualitative and semi-quantitative measure of auxin-induced gene expression.

Experimental Workflow:

DR5_GUS_Workflow A Germinate DR5::GUS transgenic Arabidopsis seeds B Treat seedlings with various concentrations of the test auxin for a defined period (e.g., 6-24 hours) A->B C Incubate seedlings in a GUS staining solution B->C D Clear chlorophyll from the tissues with ethanol C->D E Observe and document the blue staining pattern using a microscope D->E F (Optional) Quantify GUS activity using a fluorometric assay E->F

Caption: Workflow for the DR5::GUS reporter gene assay.

Detailed Protocol:

  • Plant Material: Use Arabidopsis thaliana plants stably transformed with the DR5::GUS reporter construct.

  • Auxin Treatment: Germinate and grow seedlings as described for the root growth inhibition assay. Treat 5-7 day old seedlings with different concentrations of the test auxins in liquid MS medium for a specified duration (e.g., 6, 12, or 24 hours).

  • GUS Staining: After treatment, incubate the seedlings in a GUS staining solution (containing X-Gluc) at 37°C for several hours to overnight.

  • Tissue Clearing: To visualize the blue precipitate, clear the chlorophyll from the tissues by incubating in a graded ethanol series (e.g., 70%, 90%, 100% ethanol).

  • Microscopy: Mount the cleared seedlings on a microscope slide and observe the pattern and intensity of the blue staining using bright-field microscopy.

  • Quantitative Analysis (Optional): For a quantitative measurement, perform a fluorometric GUS assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate and measure the fluorescence of the resulting 4-methylumbelliferone (4-MU).

Discussion of Structure-Function Relationships

The biological activity of an auxin is largely determined by its ability to fit into the auxin-binding pocket of the TIR1/AFB receptor and promote the interaction with an Aux/IAA repressor. This interaction is governed by the size, shape, and electronic properties of the auxin molecule.

  • Indole Ring: The indole ring of IAA is a key structural feature. Modifications to this ring can significantly alter activity. The introduction of a methyl group at the 4-position in 4-methyl-IAA is expected to increase the lipophilicity of the molecule compared to IAA. This could potentially enhance its ability to cross cell membranes and interact with the hydrophobic auxin-binding pocket of the TIR1/AFB receptors. Studies on the closely related 4-chloro-IAA have shown that it exhibits higher activity than IAA in several bioassays, suggesting that substitution at the 4-position can be favorable for auxin activity.[8] It is plausible that the methyl group in 4-methyl-IAA could confer similar or enhanced activity. However, without direct experimental data, this remains a hypothesis.

  • Aromatic Ring Systems: The synthetic auxins 2,4-D and NAA possess different aromatic ring systems. The chlorinated phenyl ring of 2,4-D and the naphthalene ring of NAA are both able to mimic the indole ring of IAA in the TIR1/AFB binding pocket. The presence of chlorine atoms in 2,4-D is thought to increase its stability and resistance to degradation within the plant, contributing to its herbicidal activity at high concentrations.

  • Carboxylic Acid Side Chain: The carboxylic acid group is essential for auxin activity.[1] At physiological pH, this group is deprotonated, and the resulting negative charge is critical for interaction with key amino acid residues within the TIR1/AFB binding pocket. The length and flexibility of the side chain also influence the positioning of the aromatic ring within the pocket.

Conclusion

The structure of an auxin molecule is a critical determinant of its biological function. While IAA serves as the primary natural auxin, synthetic auxins like 2,4-D and NAA have provided valuable insights into the structural requirements for auxin activity. The analysis of 4-methyl-IAA is hampered by a lack of publicly available quantitative data. However, based on the high activity of the structurally related 4-chloro-IAA, it is reasonable to hypothesize that 4-methyl-IAA possesses significant auxin activity. Further experimental studies are required to precisely quantify the binding affinity of 4-methyl-IAA to different TIR1/AFB receptors and to generate dose-response curves in various auxin bioassays. Such data will be invaluable for a complete understanding of its structure-function relationship and for its potential application in research and development.

References

Safety Operating Guide

Proper Disposal of 2-(4-methyl-1H-indol-3-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 2-(4-methyl-1H-indol-3-yl)acetic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.[2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber.[1][2]

  • Skin Protection: A fully-buttoned lab coat or other protective clothing to prevent skin contact.[2][4]

  • Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2][4]

Spill Response Protocol

In the event of a spill, immediate action is required to contain and clean the affected area:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[2][5]

  • Ventilate: Ensure the area is well-ventilated.[3][5]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains or surface water.[2][5][6]

  • Clean-up: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.[2][5] For liquid spills, absorb with an inert material and place it in a sealed container for disposal as hazardous waste.[1][4]

  • Decontamination: Clean the spill surface thoroughly.[1]

Step-by-Step Disposal Procedures

Waste this compound and its containers are classified as hazardous waste and must be disposed of accordingly.[5] Do not dispose of this chemical down the drain.[1][5]

Waste Collection:

  • Collect waste this compound in a compatible and clearly labeled container.[1][7] The container must be marked with a "Hazardous Waste" label before any waste is added.[1]

  • Do not mix this waste with incompatible materials.[1][7]

Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated designated area, away from heat and ignition sources.[1][2][3]

  • Keep waste containers tightly closed when not in use.[1][2][3]

  • Utilize secondary containment, such as a polypropylene tub, for storage and transport.[1]

Arranging for Disposal:

  • When the waste container is full or no longer needed, follow your institution's established procedures for chemical waste pickup.[1]

  • Dispose of the waste through an approved waste disposal plant or a licensed waste disposal contractor.[2][3][4]

Quantitative Data Summary

For safe handling and storage, please refer to the following properties of similar indole-3-acetic acid compounds.

PropertyValue
Physical StateSolid (Powder)[2][5]
AppearanceBeige[2][5]
Melting Point167 °C / 332.6 °F[2]
Flash Point171 °C / 339.8 °F[2]
pH4 (5 g/l aq. sol)[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_generation Generate Waste? ppe->waste_generation spill Spill Occurs? spill_response Follow Spill Response Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Clean with Inert Material 4. Place in Labeled Container spill->spill_response Yes end End of Process spill->end No collect_waste Collect in Labeled Hazardous Waste Container spill_response->collect_waste waste_generation->spill No waste_generation->collect_waste Yes storage Store in Cool, Dry, Well-Ventilated Area with Secondary Containment collect_waste->storage disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-(4-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the management of 2-(4-methyl-1H-indol-3-yl)acetic acid, a derivative of indole-3-acetic acid. The following procedures are based on established protocols for similar indole compounds and are designed to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE)

When handling this compound in a solid form, a comprehensive set of personal protective equipment is required to prevent exposure. The following table summarizes the necessary PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 / EN 166Protects against dust particles and splashes.
Hand Protection Nitrile rubber glovesEN 374Prevents skin contact.[1]
Body Protection Laboratory coat---Protects skin and clothing from contamination.[2]
Respiratory Protection Dust mask or respirator with a P2 filterNIOSH (US) or EN 149 (EU) approvedPrevents inhalation of dust particles.[3][2]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

  • Avoid generating dust when handling the solid material.[4]

  • Ground all equipment containing the material to prevent static discharge.[2]

  • Wash hands thoroughly after handling the compound.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed to prevent contamination.[2][5]

  • Protect from light, as indole compounds can be light-sensitive.[2][5]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.[5]

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of in the designated hazardous waste container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6] Do not dispose of it down the drain or in the regular trash.[4]

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don Appropriate PPE B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh Compound B->C D Dissolve/Use in Experiment C->D E Clean Workspace D->E H Store in a Cool, Dry, Dark Place D->H If not all material is used F Dispose of Contaminated Materials E->F G Segregate Hazardous Waste F->G I Ensure Container is Tightly Sealed H->I

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.